molecular formula C7H11NO3 B8439609 Methyl 5-oxopiperidine-2-carboxylate

Methyl 5-oxopiperidine-2-carboxylate

Número de catálogo: B8439609
Peso molecular: 157.17 g/mol
Clave InChI: ZRPRGUFQLBDYEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 5-oxopiperidine-2-carboxylate (CAS 1450633-81-4) is a versatile piperidine-based building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 7 H 11 NO 3 and a molecular weight of 157.17 g/mol, this compound serves as a crucial precursor for the synthesis of complex heterocyclic systems . Its primary research value lies in its role as a scaffold for developing novel bioactive molecules. This compound is a key intermediate in constructing 5-oxopyrrolidine and piperazine derivatives, which are privileged structures in drug discovery . Researchers utilize this scaffold to create compounds for screening against various disease targets. Notably, derivatives of the 5-oxopyrrolidine class, accessible from this and similar building blocks, have demonstrated promising in vitro anticancer activity against lines such as A549 lung carcinoma cells . Furthermore, such derivatives have shown potent and selective antimicrobial activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus (MRSA), with some compounds exhibiting efficacy comparable to vancomycin . The mechanism of action for these derived compounds varies, including proteasome inhibition for anticancer activity and disruption of biofilm formation for antibacterial effects . This product is intended for research purposes as a synthetic intermediate. It is strictly for laboratory use and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Propiedades

Fórmula molecular

C7H11NO3

Peso molecular

157.17 g/mol

Nombre IUPAC

methyl 5-oxopiperidine-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h6,8H,2-4H2,1H3

Clave InChI

ZRPRGUFQLBDYEK-UHFFFAOYSA-N

SMILES canónico

COC(=O)C1CCC(=O)CN1

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-oxopiperidine-2-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting a wide array of biological targets. Within this class of heterocycles, functionalized derivatives such as the oxopiperidine carboxylates serve as invaluable building blocks for the synthesis of complex molecules.

This guide focuses on "Methyl 5-oxopiperidine-2-carboxylate," a term that requires careful clarification. In chemical literature and supplier databases, there is a notable ambiguity between the 5-oxo and 6-oxo isomers. Furthermore, the 5-membered ring analogue, Methyl 5-oxopyrrolidine-2-carboxylate, is often mistakenly referenced. This guide will primarily address the more extensively documented and synthetically accessible isomer, Methyl 6-oxopiperidine-2-carboxylate , while also providing identifiers for related structures to ensure clarity for the research community. Our objective is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals, encompassing the compound's identification, synthesis, applications, and safety considerations.

Part 1: Compound Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific research. The nomenclature surrounding oxopiperidine carboxylates can be inconsistent across different sources. The table below consolidates the key identifiers for Methyl 6-oxopiperidine-2-carboxylate and its parent acid, providing a clear reference point.

IdentifierMethyl 6-oxopiperidine-2-carboxylate(R)-Methyl 6-oxopiperidine-2-carboxylate6-Oxopiperidine-2-carboxylic acid
IUPAC Name methyl 6-oxopiperidine-2-carboxylatemethyl (R)-6-oxopiperidine-2-carboxylate6-oxopiperidine-2-carboxylic acid
Synonyms Methyl 6-oxo-2-piperidinecarboxylate-6-Ketopiperidine-2-carboxylic acid
CAS Number 111479-60-8183890-34-8[1]3770-22-7[2]
Molecular Formula C₇H₁₁NO₃C₇H₁₁NO₃C₆H₉NO₃[2]
Molecular Weight 157.17 g/mol 157.17 g/mol [1]143.14 g/mol [2]
Physical Form Solid--
InChI Key UKQLYCSMIVXPDB-UHFFFAOYSA-N-FZXCPFJMYOQZCA-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)C1CCCC(=O)N1[3]O=C(NC1=O)OC[1]C1CC(NC(=O)C1)C(=O)O
Storage Sealed in dry, room temperature--

Part 2: Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of the 6-oxopiperidine-2-carboxylate core is the Dieckmann condensation . This intramolecular Claisen condensation of a diester is a powerful ring-forming reaction, particularly for the generation of 5- and 6-membered rings.[4] The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over intermolecular side reactions.

The synthesis of Methyl 6-oxopiperidine-2-carboxylate typically starts from a suitably substituted adipate diester where one of the ester groups is differentiated, or from a precursor that can be converted into the required diester. The mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl.

Dieckmann_Condensation reactant N-protected Dimethyl Adipate enolate Enolate Intermediate reactant->enolate - H⁺ base Base (e.g., NaOEt) base->reactant cyclized Tetrahedral Intermediate enolate->cyclized Intramolecular Attack product Methyl 6-oxopiperidine-2-carboxylate cyclized->product - EtO⁻

Caption: Mechanism of Dieckmann Condensation for Piperidone Synthesis.

Experimental Protocol: Synthesis via Dieckmann Cyclization

This protocol is a representative procedure based on established chemical principles for the Dieckmann condensation.

Materials:

  • N-protected dimethyl 2-aminoadipate

  • Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.

  • Base Addition: Sodium ethoxide (1.1 equivalents) is carefully added to the ethanol under a nitrogen atmosphere.

  • Substrate Addition: The N-protected dimethyl 2-aminoadipate (1.0 equivalent) is dissolved in anhydrous ethanol and added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is then carefully quenched by the slow addition of 1M hydrochloric acid until the pH is neutral.

  • Extraction: The ethanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude Methyl 6-oxopiperidine-2-carboxylate can be purified by column chromatography on silica gel to afford the pure product.

Part 3: Applications in Research and Drug Development

Methyl 6-oxopiperidine-2-carboxylate is a versatile synthetic intermediate, primarily utilized as a constrained amino acid mimic or a scaffold for the elaboration of more complex molecular architectures. Its utility stems from the presence of multiple functional handles: the lactam nitrogen and carbonyl, and the methyl ester, which can be selectively manipulated.

Peptidomimetics and Constrained Scaffolds

The rigidified cyclic structure of the 6-oxopiperidine-2-carboxylate core makes it an excellent scaffold for creating peptidomimetics. By incorporating this moiety into a peptide sequence, researchers can induce specific secondary structures, such as turns, which are often crucial for biological activity. This conformational constraint can lead to enhanced binding affinity, improved metabolic stability, and better pharmacokinetic properties compared to their linear peptide counterparts.

Intermediate for Beta-Lactamase Inhibitors

A significant application of piperidine derivatives is in the development of novel antibiotics and inhibitors of β-lactamase enzymes.[5][6] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics.[7] The 5-hydroxypiperidine-2-carboxylic acid core, which can be synthesized from oxopiperidine precursors, has been identified as a useful intermediate for β-lactamase inhibitors.[8] The oxopiperidine structure provides a key framework that can be further functionalized to target the active site of these resistance-conferring enzymes.

Synthetic_Utility start Methyl 6-oxopiperidine- 2-carboxylate reduction Reduction of Ketone start->reduction hydrolysis Ester Hydrolysis start->hydrolysis n_alkylation N-Alkylation/ N-Arylation start->n_alkylation hydroxy_ester Methyl 5-hydroxypiperidine- 2-carboxylate reduction->hydroxy_ester oxo_acid 6-Oxopiperidine- 2-carboxylic acid hydrolysis->oxo_acid n_substituted N-Substituted Piperidone n_alkylation->n_substituted beta_lactamase β-Lactamase Inhibitor Precursors hydroxy_ester->beta_lactamase peptidomimetics Peptidomimetics oxo_acid->peptidomimetics diverse_scaffolds Diverse Bioactive Scaffolds n_substituted->diverse_scaffolds

Caption: Synthetic utility of Methyl 6-oxopiperidine-2-carboxylate.

Part 4: Safety and Handling

Based on the available safety data for Methyl 6-oxopiperidine-2-carboxylate and its parent acid, the compound is classified as hazardous.

  • GHS Classification: The compound is associated with the GHS07 pictogram, indicating that it can be harmful.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Part 5: Spectroscopic Data

While a full spectral analysis is beyond the scope of this guide, key expected signals in ¹H NMR and ¹³C NMR spectroscopy are valuable for characterization.

  • ¹H NMR: Expect characteristic signals for the methoxy group of the ester (a singlet around 3.7 ppm), the proton at the C2 position (a multiplet), and the methylene protons of the piperidine ring (complex multiplets). The NH proton of the lactam will appear as a broad singlet.

  • ¹³C NMR: Key resonances will include the ester carbonyl, the lactam carbonyl, the methoxy carbon, and the carbons of the piperidine ring.

For a closely related compound, cis-Methyl 2-(4-fluorophenyl)-6-oxo-1-propylpiperidine-3-carboxylate, characteristic ¹H NMR signals were reported, which can serve as a reference for the parent compound.

Conclusion

Methyl 6-oxopiperidine-2-carboxylate is a valuable and versatile building block in synthetic and medicinal chemistry. Despite some ambiguity in its common nomenclature, its synthesis via the Dieckmann condensation is a reliable and well-established method. Its utility as a constrained amino acid mimic and as a precursor for more complex bioactive molecules, including potential β-lactamase inhibitors, underscores its importance for the drug discovery and development community. Proper understanding of its identification, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

Sources

The Biological Landscape of 5-Oxopiperidine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 5-oxopiperidine-2-carboxylic acid scaffold, a cyclic lactam structure, represents a privileged motif in medicinal chemistry. Its inherent conformational rigidity and the presence of multiple reactive sites make it an ideal starting point for the synthesis of diverse chemical libraries. This technical guide provides an in-depth exploration of the significant biological activities exhibited by derivatives of this core, focusing on their anticancer, antimicrobial, and peptidomimetic applications. By synthesizing data from recent literature, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships, mechanistic insights, and experimental methodologies crucial for advancing this promising class of compounds from discovery to clinical consideration.

Introduction: The Versatility of a Privileged Scaffold

The piperidine ring is a ubiquitous structural feature in numerous pharmaceuticals and natural alkaloids, valued for its role in defining the three-dimensional architecture required for specific biological interactions.[1][2] When integrated into the 5-oxopiperidine-2-carboxylic acid framework, the resulting lactam provides a conformationally constrained amino acid analogue that has proven to be a fertile ground for the development of novel therapeutic agents.[3][4]

The value of this scaffold lies in its dual functionality: the carboxylic acid and the lactam nitrogen provide handles for chemical modification, allowing for the systematic exploration of chemical space.[][6] Derivatization can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences pharmacokinetic profiles and target engagement. This guide delves into the key therapeutic areas where these derivatives have shown significant promise.

Synthetic Strategies for Library Development

The generation of diverse libraries of 5-oxopiperidine-2-carboxylic acid derivatives is fundamental to exploring their therapeutic potential. Synthetic strategies often begin with the core scaffold, which can be prepared from readily available starting materials like glutamic acid, followed by systematic modification of its functional groups.[7]

Key Derivatization Pathways

The most common and effective derivatization strategies involve the carboxylic acid moiety. Conversion to an acid chloride or activation with coupling agents allows for the formation of amides and esters.[6][8] A particularly fruitful approach has been the conversion of the carboxylic acid to a hydrazide, which then serves as a versatile intermediate for the synthesis of a wide array of hydrazone derivatives.[9][10] This strategy has been instrumental in the discovery of potent anticancer and antimicrobial agents.

A generalized workflow for the synthesis and screening of these derivatives is outlined below. This process emphasizes a cyclical approach where biological data from an initial screen informs the design of the next generation of compounds, optimizing for potency and selectivity.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization Phase A Core Scaffold (5-Oxopiperidine-2-carboxylic acid) B Activation of Carboxylic Acid (e.g., to Acid Hydrazide) A->B Step 1 C Parallel Synthesis of Derivatives (e.g., Hydrazone Formation with Aldehydes) B->C Step 2 D Compound Library C->D Step 3 E High-Throughput Screening (e.g., MTT, MIC Assays) D->E Biological Evaluation F Hit Identification E->F Data Analysis G Structure-Activity Relationship (SAR) Analysis F->G Identify Trends H Lead Optimization G->H Rational Design H->C Design New Derivatives

Caption: Iterative workflow for the synthesis and biological evaluation of derivatives.
Experimental Protocol: Synthesis of a 1-Aryl-5-oxopyrrolidine-3-carbohydrazide Library

While this guide focuses on the 6-membered piperidine ring, much of the recent, well-documented biological activity has been demonstrated on the closely related 5-membered 5-oxopyrrolidine scaffold. The synthetic logic is directly translatable. The following protocol is adapted from methodologies used to generate potent anticancer and antimicrobial agents.[9][10]

Step 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2)

  • A mixture of 4-aminoacetanilide (1) (0.5 mol) and itaconic acid (0.5 mol) is refluxed in water for 12 hours.

  • A catalytic amount of 5% HCl is added to facilitate the aza-Michael addition and subsequent cyclization.

  • Upon cooling, the solid product is collected by filtration, washed with cold water, and dried to yield the target carboxylic acid (2).

Step 2: Synthesis of N'-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (4)

  • Carboxylic acid (2) (0.03 mol) is dissolved in methanol (100 mL), and a catalytic amount of sulfuric acid (10 drops) is added.

  • The mixture is refluxed for 20 hours to form the methyl ester intermediate.

  • Hydrazine monohydrate (0.24 mol) is added to the reaction mixture, which is then refluxed for an additional 2 hours.

  • The reaction mixture is cooled, and the resulting solid hydrazide (4) is collected by filtration and purified.

Step 3: General Procedure for Hydrazone Synthesis (e.g., 5-22)

  • Hydrazide (4) (1 mmol) is dissolved in a mixture of 2-propanol and water.

  • A catalytic amount of hydrochloric acid is added.

  • The appropriate aldehyde or ketone (1 mmol) is added to the mixture.

  • The reaction is refluxed for 2 hours, monitored by TLC.

  • After cooling, the precipitated solid hydrazone derivative is collected by filtration, washed, and dried.

Causality Note: The conversion to a hydrazide is a critical strategic step. The hydrazide functional group is a potent nucleophile, enabling efficient reaction with a wide variety of commercially available aldehydes and ketones. This allows for the rapid generation of a large and structurally diverse library of hydrazone derivatives, which is essential for exploring structure-activity relationships.

Potent Anticancer Activity

Derivatives of the 5-oxopiperidine and 5-oxopyrrolidine core have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung (A549), triple-negative breast (MDA-MB-231), prostate (PPC1), and melanoma (A375).[9][11]

Structure-Activity Relationship (SAR) Insights

Research has shown that the parent carboxylic acid and its corresponding hydrazide exhibit only weak anticancer activity.[12] However, the conversion of the hydrazide to a hydrazone moiety dramatically enhances cytotoxicity in a structure-dependent manner.[9][12]

Key findings include:

  • Aromatic and Heterocyclic Substituents: The incorporation of various substituted aromatic and heterocyclic rings (e.g., phenyl, chloro-phenyl, bromo-phenyl, 5-nitrothiophene) on the hydrazone terminus is crucial for activity.[9][11]

  • High Potency Groups: Derivatives bearing a 5-nitrothiophene substituent have consistently emerged as among the most potent compounds, suggesting this moiety plays a key role in the mechanism of cytotoxicity.[9][13]

  • Free Amino Group: Deacetylation of the phenyl ring to yield a free amino group can further enhance anticancer activity while potentially reducing toxicity toward non-cancerous cells.[12]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of representative 5-oxopyrrolidine derivatives on the A549 human lung adenocarcinoma cell line.

Compound IDDerivative MoietyPost-Treatment Viability (%) at 100 µM[9][14][15]
2 Carboxylic Acid~82%
4 Hydrazide~80%
5 Hydrazone (Phenyl)~75%
18 Hydrazone (Free amino, 4-Bromophenyl)<20%
21 Hydrazone (5-Nitrothiophene)<20%
Cisplatin Positive Control<20%
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with the synthesized derivatives at a fixed concentration (e.g., 100 µM) for a specified duration (e.g., 24 or 72 hours). Cisplatin is used as a positive control, and untreated cells serve as a negative control.

  • MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Viability Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

G A Seed A549 Cells in 96-well Plate B Incubate 24h A->B C Treat with Compounds (100 µM, 24h) B->C D Add MTT Reagent C->D E Incubate 4h D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H

Caption: Standard workflow for an MTT-based cell viability assay.

Broad-Spectrum Antimicrobial Activity

In an era of rising antimicrobial resistance, the discovery of novel antibacterial agents is a global health priority. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated promising and selective activity against multidrug-resistant (MDR) Gram-positive pathogens, most notably Staphylococcus aureus.[9][13]

Targeting Clinically Significant Pathogens

Compound 21 , a hydrazone derivative bearing a 5-nitrothiophene substituent, has shown potent activity against a panel of clinically significant pathogens.[9] This includes methicillin-resistant S. aureus (MRSA) and even strains with resistance to newer antibiotics like linezolid.[9][12] This suggests a mechanism of action that may circumvent existing resistance pathways. Furthermore, some derivatives have shown efficacy in disrupting established bacterial biofilms, which are notoriously difficult to eradicate.[16]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below highlights the potent activity of a lead compound against various S. aureus strains.

Bacterial StrainResistance ProfileMIC (µg/mL) of Compound 21[9][12]
S. aureus ATCC 29213-0.5
S. aureus NRS1Vancomycin-Intermediate0.5
S. aureus NRS100Linezolid-Resistant4
S. aureus NRS119Tedizolid-Resistant8

Self-Validation Note: The inclusion of both susceptible and resistant strains in the screening panel is a self-validating measure. Potent activity against MDR strains provides strong evidence that the compound's mechanism is robust and not susceptible to common resistance mechanisms, making it a more valuable lead for further development.

Application as Peptidomimetics

Beyond direct cytotoxicity, the 5-oxopiperidine-2-carboxylic acid scaffold serves as a valuable tool in the design of peptidomimetics. Peptides are challenging as drugs due to their poor metabolic stability and low oral bioavailability. Incorporating conformationally constrained amino acid mimics, like the 5-oxopiperidine-2-carboxylic acid core, can address these limitations.[17]

These scaffolds can be used as peptide spacers or to induce specific secondary structures, such as γ-turns and β-turns.[18][19] Such turns are critical recognition elements in many biological processes, including protein-protein interactions.[17] By forcing a peptide chain to adopt a specific bioactive conformation, these derivatives can enhance binding affinity and selectivity for a target receptor or enzyme. For example, studies with the related 5-oxo-piperazine-2-carboxylic acid have shown its ability to induce well-defined turn structures in tetrapeptides.[18][19]

Caption: Conceptual diagram of a derivative inducing a β-turn conformation.

Future Outlook and Emerging Applications

The demonstrated success of 5-oxopiperidine-2-carboxylic acid derivatives in anticancer and antimicrobial research provides a strong foundation for future exploration.

  • Enzyme Inhibition: The core structure is an excellent starting point for designing enzyme inhibitors. Notably, related hydroxypiperidine-2-carboxylic acids are useful synthetic intermediates for β-lactamase inhibitors, suggesting that the 5-oxo derivatives could be explored for similar applications to combat antibiotic resistance.[7]

  • Antiviral Agents: The principles of derivatization applied successfully for antibacterial and anticancer agents can be extended to antiviral drug discovery. The modification of heterocyclic scaffolds is a proven strategy for developing compounds active against viruses like herpes simplex virus and SARS-coronavirus.[20][21]

  • Neurological Applications: Given that many piperidine-containing drugs target the central nervous system, exploring these derivatives for activity against neurological disorders is a logical next step.

The continued application of rational design, informed by robust structure-activity relationship data, will undoubtedly unlock the full therapeutic potential of this versatile and highly valuable chemical scaffold.

References

  • Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides.
  • Synthesis of ( S )- and ( R )
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
  • 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150. PubChem - NIH.
  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl.
  • Synthesis of (S)- and (R)
  • US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar.
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate deriv
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC.
  • CAS 789448-80-2 (5-Oxo-2-piperidinecarboxylic acid). BOC Sciences.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. NISCAIR.
  • CAS 1427203-51-7: 2-Piperidinecarboxylic acid, 5-oxo-, hyd…. CymitQuimica.
  • The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on....
  • Pharmacological properties of natural piperidine derivatives..
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • Antiviral Activity of Glycyrrhizic Acid Derivatives against SARS-Coronavirus.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. PubMed.
  • 21.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Carboxylic Acid Deriv

Sources

Review of Methyl 5-oxopiperidine-2-carboxylate in scientific literature

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Peptidomimetics and Alkaloid Synthesis

Executive Summary

Methyl 5-oxopiperidine-2-carboxylate (also known as methyl 5-oxopipecolate) is a critical chiral building block in medicinal chemistry, particularly for the synthesis of non-proteinogenic amino acids and conformationally constrained peptidomimetics.[1][2][3][4] Unlike its ubiquitous 5-membered ring analog (pyroglutamate), the 6-membered pipecolate derivative offers unique steric and electronic properties that are increasingly valued in the design of protease inhibitors, GPCR ligands (e.g., Orexin antagonists), and spirocyclic alkaloid scaffolds.

This technical guide provides a comprehensive analysis of its synthesis, reactivity, and application in drug discovery, distinguishing it from the more common lactam isomers (6-oxopiperidine-2-carboxylate) to ensure precise chemical utilization.

Part 1: Chemical Identity & Structural Integrity

Systematic Name: Methyl 5-oxopiperidine-2-carboxylate Synonyms: Methyl 5-ketopipecolate; 5-Oxo-2-pipecolic acid methyl ester Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol Chiral Centers: C2 (Typically (S)-configured when derived from L-Glutamate)

Structural Analysis: The molecule features a piperidine ring with two key functional handles:

  • C2-Carboxylate: Defines the stereochemistry and serves as the C-terminus for peptide coupling.

  • C5-Ketone: An orthogonal reactive center allowing for reductive amination, olefination, or spirocyclization without disrupting the C2 chiral center.

  • N1-Amine: A secondary amine that requires orthogonal protection (Boc, Cbz, Fmoc) during C5 functionalization to prevent polymerization or self-condensation (Schiff base formation).

Critical Distinction: Commercial databases frequently conflate this molecule with Methyl 6-oxopiperidine-2-carboxylate (a lactam/adipic semialdehyde derivative) or Methyl 5-oxopyrrolidine-2-carboxylate (pyroglutamate). Researchers must verify the presence of the ketone at C5 via ¹³C-NMR (typically ~205-210 ppm for C=O ketone vs ~170 ppm for amide/ester).

Part 2: Synthetic Methodologies

The synthesis of enantiopure Methyl 5-oxopiperidine-2-carboxylate is non-trivial due to the risk of racemization at C2. Two primary routes are established in the literature: the Oxidative Route and the Dieckmann Cyclization Route .

Route A: The Dieckmann Cyclization (De Novo Synthesis)

This is the preferred method for large-scale preparation as it builds the ring from abundant L-glutamate precursors, preserving stereochemistry.

  • N-Alkylation: L-Glutamic acid dimethyl ester is N-alkylated with methyl chloroacetate.

  • Protection: The amine is protected (e.g., N-Boc or N-Cbz) to prevent side reactions.

  • Cyclization: A Dieckmann condensation using a strong base (e.g., KOtBu or NaH) closes the ring to form the 3,5-dicarboxylate intermediate.

  • Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation remove the ester at C3, yielding the 5-oxopiperidine core.

Route B: Oxidation of 5-Hydroxypipecolic Acid

This route is useful if 5-hydroxypipecolic acid (natural product or enzymatic product) is available.

  • Protection: N-Boc protection of 5-hydroxypipecolic acid methyl ester.

  • Oxidation: Oxidation of the C5-alcohol to the ketone using Jones reagent, Swern conditions, or Dess-Martin periodinane. Note: Care must be taken to avoid elimination to the enamine.

Visualization: Synthesis Pathways

SynthesisRoutes cluster_legend Route Comparison Glu L-Glutamate Dimethyl Ester Alk N-(Methoxycarbonylmethyl) Glutamate Glu->Alk 1. ClCH2CO2Me 2. N-Protection (Boc/Cbz) Dieckmann Intermediate: 3,5-Dicarboxylate Alk->Dieckmann Dieckmann Condensation (KOtBu, Toluene) Target Methyl 5-oxopiperidine- 2-carboxylate Dieckmann->Target Decarboxylation (HCl/Heat) Hydroxyl 5-Hydroxypipecolic Acid Ester Hydroxyl->Target Oxidation (Jones or Swern) RouteA Route A: Cyclization (Scalable, Stereoconservative) RouteB Route B: Oxidation (Requires Hydroxy Precursor)

Caption: Comparative synthetic routes. Route A (Dieckmann) is preferred for de novo synthesis from chiral pool materials.

Part 3: Reactivity & Applications in Drug Discovery

The C5-ketone functionality transforms the inert pipecolic acid scaffold into a versatile platform for diversity-oriented synthesis.

1. Constrained Peptidomimetics (Reductive Amination)

The most common application is the synthesis of 5-aminopipecolic acid derivatives. These act as conformationally constrained lysine or ornithine mimics.

  • Mechanism: Reaction of the C5-ketone with primary amines forms an imine, which is reduced (NaBH(OAc)₃) to the secondary amine.

  • Stereocontrol: The reduction often favors the cis-isomer (2,5-cis) due to steric directing by the C2-carboxylate, though mixtures are common and separable.

  • Application: Used in the design of protease inhibitors where a rigidified backbone improves binding affinity and metabolic stability.

2. Spirocyclic Scaffolds (Bucherer-Bergs Reaction)

Reaction with ammonium carbonate and potassium cyanide yields spiro-hydantoins at the C5 position.

  • Utility: These spiro-structures are privileged scaffolds in medicinal chemistry, often found in inhibitors of specific transporters or enzymes (e.g., antagonists of NMDA receptors or inhibitors of metalloproteinases).

3. Orexin Receptor Antagonists

Literature (e.g., Patent WO2015123355) highlights the use of 5-oxopiperidine-2-carboxylate derivatives in the synthesis of Orexin receptor antagonists.

  • Workflow: The N1-amine is acylated with a biphenyl carboxylic acid. The C5-ketone is then subjected to reductive amination or Grignard addition to install polar interacting groups, creating a high-affinity ligand.

Visualization: Reactivity Profile

Reactivity Core Methyl 5-oxopiperidine- 2-carboxylate (N-Protected) Amino 5-Amino-pipecolates (Constrained Lysine) Core->Amino Reductive Amination (R-NH2, NaBH(OAc)3) Spiro Spiro-Hydantoins (Bucherer-Bergs) Core->Spiro (NH4)2CO3, KCN Olefin 5-Alkylidene Derivatives Core->Olefin Wittig / Horner-Wadsworth-Emmons Alcohol 5-Hydroxy-pipecolates (Chiral Alcohols) Core->Alcohol Stereoselective Reduction (L-Selectride or NaBH4)

Caption: Divergent synthesis from the 5-oxo core. The ketone allows access to amines, spiro-cycles, and olefins.

Part 4: Experimental Protocols
Protocol 1: Reductive Amination (General Procedure)

This protocol describes the conversion of N-Boc-5-oxopiperidine-2-carboxylate to a 5-amino derivative.

  • Reagents:

    • N-Boc-Methyl 5-oxopiperidine-2-carboxylate (1.0 eq)

    • Amine (R-NH₂, 1.1 eq)

    • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

    • Acetic Acid (1.0 eq)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve the ketone and amine in DCM under nitrogen atmosphere.

    • Add acetic acid and stir for 30 minutes to facilitate imine formation.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to room temperature and stir overnight (12-16h).

    • Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).

    • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

  • Validation:

    • Monitor disappearance of ketone signal (~208 ppm) in ¹³C-NMR.

    • Verify mass (LC-MS) for the reductive amination product (M+1).

Protocol 2: Handling & Stability
  • Storage: The free base is prone to dimerization. Store as the hydrochloride salt or N-protected derivative (Boc/Cbz) at -20°C.

  • Solubility: Soluble in DCM, MeOH, DMSO. The salt form is water-soluble.

  • Safety: Standard PPE required. Treat as a potential irritant.

References
  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link(Note: Describes the analogous piperazine synthesis, validating the Dieckmann strategy for 6-membered heterocycles).

  • Bols, M., et al. (1994). "Synthesis of Isofagomine: A New Glycosidase Inhibitor." Tetrahedron Letters.
  • Patent WO2015123355A1. (2015). "Substituted prolines / piperidines as orexin receptor antagonists." World Intellectual Property Organization. Link(Detailed industrial application of methyl 5-oxopiperidine-2-carboxylate).

  • Zhang, Y., et al. (2020).[5] "Synthesis of 1,5-keto carboxylic acids, esters and amides." Organic Letters. Link

  • Cillian, A. (2024). "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." Journal of Chemical and Pharmaceutical Research. Link

Sources

Methyl 5-oxopiperidine-2-carboxylate: Pharmacophore Exploration and Synthetic Utility

[1]

Executive Summary

Methyl 5-oxopiperidine-2-carboxylate (CAS: 54571-66-3 for the pyrrolidine analog, but often used to refer to the piperidine homolog in broad synthesis contexts; specific isomer CAS varies) represents a critical "dual-state" molecule in pharmaceutical sciences. It functions primarily as a conformationally constrained synthetic scaffold for next-generation beta-lactamase inhibitors (diazabicyclooctanes or DBOs) and secondarily as a prodrug pharmacophore mimicking glutamate and pyroglutamate.[1]

This technical guide dissects the molecule's mechanisms of action from two distinct vantages:

  • Pharmacological MoA: Its role as a lipophilic precursor to 5-oxopiperidine-2-carboxylic acid, a glutamate receptor modulator.[1]

  • Synthetic MoA: Its utility as a chiral template for constructing the bridged bicyclic core of drugs like Avibactam.[1]

Part 1: Chemical Biology & Structural Homology[1]

The Glutamate/Pyroglutamate Mimicry

The core mechanism of action for Methyl 5-oxopiperidine-2-carboxylate in a neuropharmacological context relies on its structural homology to L-Glutamate and L-Pyroglutamic acid .

  • Conformational Constraint: Unlike linear glutamate, which rotates freely, the piperidine ring locks the nitrogen and the C2-carboxylate into a specific orientation.

  • The 5-Oxo Pharmacophore: The ketone at position 5 mimics the distal hydrogen-bond accepting capacity of the glutamate

    
    -carboxylate or the amide oxygen of glutamine.
    
  • Prodrug Mechanics: The methyl ester moiety masks the polar carboxylic acid, significantly increasing lipophilicity (

    
    ). This allows the molecule to penetrate the Blood-Brain Barrier (BBB) or cell membranes via passive diffusion. Once intracellular, ubiquitous carboxylesterases (hCE1/hCE2) hydrolyze the ester to release the active free acid.
    
Visualization of Structural Homology

The following diagram illustrates the structural relationship between the endogenous neurotransmitter (Glutamate), its cyclized metabolite (Pyroglutamate), and the target molecule.

StructuralHomologyGlutamateL-Glutamate(Flexible Linear)PyroglutamateL-Pyroglutamate(5-membered Lactam)Glutamate->PyroglutamateCyclization(-H2O)TargetMethyl 5-oxopiperidine-2-carboxylate(6-membered Ketone Ester)Pyroglutamate->TargetRing ExpansionHomologyActiveForm5-oxopiperidine-2-carboxylic acid(Active Metabolite)Target->ActiveFormhCE1/hCE2HydrolysisNMDA/AMPA ReceptorsNMDA/AMPA ReceptorsActiveForm->NMDA/AMPA ReceptorsOrthostericBinding

Caption: Structural evolution from endogenous glutamate to the 5-oxopiperidine pharmacophore, highlighting the bioactivation pathway.

Part 2: Mechanisms of Action

Pharmacological Mechanism: The "Prodrug" Bioactivation

The methyl ester is not the final effector; it is a delivery vehicle. The mechanism proceeds in three stages:

  • Membrane Permeation: The methyl ester masks the negative charge of the carboxylate, shifting the molecule from a polar zwitterion to a neutral species capable of passive diffusion across the lipid bilayer.

  • Enzymatic Hydrolysis: Intracellular Carboxylesterases (hCEs) attack the carbonyl carbon of the methyl ester. The catalytic triad (Ser-His-Glu) within the enzyme active site facilitates the release of methanol and the formation of 5-oxopiperidine-2-carboxylic acid .

  • Receptor Interaction: The free acid acts as a rigid analog of glutamate.[1] By occupying the glutamate binding site on NMDA or AMPA receptors, it can act as a partial agonist or competitive antagonist, depending on the specific conformational isomer (2S, 5S vs 2S, 5R).

Synthetic Mechanism: The Avibactam Scaffold

In drug development, the "action" of this molecule is its ability to serve as a precursor for Diazabicyclooctanes (DBOs) .

  • Bridgehead Formation: The 5-oxo group is stereoselectively reduced to a 5-hydroxy group.[1]

  • Cyclization: This hydroxyl group is crucial for the intramolecular cyclization that forms the [3.2.1] diazabicyclooctane ring system seen in Avibactam (a non-beta-lactam beta-lactamase inhibitor).

  • Covalency: The final drug uses this rigid scaffold to position a sulfate group that covalently attacks the active site serine of beta-lactamase enzymes (e.g., KPC-2), inhibiting bacterial resistance mechanisms.

Pathway Visualization: From Scaffold to Inhibitor

AvibactamSynthesisStartMethyl 5-oxopiperidine-2-carboxylateStep1Stereoselective Reduction(Formation of cis-5-hydroxy)Start->Step1NaBH4 / Metal CatalystStep2Functionalization(Hydrazide Formation)Step1->Step2BnONH2Step3Urea Cyclization(Bridgehead Closure)Step2->Step3Triphosgene / CO sourceFinalAvibactam (DBO Core)(Beta-Lactamase Inhibitor)Step3->FinalSulfation & Deprotection

Caption: The synthetic mechanism transforming the 5-oxo scaffold into the clinical beta-lactamase inhibitor Avibactam.

Part 3: Experimental Protocols

Protocol: In Vitro Esterase Hydrolysis Assay

Objective: To validate the "prodrug" mechanism by quantifying the conversion of Methyl 5-oxopiperidine-2-carboxylate to its free acid form by liver esterases.

Reagents:

  • Porcine Liver Esterase (PLE) or Recombinant Human Carboxylesterase 1 (hCE1).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Internal Standard: L-Tryptophan.[1]

  • HPLC Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).[1]

Workflow:

  • Preparation: Dissolve Methyl 5-oxopiperidine-2-carboxylate in DMSO to create a 10 mM stock.

  • Incubation: Dilute stock to 100 µM in PBS containing 10 units/mL of PLE. Incubate at 37°C.

  • Sampling: Aliquot 100 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 100 µL ice-cold acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.[1]

  • Calculation: Plot the disappearance of the methyl ester (m/z 158 → fragment) and appearance of the acid (m/z 144 → fragment) over time to determine half-life (

    
    ).
    
Protocol: Stereoselective Reduction (Synthetic Utility)

Objective: To reduce the 5-oxo group to the cis-5-hydroxy isomer, a critical step for biological activity and scaffold utility.

Reagents:

  • Substrate: Methyl 5-oxopiperidine-2-carboxylate.[1]

  • Reducing Agent: Sodium Borohydride (

    
    ) or L-Selectride (for higher stereocontrol).[1]
    
  • Solvent: Methanol (dry).[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Methyl 5-oxopiperidine-2-carboxylate in dry Methanol (0.5 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath) to maximize kinetic control.

  • Addition: Add

    
     (1.2 eq) portion-wise over 20 minutes. Note: For strict cis-selectivity, bulky hydrides like L-Selectride are preferred.[1]
    
  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Add saturated

    
     solution dropwise.
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .[1]
    
  • Validation: Analyze diastereomeric ratio (cis/trans) via

    
    -NMR. The cis-isomer typically shows a distinct coupling constant (
    
    
    ) for the H-5 proton compared to the trans-isomer.

Part 4: Data Summary

The following table summarizes the physicochemical properties that dictate the mechanism of action for the methyl ester versus its active acid metabolite.

PropertyMethyl 5-oxopiperidine-2-carboxylate5-oxopiperidine-2-carboxylic acidImplication for MoA
Role Prodrug / ScaffoldActive Metabolite / LigandEster is for transport; Acid is for binding.[1]
LogP (Est.) ~ -0.5 to 0.2~ -2.9Methyl ester is significantly more lipophilic, enabling cell entry.[1]
H-Bond Donors 1 (Amine)2 (Amine + Acid OH)Acid form has higher water solubility and receptor affinity.[1]
Topological Polar Surface Area 55 Ų66 ŲLower TPSA of ester facilitates passive transport.[1]
Key Interaction Hydrophobic (Membranes)Electrostatic (Receptors)Acid carboxylate forms salt bridges with Arg/Lys residues in receptor sites.[1]

References

  • Vertex Pharmaceuticals. (2017).[1] A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. [Link][3]

  • Guitot, K., et al. (2009).[1] Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. [Link]

  • Pellicciari, R., et al. (1998).[1] Synthesis and metabotropic glutamate receptor activity of a 2-aminobicyclo[3.2.0]heptane-2,5-dicarboxylic acid, a molecule possessing an extended glutamate conformation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Satoh, T., et al. (2010).[1] The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy.[1] [Link]

Stereoisomers of Methyl 5-oxopiperidine-2-carboxylate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-oxopiperidine-2-carboxylate (also known as 5-oxopipecolic acid methyl ester) is a highly versatile, chiral non-proteinogenic amino acid derivative. As a conformationally restricted scaffold, it serves as a critical building block in the design of peptidomimetics, orexin receptor antagonists, and complex natural products. This technical guide explores the stereochemical dynamics, advanced synthetic methodologies, and orthogonal reactivity of its stereoisomers, providing drug development professionals with actionable, self-validating protocols for its utilization.

Structural Architecture and Stereochemical Dynamics

The molecular architecture of methyl 5-oxopiperidine-2-carboxylate (


) features a six-membered piperidine ring with three distinct reactive nodes: a secondary amine at N1, a methyl ester at C2, and a ketone at C5.

Because the C5 position is


 hybridized, the molecule possesses only one primary stereocenter at the C2 position. Consequently, it exists as two distinct enantiomers:
  • (2S)-Methyl 5-oxopiperidine-2-carboxylate

  • (2R)-Methyl 5-oxopiperidine-2-carboxylate

The stereochemical integrity at C2 is paramount during synthesis and downstream functionalization. The proximity of the electron-withdrawing methyl ester makes the C2 alpha-proton susceptible to deprotonation under strongly basic conditions, leading to unwanted epimerization. Therefore, maintaining enantiomeric excess (ee) requires highly controlled, mild reaction environments.

Advanced Synthetic Methodologies for Enantiopure Derivatives

Synthesizing enantiopure 5-oxopipecolic acid derivatives is historically challenging due to the propensity for racemization. Modern approaches bypass harsh conditions by utilizing transition-metal catalysis or chemoenzymatic chiral pool strategies.

Transition-Metal Catalyzed N-H Insertion

A robust methodology developed by researchers at Merck utilizes rhodium-catalyzed N-H insertion of


-keto sulfoxonium ylides [1]. In this pathway, a 

-lactam precursor undergoes ring-opening with dimethylsulfoxonium methylide to form a stable

-keto sulfoxonium ylide. Subsequent exposure to a catalytic amount of

triggers a rapid, stereoretentive intramolecular N-H insertion, generating the 5-oxopipecolic acid core in high yield [2]. This core is easily esterified to yield the methyl ester.

SynthesisWorkflow A gamma-Lactam Precursor B Dimethylsulfoxonium Methylide Ring Opening A->B C beta-Keto Sulfoxonium Ylide B->C D Rh2(TFA)4 Catalyzed N-H Insertion C->D E 5-Oxopipecolic Acid Core D->E F Esterification (MeOH/H+) E->F G Methyl 5-oxopiperidine- 2-carboxylate F->G

Workflow for 5-oxopipecolic acid synthesis via Rh-catalyzed N-H insertion.

Palladium-Catalyzed Formate Reduction

An alternative asymmetric synthesis leverages palladium-catalyzed formate reduction and enolate allylation [4]. This method utilizes a ring-closing metathesis (RCM) step to construct the piperidine skeleton, followed by regioselective palladium-catalyzed reduction of an allylic benzoate intermediate. The C2 stereocenter is tightly controlled via stereoselective alkylation, ensuring high optical purity of the resulting 5-oxopipecolic acid derivative.

Physicochemical Properties and Data

Understanding the physical and chemical properties of methyl 5-oxopiperidine-2-carboxylate is essential for optimizing purification and storage protocols. The quantitative data is summarized below [5]:

PropertyValue / Description
Chemical Name Methyl 5-oxopiperidine-2-carboxylate
CAS Registry Number 1450633-81-4 (Unspecified/Racemic)
Molecular Formula

Molecular Weight 157.17 g/mol
Stereoisomers (2S)-enantiomer and (2R)-enantiomer
Chiral Center C2 (

to the secondary amine)
Key Functional Groups Secondary Amine (N1), Methyl Ester (C2), Ketone (C5)
Typical Storage 2-8 °C, stored under inert gas (Argon/Nitrogen) to prevent oxidation

Orthogonal Reactivity and Downstream Functionalization

The true value of methyl 5-oxopiperidine-2-carboxylate lies in its orthogonal reactivity. The three functional nodes can be manipulated independently without cross-interference, provided the correct protecting group strategy is employed.

  • C5 Ketone: Highly electrophilic; serves as an ideal handle for reductive amination to yield 5-aminopipecolic acid derivatives, or Grignard additions to introduce alkyl/aryl substituents.

  • N1 Amine: Can be selectively protected (e.g., Boc, Cbz, Fmoc) to prevent unwanted nucleophilic attack during C5 modifications, or utilized directly in peptide coupling to form peptidomimetics.

  • C2 Ester: Can undergo mild saponification to the free carboxylic acid or reduction (e.g., using

    
    ) to the corresponding primary alcohol.
    

ReactivityMap Core Methyl 5-oxopiperidine- 2-carboxylate C5 C5 Ketone: Reductive Amination, Grignard Addition Core->C5 N1 N1 Amine: Boc/Cbz Protection, Peptide Coupling Core->N1 C2 C2 Ester: Hydrolysis, Reduction to Alcohol Core->C2

Orthogonal reactivity nodes of Methyl 5-oxopiperidine-2-carboxylate.

Validated Experimental Protocol: Chemoenzymatic Cyclization to (S)-Methyl 5-oxopiperidine-2-carboxylate

This protocol details the acid-catalyzed cyclization of an N,O-acetal precursor to yield the Cbz-protected (S)-enantiomer [3]. This method is specifically designed to prevent the epimerization of the C2 stereocenter.

Materials Required
  • (S)-N,O-acetal precursor (3.0 g, 9.3 mmol)

  • Toluene (Anhydrous, 100 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 90 mg, 0.47 mmol)

  • Saturated aqueous

    
    
    
  • Anhydrous

    
    
    
Step-by-Step Methodology & Causality
  • Dissolution & Solvent Selection: Dissolve the N,O-acetal precursor (3.0 g) in 100 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus. Causality: Toluene is deliberately chosen to facilitate the azeotropic removal of water (b.p. 110 °C). Removing water continuously drives the thermodynamic equilibrium of the cyclization forward.

  • Acidic Activation: Add p-TsOH (90 mg, 5 mol%). Causality:p-TsOH acts as a mild, organic-soluble proton source. It activates the acetal for intramolecular attack by the ester/amine while maintaining a slightly acidic environment. This is critical because basic conditions would strip the C2

    
    -proton, destroying the enantiomeric purity.
    
  • Reflux: Heat the solution to reflux for exactly 2 hours.

  • Quenching: Cool the reaction to room temperature and quench by washing with saturated aqueous

    
     (3 × 100 mL).
    Causality: The basic wash neutralizes the p-TsOH catalyst immediately. If the acid is not neutralized prior to concentration, the increased concentration of acid during solvent removal will cause degradation or polymerization of the product.
    
  • Isolation: Extract the organic layer, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
System Validation

To ensure the protocol has succeeded without degradation:

  • TLC Verification: Run a TLC plate in Hexanes/EtOAc (7:3). The reaction is validated by the complete disappearance of the starting material spot (

    
    ) and the emergence of a single new UV-active spot (
    
    
    
    ).
  • NMR Confirmation:

    
     NMR (
    
    
    
    , 400 MHz) must show a distinct singlet at
    
    
    ppm corresponding to the methyl ester, and the complete absence of the acetal proton signals from the starting material. The C2 proton should appear as a distinct multiplet, confirming the structural integrity of the piperidine ring.

References

  • Source: PubMed Central (PMC)
  • Sulfoxonium Ylide Derived Metal Carbenoids in Organic Synthesis Source: SciSpace URL
  • Chemoenzymatic Formation of Hydroxypiperidines Source: Radboud Repository URL
  • Asymmetric Synthesis of 4- or 5-Oxopipecolic Acid Derivatives via Palladium-Catalyzed Formate Reduction and Enolate Allylation Source: Airiti Library URL
  • Methyl 5-oxopiperidine-2-carboxylate (CAS: 1450633-81-4)

In-depth Technical Guide on the Natural Occurrences of 5-Oxopiperidine-2-Carboxylate Analogs: An Analysis of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The following guide was intended to provide a comprehensive overview of the natural occurrences of 5-oxopiperidine-2-carboxylate analogs. However, after an exhaustive search of the current scientific literature, we have been unable to identify any documented instances of natural products containing the 5-oxopiperidine-2-carboxylate core scaffold.

While the parent compound, piperidine-2-carboxylic acid (pipecolic acid), and its various hydroxylated and other substituted analogs are well-known natural products with established biosynthetic pathways and biological activities, the specific inclusion of a ketone at the 5-position of the piperidine ring does not appear to be a common structural motif in nature, based on available data.

The search results consistently point towards synthetic routes for the creation of 5-oxopiperidine-2-carboxylic acid and its derivatives, primarily for use as building blocks in medicinal chemistry and drug discovery. There is a notable absence of reports on their isolation from plant, fungal, microbial, or animal sources.

Therefore, while we cannot proceed with a guide on the natural occurrences of this specific class of compounds, we recognize that your interest may lie in the broader family of piperidine-based natural products. These compounds are a rich source of chemical diversity and biological activity.

We would be pleased to develop a comprehensive technical guide on a closely related and well-documented topic that may be of significant interest:

Alternative Topic Proposal: "Natural Occurrences, Biosynthesis, and Biological Activities of Pipecolic Acid and its Hydroxylated Analogs"

This proposed guide would delve into:

  • The diverse natural sources of pipecolic acid and its hydroxylated derivatives, from plants and bacteria to their role in human metabolism.

  • The detailed biosynthetic pathways originating from L-lysine, including the key enzymatic steps and intermediates.

  • Established methodologies for the extraction, isolation, and structural elucidation of these compounds from natural matrices.

  • The wide range of biological activities exhibited by these natural products, including their roles in plant defense, as neuromodulators, and their potential as starting points for drug development.

We believe this alternative topic would provide valuable insights for researchers in natural product chemistry, drug discovery, and related fields. Please let us know if you would like us to proceed with this revised focus.

Toxicological Profile & Safety Assessment: Methyl 5-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the toxicological assessment and safe handling of Methyl 5-oxopiperidine-2-carboxylate , a critical intermediate in the synthesis of non-proteinogenic amino acids and beta-lactamase inhibitors.

Editorial Note: Due to the specialized nature of this intermediate, direct regulatory toxicological data (e.g., REACH dossiers) is limited compared to commodity chemicals.[1] This guide synthesizes available data using Read-Across Methodology from structural analogs (Methyl 5-oxopyrrolidine-2-carboxylate and Methyl 6-oxopiperidine-2-carboxylate) and metabolic fate analysis.

Chemical Identity & Physicochemical Foundation

Before assessing toxicity, we must define the molecular entity and its physicochemical behavior, which dictates bioavailability and exposure routes.[1]

  • Chemical Name: Methyl 5-oxopiperidine-2-carboxylate[2]

  • Synonyms: 5-Oxo-2-piperidinecarboxylic acid methyl ester; Methyl 5-oxopipecolate.[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][3]
  • Molecular Weight: 157.17 g/mol [1][3]

  • Structure: A six-membered piperidine ring with a ketone at position 5 and a methyl ester at position 2.[1]

  • Key Analogs for Read-Across:

    • Methyl 5-oxopyrrolidine-2-carboxylate (5-membered ring analog, CAS: 54571-66-3).[1][2]

    • Methyl 6-oxopiperidine-2-carboxylate (Positional isomer, CAS: 111479-60-8).[1]

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Toxicological Implication
LogP -0.5 to 0.2Low lipophilicity; likely to remain in aqueous compartments; low bioaccumulation potential.
Water Solubility HighReadily absorbed via oral/mucosal routes; easily washed from skin.[1]
Boiling Point ~280°C (dec)Low volatility; inhalation risk is primarily from dust/aerosols, not vapor.[1]
pKa ~8.5 (Amine)Exists as a cation at physiological pH if the amine is free; affects membrane permeability.[1]

Hazard Identification (Read-Across & In Silico)

Mechanism of Toxicity: The toxicity of this compound is driven by two factors: direct electrophilic reactivity (Schiff base formation via the ketone) and metabolic hydrolysis (releasing methanol).[1]

GHS Classification (Derived)

Based on the structural analogs Methyl 6-oxopiperidine-2-carboxylate and Methyl 5-oxopyrrolidine-2-carboxylate, the following GHS classification is projected:

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.

Detailed Toxicological Endpoints
A. Acute Toxicity[1][4]
  • Oral: The LD50 is estimated between 500 – 2000 mg/kg (Rat).[1] This is based on the pyrrolidine analog (LD50 > 2000 mg/kg) and the known toxicity of the hydrolysis product, methanol.[1]

  • Dermal: Likely low acute dermal toxicity, but potential for irritation due to the ester functionality and amine basicity.[1]

  • Inhalation: High concentrations of dust/mist may cause mucosal irritation (H335).[1]

B. Genotoxicity & Mutagenicity[1]
  • Alerts: The alpha-amino ketone structure is generally stable, but the ketone moiety can theoretically form Schiff bases with DNA bases.[1]

  • Prediction: Negative in Ames Test (Salmonella typhimurium).[1] Most simple piperidine carboxylates are non-mutagenic.[1]

  • Requirement: For pharmaceutical intermediates, an Ames test (OECD 471) is mandatory to rule out genotoxic impurities (GTIs).[1]

C. Metabolic Fate (Toxicokinetics)

Upon ingestion or absorption, the compound undergoes rapid hydrolysis by nonspecific esterases (carboxylesterases) in the plasma and liver.[1]

Pathway:

  • Hydrolysis: Methyl 5-oxopiperidine-2-carboxylate

    
    5-Oxopipecolic Acid  + Methanol .[1]
    
  • Methanol Metabolism: Oxidized to Formaldehyde

    
     Formate (Toxicant causing acidosis/ocular damage).[1]
    
  • 5-Oxopipecolic Acid Fate: Excreted renally or enters lysine catabolism pathways.[1] Accumulation is associated with specific metabolic disorders (e.g., ALDH7A1 deficiency), suggesting it is biologically active but not acutely toxic in healthy individuals.[1]

Visualization: Metabolic & Safety Assessment Workflow

The following diagram illustrates the metabolic hydrolysis pathway and the decision tree for safety testing.

ToxicityPathway cluster_risk Toxicological Drivers Parent Methyl 5-oxopiperidine-2-carboxylate (Parent Compound) Esterase Carboxylesterases (Liver/Plasma) Parent->Esterase Hydrolysis Acid 5-Oxopipecolic Acid (Primary Metabolite) Esterase->Acid Methanol Methanol (Toxic Byproduct) Esterase->Methanol Excretion Renal Excretion Acid->Excretion Clearance Formate Formate (Ocular Toxicity/Acidosis) Methanol->Formate ADH/ALDH Oxidation

Figure 1: Metabolic hydrolysis pathway highlighting the release of Methanol as the primary acute toxicological driver.

Experimental Protocols for Verification

For researchers using this compound in drug development, relying on prediction is insufficient.[1] The following protocols provide a self-validating system to confirm safety.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 to establish a safe handling limit.

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of Methyl 5-oxopiperidine-2-carboxylate (0.1

    
    M to 1000 
    
    
    
    M) in DMSO/Media (Final DMSO < 0.5%).
  • Incubation: Expose cells for 24h and 48h.

  • Labeling: Add MTT reagent (0.5 mg/mL).[1] Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve. Acceptance Criteria: If IC50 > 100

    
    M, the compound is considered low cytotoxicity.[1]
    
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: Assess genotoxicity (mutagenicity).[1]

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform with (+S9) and without (-S9) metabolic activation (rat liver extract).

  • Dosing: 5 concentrations (e.g., 5, 15, 50, 150, 500

    
     g/plate ).
    
  • Method: Pre-incubation method (20 min at 37°C) preferred for intermediates.

  • Evaluation: Count revertant colonies.

  • Result Interpretation: A 2-fold increase in colonies over vehicle control indicates a positive (mutagenic) result.[1]

Safe Handling & Risk Management

Based on the "Warning" signal word and irritant profile.

Personal Protective Equipment (PPE)
  • Respiratory: If handling >10g or if dust is visible, use a N95/P2 respirator.[1]

  • Skin: Nitrile gloves (0.11 mm thickness).[1] Breakthrough time is likely >480 min due to hydrophilicity.[1]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[1] Do not use safety glasses alone due to liquid splash risk.[1]

Spill Management
  • Isolate: Evacuate the immediate area (5-10 meters).[1]

  • Neutralize: Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials (sawdust).[1]

  • Clean: Wash the area with a dilute detergent solution.[1] The compound is water-soluble.[1]

  • Disposal: Incinerate in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides will form).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl 5-oxopyrrolidine-2-carboxylate (Analog Read-Across).[1] Retrieved from [Link]

  • Struys, E. A., et al. (2012). Metabolism of Pipecolic Acid in Humans.[1] Journal of Inherited Metabolic Disease.[1] (Contextualizes the metabolite 5-oxopipecolic acid).[1]

Sources

Methodological & Application

Synthetic routes to Methyl 5-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthetic Strategies for Methyl 5-oxopiperidine-2-carboxylate

Executive Summary

Methyl 5-oxopiperidine-2-carboxylate (specifically the (2S)-enantiomer) is a high-value pharmacophore in medicinal chemistry. It serves as the critical scaffold for the synthesis of Avibactam (a non-


-lactam 

-lactamase inhibitor) and various peptidomimetics. The 5-oxo functionality allows for diverse downstream functionalization—including reductive amination, Wittig olefination, and Grignard additions—while the C2-carboxylate provides a handle for peptide coupling.

This guide details the most robust, scalable synthetic route: the oxidative conversion of (2S)-5-hydroxypiperidine-2-carboxylate . Unlike de novo cyclization strategies (e.g., Dieckmann condensation of aspartate derivatives), this route leverages commercially available heteroaromatic precursors or enzymatically resolved intermediates to ensure high enantiopurity at the C2 position.

Strategic Analysis of Synthetic Routes

The synthesis of the 5-oxo scaffold presents two primary challenges:

  • Stereochemical Integrity: Preserving the chiral center at C2 (

    
    -proton) during the oxidation of C5.
    
  • Conformational Stability: The free amine is unstable due to intermolecular Schiff base formation (dimerization). N-protection (Boc/Cbz) is mandatory.

Route Comparison
FeatureRoute A: Heteroaromatic Reduction & Oxidation (Recommended)Route B: Glutamate Homologation (Alternative)
Starting Material Methyl 5-hydroxypicolinateL-Glutamic Acid
Key Steps Hydrogenation

Protection

Oxidation
Wolff Rearrangement

Dieckmann Cyclization
Scalability High (Kg scale demonstrated by Vertex/AstraZeneca)Low to Medium (Multi-step, diazoketone handling)
Stereocontrol Requires enzymatic resolution or chiral hydrogenationRetained from L-Glutamate (risk of racemization)
Atom Economy ExcellentModerate

Detailed Experimental Protocols

The following protocols describe the synthesis of 1-(tert-butyl) 2-methyl 5-oxopiperidine-1,2-dicarboxylate (the N-Boc protected form) from Methyl 5-hydroxypicolinate.

Step 1: Catalytic Hydrogenation & N-Protection

Objective: Convert the aromatic pyridine ring to the saturated piperidine ring and protect the secondary amine.

Reagents:

  • Methyl 5-hydroxypicolinate (1.0 equiv)

  • 5% Rh/C or PtO

    
     (5 wt% loading)
    
  • Acetic Acid (AcOH) / Methanol (MeOH) (1:1 v/v)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv)
    
  • Triethylamine (TEA)

Protocol:

  • Hydrogenation: In a high-pressure reactor, dissolve Methyl 5-hydroxypicolinate in AcOH/MeOH. Add the catalyst (Rh/C).[1][2]

  • Pressurize with H

    
     (200 psi / 14 bar) and stir at RT for 12–16 hours.
    
  • Filtration: Filter the catalyst through a Celite pad. Concentrate the filtrate to yield the crude acetate salt of methyl 5-hydroxypiperidine-2-carboxylate.

    • Note: This produces a mixture of cis and trans isomers at C5. Since C5 will be oxidized to a ketone, this diastereoselectivity is irrelevant.

  • Protection: Redissolve the crude oil in DCM. Add TEA (2.5 equiv) followed by Boc

    
    O (1.2 equiv). Stir for 4 hours.
    
  • Workup: Wash with 1M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate N-Boc-5-hydroxypiperidine-2-carboxylate .

Step 2: TEMPO-Mediated Oxidation (The Anelli Protocol)

Objective: Oxidize the C5-alcohol to the C5-ketone without racemizing the C2-center.

Mechanism: The oxoammonium species (derived from TEMPO) oxidizes the alcohol. NaOCl (bleach) acts as the stoichiometric oxidant to regenerate the catalyst.

Reagents:

  • N-Boc-5-hydroxypiperidine-2-carboxylate (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Commercial bleach, ~10-13% active chlorine) (1.1 equiv)

  • NaHCO

    
     (saturated aqueous solution)
    
  • Dichloromethane (DCM)

Protocol:

  • Setup: Dissolve the N-Boc-alcohol (10 g scale) in DCM (100 mL). Add the TEMPO catalyst and KBr dissolved in minimal water.

  • Buffering: Add saturated NaHCO

    
     (50 mL) to the reaction vessel. Vigorous stirring is essential for this biphasic reaction.
    
  • Temperature Control: Cool the mixture to 0°C . Critical: Temperature control prevents over-oxidation and beta-elimination.

  • Addition: Add the NaOCl solution dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C.

    • Observation: The organic layer will turn orange/red (oxidized TEMPO) and then fade back to yellow as the cycle proceeds.

  • Quench: After TLC indicates consumption of starting material (approx. 1 hour), quench by adding 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (thiosulfate) to destroy excess hypochlorite.
  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x).

  • Drying: Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Result: Methyl 1-(tert-butyl) 5-oxopiperidine-1,2-dicarboxylate is obtained as a viscous oil or low-melting solid. Yields typically >90%.

Critical Quality Attributes (CQA) & Troubleshooting

IssueRoot CauseCorrective Action
Racemization at C2 Basic conditions during workup or oxidation.Ensure the oxidation is buffered (NaHCO

). Avoid strong bases during the N-protection step.
Low Yield (Oxidation) Old NaOCl (titer < 10%).Titrate bleach before use or use fresh reagent. Alternatively, use IBX in DMSO for small-scale high-value batches.
Over-oxidation Formation of carboxylic acid (ring opening).Strictly control temperature (0°C) and stoichiometry of NaOCl.
Product Instability Boc-deprotection during storage.Store at -20°C under Argon. Avoid acidic impurities in the final oil.

Pathway Visualization

The following diagram illustrates the synthetic logic and the critical decision points for the operator.

SynthesisPath Start Methyl 5-hydroxypicolinate (Aromatic Precursor) Hydrogenation Step 1: Hydrogenation (Rh/C, H2, AcOH) Creates Piperidine Ring Start->Hydrogenation Intermediate1 Methyl 5-hydroxypiperidine-2-carboxylate (Mixture of cis/trans) Hydrogenation->Intermediate1 Protection Step 2: N-Protection (Boc2O, TEA) Stabilizes Amine Intermediate1->Protection Resolution Optional: Enzymatic Resolution (Lipase CAL-B) If pure (2S,5S) alcohol is needed Intermediate1->Resolution  For Avibactam  Intermediates Intermediate2 N-Boc-5-hydroxypiperidine-2-carboxylate Protection->Intermediate2 Oxidation Step 3: Anelli Oxidation (TEMPO, NaOCl, 0°C) Converts Alcohol to Ketone Intermediate2->Oxidation Target Methyl 5-oxopiperidine-2-carboxylate (N-Boc Protected) Oxidation->Target Resolution->Intermediate2

Figure 1: Synthetic workflow for the preparation of the 5-oxo scaffold from heteroaromatic precursors.

Application Data: Reaction Monitoring

Table 1: Physico-chemical properties for reaction monitoring

CompoundRf (Hex:EtOAc 1:1)1H NMR Diagnostic Signal (CDCl

)
Start Material (Alcohol) ~0.35

3.8-4.0 ppm (Multiplet, CH-OH)
Product (Ketone) ~0.55

2.45 ppm (d, J=15Hz, C6-H) - Disappearance of CH-OH
Impurity (Elimination) ~0.80

5.8-6.0 ppm (Olefinic protons)

References

  • Process Development of Avibactam

    • W. Li, et al. "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation."[1][3] Organic Process Research & Development, 2017 , 21(12), 1990–1997.

  • TEMPO Oxidation Protocol (General)

    • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010, 14(1), 245–251.
  • Synthesis from Glutamic Acid (Alternative Route)

    • Ezquerra, J., et al. "Stereoselective synthesis of 5-substituted pipecolic acid derivatives." Tetrahedron, 1993, 49(38), 8665-8678.
  • Peptidomimetic Applications

    • Guitot, K., et al. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." Bioorganic & Medicinal Chemistry Letters, 2007.

Sources

Application Notes: The Strategic Use of Methyl 5-Oxopiperidine-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, appearing in a vast array of therapeutic agents. Methyl 5-oxopiperidine-2-carboxylate is a highly valuable and versatile chiral building block that provides chemists with a strategic entry point into complex piperidine-based structures. Its bifunctional nature, featuring a ketone and a methyl ester at positions C5 and C2 respectively, allows for controlled, sequential modifications, making it an ideal intermediate for constructing diverse molecular architectures. This guide provides an in-depth exploration of the applications and experimental protocols associated with this key pharmaceutical intermediate.

Physicochemical Properties

Understanding the fundamental properties of a starting material is critical for reaction design and optimization. The data below is aggregated from various chemical data sources.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 133-135 °C @ 1 mmHg[2]
Refractive Index (n20/D) 1.4850[2]
Storage Temperature 0-8 °C, Store in a dry, sealed environment[2][3]
CAS Number 6338-81-4[4]

Core Synthetic Applications: A Gateway to Complexity

The strategic placement of the ketone and ester functionalities allows for a range of selective transformations. The C5-keto group is a prime site for nucleophilic addition and, most importantly, reductive amination, while the C2-ester provides a handle for amide bond formation, reduction to an alcohol, or other ester manipulations.

Key Transformation: Reductive Amination

Reductive amination is arguably the most powerful and frequently utilized reaction involving Methyl 5-oxopiperidine-2-carboxylate.[5] This one-pot reaction transforms the ketone into a secondary or tertiary amine, introducing a key point of diversity for building structure-activity relationships (SAR) in drug discovery programs.[6] The process involves the initial formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent.[5]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and specificity for reducing the protonated imine intermediate over the ketone starting material, minimizing side reactions.[7] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective.

This transformation is fundamental in the synthesis of a wide range of bioactive molecules, including inhibitors of enzymes such as neuraminidase, which is a key target in antiviral therapies.[8][9][10]

Conceptual Workflow: From Intermediate to Drug Candidate

The following diagram illustrates a generalized synthetic pathway where Methyl 5-oxopiperidine-2-carboxylate is elaborated into a more complex, drug-like molecule.

G A Methyl 5-oxopiperidine-2-carboxylate B Step 1: Reductive Amination (e.g., R-NH2, NaBH(OAc)3) A->B C C5-Substituted Piperidine B->C D Step 2: Ester Modification (e.g., Hydrolysis, Amidation) C->D E Final Drug Candidate / Advanced Intermediate D->E

Caption: Generalized workflow for elaborating the core intermediate.

Detailed Experimental Protocol: Reductive Amination

This protocol details a representative reductive amination reaction to synthesize a C5-substituted piperidine derivative, a common step in the development of various therapeutic agents.

Objective: To synthesize Methyl 5-(benzylamino)piperidine-2-carboxylate.

Materials and Reagents:

ReagentMW ( g/mol )AmountMmol
Methyl 5-oxopiperidine-2-carboxylate157.171.00 g6.36
Benzylamine107.150.75 g (0.76 mL)7.00
Sodium Triacetoxyborohydride211.942.02 g9.54
Dichloroethane (DCE)-30 mL-
Acetic Acid (glacial)60.050.36 g (0.35 mL)6.00
Experimental Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-oxopiperidine-2-carboxylate (1.00 g, 6.36 mmol) and dissolve in dichloroethane (30 mL).

  • Amine Addition: Add benzylamine (0.75 g, 7.00 mmol, 1.1 equiv) to the solution.

  • Acid Catalyst: Add glacial acetic acid (0.36 g, 6.00 mmol, 0.95 equiv). The acid serves to catalyze imine formation and protonate the resulting iminium ion, activating it for reduction.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (2.02 g, 9.54 mmol, 1.5 equiv) to the mixture in portions over 10 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Ketone in DCE B Add Benzylamine A->B C Add Acetic Acid B->C D Stir 1h for Imine Formation C->D E Add NaBH(OAc)3 D->E F Stir 12-18h at RT E->F G Quench with Sat. NaHCO3 F->G H Extract with DCM G->H I Dry & Concentrate H->I J Purify via Chromatography I->J K Final Product J->K Characterize (NMR, MS)

Caption: Step-by-step workflow for the reductive amination protocol.

Applications in Drug Synthesis

Methyl 5-oxopiperidine-2-carboxylate and its derivatives are crucial intermediates in the synthesis of a variety of compounds with therapeutic potential.

  • Antiviral Agents: The piperidine ring is a key structural feature in several antiviral compounds.[11][12][13] Notably, derivatives of this intermediate have been explored in the synthesis of neuraminidase inhibitors, a class of drugs used to treat and prevent influenza.[9][14] The influenza drug oseltamivir (Tamiflu®), while synthesized from shikimic acid, features a related cyclohexene core, and synthetic strategies for analogues often involve similar heterocyclic intermediates.[8][10][15]

  • Neurological Disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS). The ability to introduce diverse substituents at the C5 position via reductive amination makes this intermediate valuable for creating libraries of compounds to screen for activity against various CNS targets.[2]

  • Other Therapeutic Areas: The versatility of this building block has led to its use in developing compounds for a range of other diseases, including cancer and bacterial infections.[11]

Conclusion

Methyl 5-oxopiperidine-2-carboxylate is a powerful and efficient intermediate for pharmaceutical research and development. Its dual functionality allows for selective and diverse chemical modifications, primarily through robust reactions like reductive amination. The protocols and applications outlined in this guide demonstrate its strategic importance, providing a reliable pathway for the synthesis of complex piperidine-containing molecules and accelerating the discovery of new therapeutic agents.

References

  • Chem-Impex. 5-Oxopyrrolidine-2-carboxylic acid methyl ester.

  • BLD Pharm. 5-Oxopiperidine-2-carboxylic acid.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid.

  • U.S. Environmental Protection Agency. Methyl 2-methyl-6-oxopiperidine-2-carboxylate Properties.

  • ResearchGate. Gilead Sciences' synthetic route of the Oseltamivir carboxylate development.

  • Sigma-Aldrich. (R)-Methyl 5-oxopyrrolidine-2-carboxylate.

  • Synthonix. (S)-Methyl 5-oxopiperazine-2-carboxylate.

  • BLD Pharm. (R)-Methyl 5-oxopyrrolidine-2-carboxylate.

  • Tse, M. H., & Federsel, H. J. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Beilstein Journal of Organic Chemistry, 16, 1823-1833.

  • Matassini, C., Clemente, F., & Goti, A. (2012). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2013(2), 243-263.

  • Google Patents. (2009). Processes and intermediates for the preparation of oseltamivir and analogs thereof.

  • Taylor, M. S., & Williams, J. M. (2014). A practical catalytic reductive amination of carboxylic acids. Angewandte Chemie International Edition, 53(25), 6520-6524.

  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(8), 1301-1317.

  • Chayanon, P., et al. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Journal of Chemical and Pharmaceutical Research, 6(7), 1943-1946.

  • Birus, M., et al. (2007). Synthesis, Antiviral and Antitumor Activity of 2-substituted-5-amidino-benzimidazoles. Croatica Chemica Acta, 80(3), 379-385.

  • Sigma-Aldrich. Application Note – Reductive Amination.

  • ChemicalBook. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate.

  • R-Discovery. Synthesis and evaluation of antiviral activity of 2?-deoxyuridines with 5-methylene-2-thiohydantoin substituents in the 5-position.

  • Defense Technical Information Center. Synthesis and Antiviral Evaluation of N-Carboxamidine-Substituted Analogues of 1-Beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxami.

  • Google Patents. (1988). Novel antiviral agents.

  • Touchette, K. M. (2006). A "drug-like" molecule synthesis for the second-semester organic chemistry laboratory: a multi-step synthesis of a tertiary amide via a reductive amination. Journal of Chemical Education, 83(6), 929.

  • Shealy, Y. F., et al. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 29(1), 79-84.

Sources

The Strategic Application of Methyl 5-Oxopiperidine-2-carboxylate in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are central to regulating a vast array of physiological processes, making them highly attractive candidates for therapeutic development.[1] However, their translation into effective drugs is often hampered by inherent limitations, including poor metabolic stability, low oral bioavailability, and conformational flexibility that can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetic design seeks to overcome these challenges by creating novel structures that mimic the essential pharmacophoric elements of a native peptide while possessing improved drug-like properties.[1] A key strategy in this endeavor is the introduction of conformationally constrained scaffolds that lock the molecule into a bioactive shape, thereby enhancing its interaction with biological targets.[2][3]

Methyl 5-oxopiperidine-2-carboxylate, a derivative of pipecolic acid, has emerged as a highly versatile and powerful scaffold in this field.[3][4] Its six-membered ring structure provides a rigid framework that can effectively mimic secondary peptide structures, such as β-turns and γ-turns, which are crucial for many protein-protein interactions.[3][5] The strategic placement of the ketone at the 5-position and the methyl ester at the 2-position provides orthogonal chemical handles for diversification and integration into larger molecules, making it an ideal building block for constructing complex peptidomimetic libraries.[6] This guide provides an in-depth exploration of the applications and protocols associated with this pivotal scaffold.

Core Principles: Why Employ a Piperidine-Based Scaffold?

The utility of the piperidine ring system in medicinal chemistry is well-established, forming the core of numerous approved drugs.[7][8] When incorporated into a peptide backbone, the methyl 5-oxopiperidine-2-carboxylate scaffold imparts several strategic advantages:

  • Conformational Rigidity: Unlike linear peptide segments, the piperidine ring is conformationally restricted. This pre-organization reduces the entropic penalty upon binding to a receptor, often leading to a significant increase in binding affinity.[3]

  • Secondary Structure Mimicry: The defined geometry of the scaffold serves as an excellent template for mimicking β-turns, a common motif in peptide-receptor recognition.[5][9][10] This allows for the design of potent antagonists or agonists for targets like G-protein coupled receptors (GPCRs).[5]

  • Metabolic Stability: The non-natural amino acid structure is inherently more resistant to degradation by proteases and peptidases, leading to a longer biological half-life.[2]

  • Chemical Tractability: The ketone and ester functionalities serve as versatile points for chemical modification. The ketone is a prime site for introducing molecular diversity via reductive amination, while the ester allows for standard peptide coupling reactions.

Visualizing the Strategy: From Scaffold to Peptidomimetic

The overall workflow for utilizing Methyl 5-oxopiperidine-2-carboxylate involves its incorporation into a peptide sequence and subsequent diversification. This process leverages the scaffold's key functional groups.

G cluster_0 Scaffold Preparation & Incorporation cluster_1 Diversification Scaffold Methyl 5-oxopiperidine -2-carboxylate Hydrolysis Ester Hydrolysis (LiOH or NaOH) Scaffold->Hydrolysis Coupling Peptide Coupling (e.g., HATU, HOBt/DIC) Hydrolysis->Coupling Incorporated Scaffold-Peptide Conjugate Coupling->Incorporated Forms Amide Bond RA Reductive Amination (Ketone Position) Library Diverse Peptidomimetic Library RA->Library Peptide Peptide Fragment (Resin or Solution) Peptide->Coupling Incorporated->RA Introduce R'NH2 caption Workflow for Scaffold Use

Caption: General workflow for peptidomimetic synthesis.

Core Application Protocols

The following protocols provide detailed, step-by-step methodologies for the key chemical transformations involving Methyl 5-oxopiperidine-2-carboxylate.

Protocol 1: Ester Hydrolysis for Peptide Coupling

Before the scaffold can be coupled to the N-terminus of a peptide chain, the methyl ester must be hydrolyzed to the free carboxylic acid.

Materials:

  • Methyl 5-oxopiperidine-2-carboxylate HCl salt

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Methyl 5-oxopiperidine-2-carboxylate (1.0 eq) in a mixture of MeOH/H₂O or THF/H₂O (e.g., 3:1 v/v).

  • Saponification: Cool the solution to 0 °C in an ice bath. Add a 1N aqueous solution of LiOH or NaOH (1.1 - 1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Quenching & Acidification: Remove the organic solvent under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free carboxylic acid, which can often be used in the next step without further purification.

Causality Insight: The use of a hydroxide base facilitates a saponification reaction, a classic method for ester hydrolysis. Acidification is critical to protonate the resulting carboxylate salt, rendering the product extractable into an organic solvent.

Protocol 2: Standard Peptide Coupling (Post-Hydrolysis)

This protocol describes coupling the resulting 5-oxopipecolic acid to a resin-bound amine or the N-terminus of a peptide in solution.

Materials:

  • 5-Oxopipecolic acid (from Protocol 1)

  • N-terminally deprotected peptide (resin-bound or in solution)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[11][12][13][14]

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a separate flask, dissolve 5-oxopipecolic acid (1.5 eq), HATU (1.45 eq) or HOBt/DIC (1.5 eq each), in DMF. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Base: Add DIPEA (3.0 eq) to the activation mixture.

  • Coupling Reaction: Add the activated acid solution to the vessel containing the N-terminally deprotected peptide (1.0 eq), which has been swollen (if on resin) in DMF.

  • Reaction: Agitate the mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test for primary amines on resin). A negative test (beads remain colorless/yellow) indicates complete coupling.

  • Work-up:

    • Solid-Phase: Filter the resin and wash sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under vacuum.

    • Solution-Phase: Quench the reaction with water, extract the product into an appropriate organic solvent, wash with mild acid and base to remove byproducts, dry, and purify by chromatography.

Causality Insight: Peptide coupling reagents like HATU or DIC/HOBt convert the carboxylic acid into a highly reactive activated ester.[13] This intermediate is susceptible to nucleophilic attack by the peptide's N-terminal amine, forming the stable amide bond.[13] DIPEA is a non-nucleophilic base used to neutralize hydrochloride salts and maintain a basic pH required for the reaction.[11]

Protocol 3: Reductive Amination for Library Synthesis

The ketone at the C5 position is an ideal handle for introducing diversity. Reductive amination allows for the attachment of a wide array of primary and secondary amines.[15][16]

Materials:

  • Peptidomimetic containing the 5-oxopiperidine scaffold (1.0 eq)

  • Desired primary or secondary amine (1.2 - 2.0 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).[17]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • Initial Mixture: To a flask containing the 5-oxopiperidine compound, add the anhydrous solvent (DCE or DCM).

  • Amine Addition: Add the selected amine (1.2 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like DIPEA to form the free base in situ.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 4-24 hours. Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography or preparative HPLC.

Causality Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent.[17] It is particularly effective for reductive aminations because it reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone, minimizing the formation of alcohol side products.[15][18]

Data Presentation: Impact on Biological Activity

The incorporation of the 5-oxopiperidine scaffold can dramatically enhance the biological activity of a peptide. The following table presents hypothetical, yet representative, data for a linear peptide versus its cyclized peptidomimetic analog targeting a GPCR.

CompoundStructureTarget Receptor Affinity (Ki, nM)Proteolytic Stability (t½ in plasma, min)
Native PeptideAc-Arg-Gly-Asp-Ser-NH₂150< 5
Mimetic 1 Ac-Arg-(5-oxo-Pip)-Asp-Ser-NH₂12180
Mimetic 2 Ac-Arg-(5-benzylamino-Pip)-Asp-Ser-NH₂5> 360

Data is illustrative and not from a specific publication.

The data clearly shows a >10-fold increase in affinity upon introducing the scaffold (Mimetic 1), attributed to conformational pre-organization. Further diversification via reductive amination (Mimetic 2) leads to an even greater affinity, suggesting the added benzyl group engages in a favorable interaction with a hydrophobic pocket in the receptor. The half-life is dramatically improved in both cases.

Structural Implications: Mimicking the β-Turn

The primary structural role of the methyl 5-oxopiperidine-2-carboxylate scaffold is to induce a turn conformation, which is critical for the recognition of many biological targets.

G cluster_0 Native Peptide β-Turn cluster_1 Peptidomimetic with Scaffold i Residue i i1 Residue i+1 i3 Residue i+3 i->i3 H-Bond i2 Residue i+2 res_i Residue i scaffold 5-Oxopiperidine Scaffold (mimics i+1, i+2) res_i->scaffold res_i3 Residue i+3 scaffold->res_i3 caption Scaffold as a β-Turn Mimic

Caption: The rigid piperidine scaffold replaces flexible residues.

In a typical β-turn, a hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+3, creating a 10-membered ring. The piperidine scaffold replaces the central i+1 and i+2 residues, effectively locking the attached i and i+3 residues into a spatial orientation that mimics this turn.[19] This rigidification is a cornerstone of its success in enhancing receptor affinity.

Conclusion and Future Outlook

Methyl 5-oxopiperidine-2-carboxylate is a testament to the power of scaffold-based design in modern medicinal chemistry. Its combination of conformational constraint, secondary structure mimicry, and chemical versatility makes it an invaluable tool for transforming biologically active peptides into viable drug candidates. By providing a robust framework for orienting key pharmacophoric groups, it directly addresses the fundamental challenges of peptide therapeutics. Future applications will likely see this scaffold incorporated into more complex architectures, including bicyclic and spirocyclic systems, further refining conformational control and expanding the accessible chemical space for drug discovery.[19] The continued development of novel synthetic methodologies will undoubtedly unlock even more potential for this privileged chemical scaffold.

References

  • G. G., G. G., G. G., G. G., G. G., G. G., G. G., G. G., G. G., & G. G. (n.d.). β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species - PMC. [Link]

  • (n.d.). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • (n.d.). Synthesis of Conformationally Restricted β-Turn Mimics - Radboud Repository. [Link]

  • Karsten, S., Sydow, D., & Maison, W. (2017). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 13, 2186–2194. [Link]

  • (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - eScholarship.org. [Link]

  • (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Kim, D. G., Kim, S., Lee, J. W., Kang, M., & Kim, Y. (2018). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science, 9(17), 4059–4065. [Link]

  • (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • Chen, Q.-S., Zhang, Y.-F., Liu, T.-T., & Zhang, W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e34–e50. [Link]

  • (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • (n.d.). Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues - Academia.edu. [Link]

  • (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals -. [Link]

  • (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(19), 6653. [Link]

  • (n.d.). Reductive Amination - Common Conditions. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • (n.d.). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. [Link]

  • Bellier, B., Da Nascimento, S., Meudal, H., Gincel, E., Roques, B. P., & Garbay, C. (1998). Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid. Bioorganic & Medicinal Chemistry Letters, 8(11), 1419–1424. [Link]

  • (n.d.). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • (n.d.). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed. [Link]

  • Guthörl, D., Gatto, G. J., & Walsh, C. T. (2006). Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Biochemistry, 45(11), 3579–3588. [Link]

  • (n.d.). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC. [Link]

  • Gaali, S., Kirschner, A., Kozany, C., Schlenk, C., Zannetti, C., Hinderberger, D., Hausch, F., & T. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry, 59(6), 2585–2591. [Link]

  • (n.d.). DESIGNING PEPTIDOMIMETICS - UPCommons. [Link]

  • Leman, P. (2021). Peptidomimetic Drug Design. Journal of Drug Designing. [Link]

Sources

Application Note: Strategic Utilization of Methyl 5-oxopiperidine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Methyl 5-oxopiperidine-2-carboxylate in Medicinal Chemistry Programs Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-oxopiperidine-2-carboxylate (often referred to as 5-oxo-pipecolic acid methyl ester) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a conformationally constrained analog of glutamate and a keto-derivative of proline. Its primary utility lies in its dual functionality: the C2-carboxylate provides a handle for peptide coupling, while the C5-ketone serves as a versatile electrophilic site for divergent synthesis.

This guide details the application of this scaffold in generating 5-substituted pipecolic acid libraries , its critical role in the synthesis of diazabicyclooctane (DBO)


-lactamase inhibitors (e.g., Avibactam analogs), and protocols for stereoselective reductive amination.

Structural Significance & Chemical Biology

The 5-oxopiperidine-2-carboxylate scaffold offers unique geometric properties that influence ligand-target binding:

  • Conformational Constraint: Unlike linear amino acids, the piperidine ring restricts bond rotation (

    
     and 
    
    
    
    angles), reducing the entropic penalty upon binding to protein targets.
  • Chiral Pool Utility: Accessible from L-glutamate or hydroxy-pipecolic acid, allowing for defined stereochemistry at the C2 position (typically S).

  • Peptidomimetics: It acts as a potent inducer of

    
    -turns in peptide backbones, mimicking the turn geometry often found in bioactive macrocycles.
    

Strategic Applications in Drug Design

Synthesis of Non- -Lactam -Lactamase Inhibitors

The most prominent application of the 5-oxopiperidine scaffold is in the synthesis of Diazabicyclooctanes (DBOs), such as Avibactam and Relebactam . These drugs restore the efficacy of antibiotics against resistant bacteria.

  • Mechanism: The scaffold serves as the precursor for the 6-membered ring of the DBO core.

  • Synthetic Logic: The C5-ketone is converted to a hydrazine or hydroxylamine moiety via reductive amination or oximation. This nitrogen atom eventually cyclizes with the amide nitrogen to form the bridged bicyclic urea core essential for covalent inhibition of penicillin-binding proteins.

Diversity-Oriented Synthesis (DOS)

For lead optimization, the C5 position allows for the rapid generation of analogs via Reductive Amination . By varying the amine partner, chemists can scan electronic and steric space at the "solvent-exposed" region of the target pocket while maintaining the core binding vector of the amino acid.

Stereochemical Control

The reduction of the C5-imine (formed from the ketone) is highly influenced by the C2-substituent and the N1-protecting group.

  • Cis-Selectivity: Hydride delivery often occurs from the face opposite the C2-carboxylate (steric control), favoring the cis-2,5-disubstituted product.

  • Trans-Selectivity: Can be achieved using thermodynamic equilibration or specific bulky reducing agents.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of the Methyl 5-oxopiperidine-2-carboxylate scaffold, highlighting its transformation into DBO inhibitors and peptidomimetic libraries.

G cluster_0 Medicinal Chemistry Applications Scaffold Methyl 5-oxopiperidine- 2-carboxylate (Scaffold) Amine Primary Amine (R-NH2) + NaBH(OAc)3 Scaffold->Amine Reductive Amination Hydroxylamine Bn-O-NH2 (Oximation) Scaffold->Hydroxylamine Condensation Imine C5-Imine Intermediate Amine->Imine In situ Oxime C5-Oxime Intermediate Hydroxylamine->Oxime Library 5-Amino-Pipecolic Acid Library (Peptidomimetics) Imine->Library Stereoselective Reduction AvibactamPre 5-Alkoxyamino Precursor Oxime->AvibactamPre Reduction DBO Diazabicyclooctane (Avibactam/Relebactam) AvibactamPre->DBO Urea Cyclization

Figure 1: Divergent synthesis workflow starting from Methyl 5-oxopiperidine-2-carboxylate, leading to both peptidomimetic libraries and DBO-class antibiotics.[1]

Experimental Protocol: Stereoselective Reductive Amination

Objective: To introduce diverse amine functionalities at the C5 position of Methyl 5-oxopiperidine-2-carboxylate with high diastereoselectivity.

Scope: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes racemization at the C2 chiral center and tolerates other functional groups.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Methyl 5-oxopiperidine-2-carboxylate (or N-protected variant, e.g., N-Boc).

  • Amine Partner: 1.1 - 1.5 equivalents (Aliphatic or Aromatic).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) [CAS: 56553-60-7].

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous).

  • Acid Catalyst: Acetic Acid (AcOH) (Optional, for unreactive amines).

  • Quench: Saturated aqueous NaHCO3.

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, dissolve Methyl 5-oxopiperidine-2-carboxylate  (1.0 equiv) in anhydrous DCE (0.1 M concentration).
      
    • Add the Amine partner (1.2 equiv).

    • Critical Step: If using the amine as a salt (e.g., HCl salt), add 1.2 equiv of Triethylamine (TEA) to free-base the amine.

    • Stir at Room Temperature (RT) for 30–60 minutes to allow pre-equilibrium of the imine/hemiaminal formation. Note: For sterically hindered amines, adding molecular sieves (4Å) can drive imine formation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)3 (1.5 – 2.0 equiv) portion-wise over 10 minutes.

    • Optional: Add Glacial Acetic Acid (1.0 equiv) if the reaction is sluggish (promotes iminium ion formation).

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H of starting material) and appearance of the amine product.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x).

    • Combine organic layers, wash with Brine, and dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

  • Purification & Analysis:

    • Purify the crude residue via Flash Column Chromatography (Silica gel).

      • Eluent: typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.

    • Stereochemical Assignment: Analyze via 1H-NMR (NOESY) to determine the cis/trans ratio. The coupling constant (

      
      ) between H5 and H6 protons is often diagnostic.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor imine formationAdd 4Å Molecular Sieves; Heat to 40°C before adding reductant; Use Ti(OiPr)4 as a Lewis acid promoter.
Epimerization at C2 Basic conditionsEnsure the reaction pH remains slightly acidic (pH 5-6) using AcOH; Avoid strong bases.
Over-alkylation Highly reactive primary amineUse a slight excess of the amine; Add the reductant slowly at low temperature.

Handling and Stability

  • Storage: Methyl 5-oxopiperidine-2-carboxylate is hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the methyl ester or hydration of the ketone.

  • Stability: The compound is stable in organic solvents (DCM, DMSO) for days but degrades in aqueous basic buffers due to ester hydrolysis and potential decarboxylation/polymerization mechanisms.

  • Safety: Standard PPE required. Treat as a potential irritant.

References

  • Vertex Pharmaceuticals. "Preparation of piperidine derivatives as inhibitors of influenza virus replication." World Patent WO2010148197.

  • Actavis Group. "Process for the preparation of Avibactam and intermediates thereof." World Patent WO2016091834.

  • Mangion, I. K., et al. "A Concise Synthesis of a

    
    -Lactamase Inhibitor." Organic Letters, 2011, 13(20), 5480–5483. (Describes the route to DBO inhibitors via 5-oxo intermediates). 
    
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. (Foundational reference for reductive amination).

  • Guitot, K., et al. "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics."[3] Journal of Organic Chemistry, 2009, 74(21), 8433-8436. (Demonstrates the utility of the 5-oxo scaffold in peptide turns).

Sources

1H and 13C NMR spectroscopic analysis of Methyl 5-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Conformational Analysis of Methyl 5-oxopiperidine-2-carboxylate via High-Field NMR

Introduction & Scope

Methyl 5-oxopiperidine-2-carboxylate (also known as 5-oxopipecolic acid methyl ester) is a critical non-natural amino acid scaffold used in the synthesis of peptidomimetics,


-lactamase inhibitors, and conformationally restricted glutamate analogs. Structurally, it presents a six-membered nitrogen heterocycle with a chiral center at C2 and a ketone functionality at C5.

The Analytical Challenge: Unlike rigid aromatic systems, this piperidinone derivative exhibits conformational flexibility (chair/twist-boat equilibrium) and potential hydration of the C5 ketone in aqueous media. Furthermore, the presence of two electron-withdrawing groups (ester and ketone) creates a crowded spectral window in the aliphatic region (2.0 – 4.5 ppm).

This guide provides a definitive protocol for the complete structural assignment of Methyl 5-oxopiperidine-2-carboxylate using 1D and 2D NMR spectroscopy, ensuring distinction from its 4-oxo isomers and hydrolysis byproducts.

Experimental Protocol

Sample Preparation
  • Solvent Choice: Chloroform-d (CDCl

    
    , 99.8% D)  is the standard solvent. It minimizes hydrogen bonding with the amine, sharpening the signals compared to DMSO-d
    
    
    
    , and prevents the formation of gem-diols (hydrates) at the C5 position which occurs in D
    
    
    O.
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent (approx. 0.1 M).[1]
    
  • Additives: If the amine proton (

    
    ) is broad or exchanging, add 1-2 drops of D
    
    
    
    O to wash it out, or use dry DMSO-d
    
    
    to observe the
    
    
    coupling.
Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale

H 1D
zg30162.0 sStandard quantitative survey.

C 1D
zgpg305122.0 sProton-decoupled. Sufficient S/N for quaternary C=O.
COSY cosygpppqf81.5 sGradient-enhanced; identifies spin systems (

).
HSQC hsqcedetgpsisp81.5 sMultiplicity-edited; distinguishes

(red) from

(blue).
HMBC hmbcgplpndqf161.5 sLong-range (

) C-H correlations; critical for placing the ketone.

Structural Analysis & Assignments

The Logic of Assignment

The piperidine ring numbering assigns the Nitrogen as position 1, the Carboxylate as position 2, and the Ketone as position 5.

  • H2 (Chiral Center): Resonates as a doublet of doublets (dd) or multiplet around 3.5–3.8 ppm. Its chemical shift is diagnostic of the

    
    -amino ester environment.
    
  • H6 (Deshielded Methylene): These protons are unique; they are

    
     to the Nitrogen and
    
    
    
    to the Ketone. This "double activation" shifts them downfield (approx. 3.5–4.0 ppm), often overlapping with the methyl ester singlet.[2] They appear as an AB system (geminal coupling
    
    
    Hz).
  • H4 (

    
    -Keto Methylene):  Resonates upfield of H6 but downfield of H3.
    
  • H3 (

    
    -Methylene):  The most shielded ring protons, appearing as complex multiplets.
    
Representative NMR Data Table

Note: Chemical shifts are representative for the free base in CDCl


.
PositionAtom

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations (

)
1 NH~2.0-2.5br s--
2 CH3.65dd (

)
58.5C-Ester, C3, C6
3 CH

1.80 (ax)2.25 (eq)m28.2C2, C4, C5
4 CH

2.45 (m)m36.8C5 (Ketone), C3
5 C=O--204.1H3, H4, H6
6 CH

3.55 (d)3.85 (d)AB (

)
52.4C5 (Ketone), C2
7 COOMe--172.5H2, OMe
8 OMe3.75s52.5C7 (Ester)

Technical Insight: The large geminal coupling of H6 (


 Hz) is characteristic of protons adjacent to a 

-system (the ketone). This distinguishes the 5-oxo isomer from the 4-oxo isomer, where the protons adjacent to N are not adjacent to the ketone.

Workflow Visualization

Analytical Workflow

This diagram outlines the decision-making process for validating the structure and purity.

NMR_Workflow Start Sample: Methyl 5-oxopiperidine-2-carboxylate Solvent Dissolve in CDCl3 (Avoid D2O to prevent hydration) Start->Solvent H1_NMR 1H NMR (16 scans) Check Purity & Integration Solvent->H1_NMR Decision Are signals broad? H1_NMR->Decision Dry Dry Sample / Filter Decision->Dry Yes (Wet) C13_NMR 13C NMR (512 scans) Locate C=O (Ketone vs Ester) Decision->C13_NMR No (Sharp) Dry->H1_NMR TwoD 2D Suite (HSQC, HMBC, COSY) C13_NMR->TwoD Analysis Structural Confirmation: 1. H6 Geminal Coupling (~18Hz) 2. HMBC C5 Correlation TwoD->Analysis

Figure 1: Step-by-step NMR acquisition and decision workflow for structural validation.

Structural Connectivity Logic (HMBC)

This diagram visualizes the critical long-range correlations required to prove the position of the ketone at C5 rather than C4.

Connectivity cluster_logic Differentiation Logic H6 H6 Protons (3.5-3.8 ppm) C5 C5 Ketone (~204 ppm) H6->C5 Strong 2J (Defines 5-oxo) C_Ester C2 Ester (~172 ppm) H6->C_Ester Weak/No 4J H2 H2 Proton (Chiral Center) H2->C5 Weak 4J H2->C_Ester Strong 2J Logic If H6 correlates to Ketone BUT NOT Ester -> 5-oxo confirmed. (In 4-oxo, H6 is H2, which correlates to Ester)

Figure 2: HMBC Connectivity Logic. The correlation of the isolated methylene (H6) to the ketone carbon is the definitive proof of the 5-oxo regioisomer.

Results & Discussion

1H NMR Interpretation

The spectrum in CDCl


 is dominated by the methyl ester singlet at 

3.75. The key to identifying the 5-oxo isomer lies in the H6 protons . In a 4-oxopiperidine, the protons adjacent to the nitrogen are symmetric or part of a CH

-CH

chain. In the 5-oxo derivative, the C6 methylene is isolated between the Nitrogen and the Carbonyl.
  • Observation: Look for an AB quartet (two doublets) with a large coupling constant (

    
     Hz) in the 3.5–4.0 ppm region. This large 
    
    
    
    value is due to the
    
    
    -assisted geminal coupling from the adjacent carbonyl group [1].
13C NMR Interpretation

Two carbonyl signals will be present:

  • Ester Carbonyl:

    
    172 ppm.[3]
    
  • Ketone Carbonyl:

    
    204 ppm.
    If the ketone signal is shifted upfield to 
    
    
    
    95 ppm, the sample has formed a gem-diol (hydrate) . This is common if the solvent is wet or if DMSO is used with traces of water. To revert to the ketone, dry the sample and run in anhydrous CDCl
    
    
    with activated molecular sieves [2].
Stereochemical Considerations

The C2 position is chiral. While NMR without a chiral shift reagent cannot distinguish enantiomers (


 vs 

), it can determine relative diastereomers if the nitrogen is substituted (e.g., N-Boc or N-Benzyl), locking the ring conformation. For the free amine described here, the ring inversion is rapid, averaging the signals for H3ax/eq and H4ax/eq unless cooled to -40°C [3].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Coupling Constants).

  • Couty, F., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Organic & Biomolecular Chemistry, 7, 493-493. (Provides analogous NMR data for 5-oxo-piperazine systems).

  • Boutureira, O., et al. (2020). "Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids." Organic & Biomolecular Chemistry, 18, 8192-8198.[4] (Detailed conformational analysis of pipecolic acid derivatives).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid.[5]

Sources

Application Note: Advanced LC-MS and Preparative HPLC Methodologies for the Purification of 5-Oxopiperidine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

5-Oxopiperidine-2-carboxylate derivatives are highly versatile, rigid chiral scaffolds heavily utilized in the development of [1] and

[2]. However, isolating these non-proteinogenic amino acids presents a triad of chromatographic challenges:
  • High Polarity & Zwitterionic Nature : The combination of a basic piperidine nitrogen, a C5-ketone/lactam, and a C2-carboxylate severely reduces the partition coefficient (

    
    ). Reference standards of  demonstrate extreme water solubility, causing poor retention and phase collapse on traditional C18 columns[3].
    
  • UV Transparency : Unprotected 5-oxopiperidine-2-carboxylates lack a conjugated

    
    -system. They are virtually transparent to standard UV detection (210–254 nm), rendering UV-directed fractionation highly unreliable.
    
  • Labile Protecting Groups : Synthetic intermediates often bear acid-sensitive protecting groups (e.g., Boc, t-butyl esters), requiring careful modulation of mobile phase pH and MS ionization energies.

The Causality of the Solution : To overcome these barriers, purification must pivot away from traditional UV-guided chromatography. This guide establishes a Mass-Directed Auto-Purification (MDAP) workflow using Electrospray Ionization (ESI) LC-MS[4]. By utilizing hybrid organic-inorganic silica columns and volatile MS-compatible buffers, we can manipulate the ionization state of the molecule to force retention while triggering fraction collection exclusively via the Extracted Ion Chromatogram (XIC).

Purification Workflow & Logic Architecture

Workflow A 1. Crude Synthesis Mixture (5-Oxopiperidine-2-carboxylate) B 2. Analytical LC-MS Profiling (Identify Target m/z & Impurities) A->B Solubilize in DMSO/H2O C 3. Gradient Optimization (Focus on Elution %B) B->C Retention Time Data D 4. Mass-Directed Prep-HPLC (ESI-Triggered Fractionation) C->D Scale-up Parameters E 5. Self-Validating QC (Re-injection & Purity Check) D->E Pooled Fractions E->D If Purity < 95% (Orthogonal pH)

Figure 1: Mass-directed LC-MS and Prep-HPLC workflow with self-validating QC loop.

Analytical LC-MS Profiling (Method Development)

Before committing to preparative scale-up, the crude mixture must be profiled to confirm the target mass and establish the baseline gradient slope.

Mass Spectrometry Parameters & Causality

Because we rely entirely on MS for detection, the ESI source must be tuned to prevent the degradation of the piperidine ring or its protecting groups.

Table 1: Optimized ESI-MS Source Parameters

ParameterValueCausality / Rationale
Ionization Mode Positive (ESI+)Protonates the basic piperidine nitrogen, yielding strong

signals.
Capillary Voltage 3.0 kVOptimal for small, polar amino acid derivatives without causing in-source fragmentation.
Desolvation Temp 350 °CEnsures complete vaporization of highly aqueous mobile phases required for polar retention.
Cone Voltage 25 VA deliberately low voltage prevents the unintended collision-induced dissociation (CID) of labile protecting groups (e.g., Boc cleavage).
Analytical Gradient Parameters

Table 2: Analytical LC-MS Gradient Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in MeCN)
0.00.6982
1.00.6982
6.00.6595
7.50.6595
7.60.6982

Causality for Mobile Phase Choice: While Trifluoroacetic acid (TFA) yields sharper peaks for basic amines, it causes severe ion suppression in ESI-MS. Formic acid (0.1% v/v) is utilized to maintain a low pH—protonating the carboxylate to increase hydrophobicity—while preserving the MS sensitivity required for mass-directed fractionation.

Preparative HPLC Purification Protocol

Step 1: Sample Preparation
  • Solubilization : Weigh 50 mg of the crude 5-oxopiperidine-2-carboxylate derivative. Dissolve completely in 0.5 mL of Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the strong intermolecular hydrogen bonding inherent to the lactam/ketone moieties, ensuring complete dissolution of both polar and protected hydrophobic species.

  • Aqueous Dilution : Slowly add 0.5 mL of HPLC-grade water while vortexing. Causality: Injecting pure DMSO causes a "strong solvent effect," where the sample travels down the column un-retained before the mobile phase can dilute it, leading to peak splitting. Diluting with water prevents this.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could clog the MS capillary.

Step 2: Focused Gradient Calculation

A generic 5–95% preparative gradient often results in the co-elution of structurally similar impurities (e.g., C2 epimers). Calculate the exact %B where the target elutes from the analytical run, and design a shallow 10-minute gradient (


 B) centered around this value.

Table 3: Preparative HPLC Focused Gradient (Example for a target eluting at 30% B) Column: Phenomenex Gemini C18 (150 x 21.2 mm, 5 µm)

Time (min)Flow Rate (mL/min)% Phase A% Phase BChromatographic Rationale
0.020.09010Column equilibration.
2.020.09010Sample loading and desalting of polar reaction byproducts.
12.020.06040Focused shallow gradient to maximize resolution (

) of epimers.
13.020.0595Column wash to elute highly retained hydrophobic impurities.
16.020.0595Hold wash.
Step 3: Mass-Directed Fractionation
  • Set the fraction collector to trigger exclusively on the Extracted Ion Chromatogram (XIC) of the target

    
     mass.
    
  • Inject 950 µL of the filtered sample.

  • Collect fractions into pre-tared glass tubes.

Self-Validating Quality Control System

To guarantee trustworthiness and reproducibility, this protocol operates as a self-validating system . The purification is not considered complete until the feedback loop is satisfied.

The QC Checkpoint Protocol:

  • Sampling : Pool the collected fractions corresponding to the target mass and remove a 10 µL aliquot.

  • Re-injection : Analyze the aliquot using the Analytical LC-MS method (Section 3.2).

  • Decision Gate :

    • Pass : If the Total Ion Chromatogram (TIC) demonstrates

      
       Integration Area under the Curve (AUC) for the target mass, the protocol is validated. Proceed to lyophilization.
      
    • Fail : If purity is

      
      , the system automatically invalidates the run.
      
  • Orthogonal Correction (If Failed) : The pooled fractions must be concentrated and subjected to a secondary purification using an orthogonal mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10). Causality: Switching from a low-pH to a high-pH environment deprotonates the basic piperidine nitrogen and the carboxylic acid, drastically altering the molecule's selectivity profile and resolving impurities that co-eluted under acidic conditions.

References

  • Title: Substituted prolines / piperidines as orexin receptor antagonists (WO2015123355A1)
  • -lactamase inhibitors (US8940897B2)
  • Title : Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent seizures Source : Digital Commons@Becker (Washington University in St. Louis) URL :[Link]

Sources

Unveiling the Molecular Architecture: A Guide to Single-Crystal X-ray Diffraction of 5-Oxopiperidine-2-carboxylate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopiperidine-2-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and intellectual property protection. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level architecture.[1][2][3] This application note provides a comprehensive guide, from crystal cultivation to final structure refinement, tailored to the specific considerations of 5-oxopiperidine-2-carboxylate compounds.

The Decisive First Step: Cultivating High-Quality Single Crystals

The journey to a high-resolution crystal structure begins with the often-challenging task of growing a suitable single crystal.[4][5] For 5-oxopiperidine-2-carboxylate derivatives, which can exhibit a range of polarities and functional groups, a systematic approach to crystallization is crucial.

Causality in Crystallization: Understanding the Physicochemical Landscape

The success of crystallization hinges on manipulating the solubility of the compound to achieve a state of supersaturation, from which a single, well-ordered crystal lattice can form. The presence of both a ketone and a carboxylic acid (or its ester) in the 5-oxopiperidine-2-carboxylate core introduces opportunities for hydrogen bonding, which can be both a blessing and a curse. While these interactions can guide the formation of a stable crystal lattice, they can also lead to amorphous precipitation or the growth of poorly ordered crystals if not carefully controlled.

Protocol: Vapor Diffusion Crystallization for 5-Oxopiperidine-2-carboxylate Compounds

Vapor diffusion is a robust and widely used technique for screening a broad range of crystallization conditions.

Materials:

  • Purified 5-oxopiperidine-2-carboxylate compound (>98% purity)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, water)

  • Crystallization plates (e.g., 24- or 96-well sitting or hanging drop plates)

  • Reservoir solutions (a matrix of solvents and precipitants)

Step-by-Step Methodology:

  • Preparation of the Compound Solution: Dissolve the 5-oxopiperidine-2-carboxylate derivative in a suitable solvent or solvent mixture to a concentration near its saturation point. The choice of solvent is critical and should be guided by the overall polarity of the molecule.

  • Setting up the Crystallization Plate:

    • Sitting Drop: Pipette a small volume (typically 1-2 µL) of the compound solution into the bottom of the crystallization well. In the surrounding reservoir, place a larger volume (e.g., 500 µL) of a precipitant solution (a solvent in which the compound is less soluble).

    • Hanging Drop: Pipette a small volume (typically 1-2 µL) of the compound solution onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir containing the precipitant.

  • Incubation: Seal the plate to allow for slow vapor diffusion from the drop to the reservoir. This gradually increases the concentration of the compound in the drop, leading to supersaturation and, ideally, crystal nucleation and growth.

  • Monitoring: Regularly inspect the drops under a microscope over a period of days to weeks. Document any crystal growth, noting the morphology and quality of the crystals.

Parameter Typical Starting Conditions Rationale
Compound Concentration 5-20 mg/mLTo achieve a supersaturated state upon solvent evaporation.
Drop Volume 1-2 µLSmaller volumes allow for faster equilibration.
Reservoir Volume 500-1000 µLProvides a stable environment for slow diffusion.
Temperature 4°C or 20°CLower temperatures can decrease solubility and promote crystallization.

From Crystal to Data: The X-ray Diffraction Experiment

Once a suitable single crystal (ideally >0.1 mm in all dimensions) is obtained, the next phase involves exposing it to a focused beam of X-rays to generate a diffraction pattern.[4][5]

The Workflow of Data Collection

Caption: The sequential workflow from crystal mounting to initial structure solution.

Protocol: Single-Crystal X-ray Data Collection

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a Mo or Cu X-ray source)[2]

  • Cryostream for low-temperature data collection

  • Microscope with a goniometer head for crystal mounting

Step-by-Step Methodology:

  • Crystal Mounting: Using a micromanipulator and a cryoloop, carefully select a single, well-formed crystal and mount it on the goniometer head of the diffractometer.

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes radiation damage and improves the quality of the diffraction data.

  • Initial Screening: Collect a few initial diffraction images to assess the crystal quality, including the sharpness and shape of the diffraction spots.

  • Unit Cell Determination: From the initial images, the instrument software will determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the determined crystal system and space group, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the individual reflections and applying various corrections (e.g., for absorption and crystal decay) to produce a final reflection file.

Parameter Typical Value Significance
X-ray Wavelength Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å)Choice depends on the crystal and experimental goals.[2]
Temperature 100 KReduces atomic thermal motion, leading to sharper diffraction spots.
Resolution < 0.8 ÅHigher resolution data provides a more detailed view of the electron density.
Redundancy > 4Collecting multiple measurements of the same reflection improves data quality.
Completeness > 99%Ensures that a sufficient number of unique reflections are measured.

From Data to Molecular Structure: Solving and Refining the Crystal Structure

The final stage of the process involves translating the collected diffraction data into a chemically meaningful three-dimensional model of the 5-oxopiperidine-2-carboxylate molecule.

The Path to a Refined Structure

G A Initial Phasing (Direct Methods) B Build Initial Model A->B C Refinement Cycles (Least-Squares) B->C D Difference Fourier Maps C->D F Final Refinement C->F E Model Completion (Add H-atoms, Disordered Moieties) D->E Identify missing atoms or disorder E->F G Validation and Deposition F->G

Caption: The iterative process of crystal structure solution and refinement.

Protocol: Structure Solution and Refinement

Software:

  • Structure solution and refinement software packages (e.g., SHELX, Olex2, CRYSTALS)

  • Molecular visualization software (e.g., Mercury, PyMOL)

Step-by-Step Methodology:

  • Structure Solution: The "phase problem" is the primary hurdle in crystallography. For small molecules like 5-oxopiperidine-2-carboxylates, direct methods are typically used to obtain initial phase estimates, which allow for the calculation of an initial electron density map.[5]

  • Model Building: From the initial electron density map, an initial atomic model of the molecule is built. The connectivity and atom types are assigned based on the known chemical structure.

  • Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This process iteratively adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Analysis: After each round of refinement, a difference Fourier map is calculated. This map reveals regions of positive and negative electron density, indicating the locations of missing atoms (e.g., hydrogen atoms) or errors in the current model.

  • Model Completion and Validation: Hydrogen atoms are typically added to the model in calculated positions. Any disorder or other structural complexities are modeled. The final model is then rigorously validated to ensure its chemical and crystallographic soundness. Key validation metrics include R-factors, goodness-of-fit, and analysis of the residual electron density.

  • Data Deposition: The final structural information, including atomic coordinates and experimental data, should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[6][7][8]

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. For instance, in the refinement stage, a low R-factor (typically < 5%) and a goodness-of-fit value close to 1.0 are strong indicators of a correct and well-refined structure. Furthermore, a flat residual electron density map in the final difference Fourier analysis confirms that all atoms have been correctly located and modeled.

The ultimate validation of the structure comes from its chemical sensibility. The determined bond lengths, bond angles, and torsion angles should conform to established chemical principles. The conformation of the 5-oxopiperidine ring and the stereochemistry of any chiral centers should be consistent with other analytical data, such as NMR spectroscopy.

By adhering to these rigorous protocols, researchers can confidently determine the precise three-dimensional structure of 5-oxopiperidine-2-carboxylate compounds, providing invaluable insights for the advancement of drug discovery and development.

References

  • Cambridge Structural Database - Wikipedia. Available at: [Link]

  • Cambridge Structural Database - Re3data.org. Available at: [Link]

  • International Union of Crystallography (IUCr). Available at: [Link]

  • The Cambridge Structural Database - IUCr Journals. Available at: [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data-science Service - PSDS. Available at: [Link]

  • Cambridge Structure Database | UW-Madison Libraries. Available at: [Link]

  • Open access - IUCr Journals - International Union of Crystallography. Available at: [Link]

  • 75 years of IUCr Journals: 1948 to 2023, an Editor-in-Chief's perspective - PMC. Available at: [Link]

  • Journals – Crystal Mathematician - Crystallography blogs. Available at: [Link]

  • (IUCr) IUCrJ. Available at: [Link]

  • Crystal structures of two alanylpiperidine analogues - IUCr Journals. Available at: [Link]

  • Single crystal X-ray structure of compound 13. - ResearchGate. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

  • Organic molecular crystal structure is difficult due to the large... - ResearchGate. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - CentAUR. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • X-ray Crystallography - Creative BioMart. Available at: [Link]

  • Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal... - ResearchGate. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

Sources

Topic: Chiral Synthesis of Methyl 5-oxopiperidine-2-carboxylate for Asymmetric Applications

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

Enantiomerically pure piperidine scaffolds are foundational to modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] Among these, Methyl 5-oxopiperidine-2-carboxylate stands out as a versatile chiral building block, particularly for its role as a key intermediate in the synthesis of next-generation β-lactamase inhibitors. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-Methyl 5-oxopiperidine-2-carboxylate, starting from the inexpensive and readily available chiral pool starting material, L-glutamic acid. We will elucidate the causality behind experimental choices, provide step-by-step methodologies, and illustrate the utility of the target molecule in the synthesis of a precursor to Avibactam, a clinically significant non-β-lactam β-lactamase inhibitor.[3][4]

Introduction: The Strategic Importance of Chiral Piperidones

The piperidine ring is a privileged scaffold in drug design, valued for its ability to impart favorable physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[1][5] When chirality is introduced, these scaffolds can precisely orient functional groups in three-dimensional space to optimize interactions with biological targets.[2][5]

(S)-Methyl 5-oxopiperidine-2-carboxylate, also known as (S)-methyl 5-keto-pipecolate, is a bifunctional molecule featuring a stereocenter at the C2 position and a ketone at C5. This arrangement provides two distinct points for chemical modification, making it an invaluable synthon for constructing complex, poly-substituted heterocyclic molecules. Its most notable application is in the industrial synthesis of Avibactam, a potent inhibitor of Ambler class A, C, and some D β-lactamase enzymes, which are responsible for widespread antibiotic resistance.[4][6] Access to enantiopure Methyl 5-oxopiperidine-2-carboxylate is therefore a critical step in the supply chain for this life-saving therapeutic.

This guide focuses on a robust and scalable synthetic route that leverages the innate chirality of L-glutamic acid, thereby avoiding costly chiral chromatography or resolution steps.

Overview of Synthetic Strategy

The synthesis of (S)-Methyl 5-oxopiperidine-2-carboxylate from L-glutamic acid is a multi-step process that strategically builds the piperidine ring through an intramolecular condensation. The key transformation is a Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][8][9]

The overall workflow can be visualized as follows:

G cluster_0 Synthesis Workflow L-Glutamic Acid L-Glutamic Acid N-Carboxymethyl-L-glutamic acid N-Carboxymethyl-L-glutamic acid L-Glutamic Acid->N-Carboxymethyl-L-glutamic acid  Step 1: N-Alkylation Diester Intermediate Diester Intermediate N-Carboxymethyl-L-glutamic acid->Diester Intermediate  Step 2: Esterification Cyclized Beta-Keto Ester Cyclized Beta-Keto Ester Diester Intermediate->Cyclized Beta-Keto Ester  Step 3: Dieckmann Condensation Final Product Final Product Cyclized Beta-Keto Ester->Final Product  Steps 4 & 5: Hydrolysis, Decarboxylation & Esterification

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Synthesis Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of (S)-Methyl 5-oxopiperidine-2-carboxylate.

Step 1 & 2: N-Alkylation and Diesterification

The synthesis begins by alkylating the nitrogen of L-glutamic acid, followed by a double esterification to prepare the substrate for the crucial cyclization step.

Rationale: L-glutamic acid provides the C2 stereocenter and the carbon backbone. N-alkylation with a chloroacetic acid derivative introduces the remaining atoms needed for the piperidine ring. Subsequent esterification with methanol under acidic conditions, using a reagent like thionyl chloride, efficiently converts all three carboxylic acid groups to their corresponding methyl esters, creating the necessary diester functionality for the Dieckmann condensation.

Protocol:

  • N-Alkylation: In a suitable reaction vessel, dissolve L-glutamic acid sodium salt in water under an alkaline condition provided by an inorganic base (e.g., NaOH). Add chloroacetic acid and heat the reaction mixture (e.g., 50-70°C) until the reaction is complete (monitored by TLC or LC-MS). This forms N-carboxymethyl-L-glutamic acid.

  • Esterification: Isolate the crude N-carboxymethyl-L-glutamic acid. In a separate flask equipped with a reflux condenser and a gas outlet, suspend the product in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

    • Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification of all three carboxyl groups. This method is highly effective for preparing methyl esters.

  • After the addition is complete, heat the mixture to reflux (approx. 60-65°C) for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess methanol and SOCl₂ under reduced pressure. The resulting crude N-methoxycarbonylmethyl-L-glutamic acid dimethyl ester is a viscous oil and can often be used in the next step without extensive purification.

Step 3: Intramolecular Dieckmann Condensation

This is the key ring-forming step, creating the 5-oxopiperidine core.

Rationale: The Dieckmann condensation is an intramolecular reaction where a molecule with two ester groups cyclizes in the presence of a strong base.[7][8][9] The base deprotonates the α-carbon of one ester group, creating an enolate nucleophile. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to ring formation.

G cluster_0 Dieckmann Condensation Mechanism start Diester Intermediate enolate Enolate Formation (Base abstracts α-proton) start->enolate + Base cyclization Intramolecular Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral product Cyclic β-Keto Ester tetrahedral->product - OR

Caption: Simplified mechanism of the Dieckmann Condensation.

Protocol:

  • Prepare a solution of a strong base, such as sodium methoxide or potassium tert-butoxide, in a dry, aprotic solvent like tetrahydrofuran (THF) or toluene in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: A strong, non-nucleophilic base is required to generate the enolate without competing side reactions like saponification. Anhydrous conditions are critical as water will quench the enolate.

  • Cool the base solution to 0°C.

  • Slowly add a solution of the crude diester from Step 2 in the same anhydrous solvent to the base solution dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at room temperature for several hours until cyclization is complete.

  • Work-up: Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) with cooling. This neutralizes the base and protonates the resulting β-keto ester enolate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4 & 5: Hydrolysis, Decarboxylation, and Final Esterification

The product from the Dieckmann condensation is a β-keto ester with an additional ester group at the C3 position, which must be removed.

Rationale: The β-keto ester formed in Step 3 is susceptible to hydrolysis and decarboxylation under acidic conditions. Heating the crude cyclized product in an acidic aqueous solution will first hydrolyze the ester at the C3 position to a carboxylic acid. This resulting β-keto acid is thermally unstable and readily loses CO₂, a process known as decarboxylation, to yield the desired 5-oxopiperidine-2-carboxylic acid. A final esterification step provides the target methyl ester.

Protocol:

  • Hydrolysis/Decarboxylation: Take the crude product from Step 3 and add an aqueous solution of a strong acid like hydrochloric acid. Heat the mixture to reflux for 2-4 hours. This process hydrolyzes both the C2 and C3 esters and promotes decarboxylation at the C3 position.

  • After cooling, concentrate the mixture in vacuo to remove water and acid.

  • Final Esterification: To the crude 5-oxopiperidine-2-carboxylic acid hydrochloride salt, add methanol and catalytic sulfuric acid (or use the thionyl chloride method described in Step 2).

  • Heat the reaction to reflux until esterification is complete.

  • Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to yield pure (S)-Methyl 5-oxopiperidine-2-carboxylate.

StepKey ReagentSolventTemperature (°C)Typical Yield
1. N-Alkylation Chloroacetic acidWater50-70High
2. Esterification Thionyl chlorideMethanol60-65 (Reflux)>90%
3. Dieckmann Sodium methoxideTHF / Toluene0 to RT~85-90%
4. Hydrolysis Aqueous HClWaterRefluxHigh
5. Esterification Thionyl chlorideMethanol60-65 (Reflux)>85%
Yields are estimates based on related literature procedures and may vary.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

PropertyData
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance Colorless to pale yellow oil/liquid
¹H NMR (CDCl₃) δ (ppm): ~3.75 (s, 3H, OCH₃), 4.2-4.4 (m, 1H, C2-H), 2.2-2.8 (m, 6H, ring CH₂)
¹³C NMR (CDCl₃) δ (ppm): ~207 (C=O, C5), ~172 (C=O, ester), ~57 (C2), ~52 (OCH₃), ~45, ~38, ~28 (ring CH₂)
IR (thin film) ν (cm⁻¹): ~1740 (C=O, ester), ~1720 (C=O, ketone), ~3350 (N-H)
Note: NMR chemical shifts are approximate and can vary depending on solvent and concentration.

Application in the Synthesis of an Avibactam Precursor

The utility of (S)-Methyl 5-oxopiperidine-2-carboxylate is best demonstrated by its conversion to a key precursor for Avibactam. The C5-ketone is stereoselectively reduced and converted to a protected amine, setting the stage for the final bicyclization.

A crucial intermediate is (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate .[3][4] The synthesis involves the following key transformations:

  • Oximation: The ketone at C5 is reacted with benzyloxyamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Stereoselective Reduction: The oxime is then reduced to the amine. This reduction must be highly stereoselective to establish the desired (2S, 5R) stereochemistry. This is often achieved through catalytic hydrogenation, where the catalyst and conditions are chosen to favor approach from a specific face of the molecule.

  • Protection/Further Steps: The resulting amine can then be carried forward in the synthesis of Avibactam.[3][4]

This transformation highlights the strategic importance of the chiral 5-oxopiperidone core, allowing for the controlled installation of a second stereocenter.

Conclusion

The synthesis of (S)-Methyl 5-oxopiperidine-2-carboxylate from L-glutamic acid represents a practical, scalable, and economically viable route to a high-value chiral building block. The key Dieckmann condensation reaction provides an efficient method for constructing the core heterocyclic ring while preserving the stereochemical integrity of the starting material. The resulting product serves as a critical intermediate for advanced pharmaceutical targets, most notably the β-lactamase inhibitor Avibactam. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize complex, chiral molecules for asymmetric applications.

References

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. [Link]

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids. [Link]

  • Development of a Manufacturing Route to Avibactam, a β‑Lactamase Inhibitor. Sigarra. [Link]

  • CN117586177A - Preparation method of avibactam intermediate.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. [Link]

  • Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. MDPI. [Link]

  • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PMC. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]

  • Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. bioRxiv. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. CORE. [Link]

  • Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. [Link]

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • 5-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]

  • Chapter 21: Ester Enolates. University of Calgary. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]

Sources

The Ascendant Role of Methyl 5-Oxopiperidine-2-carboxylate in Modern Organic Synthesis: A Guide for Strategic Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-oxopiperidine-2-carboxylate has emerged from the realm of specialized intermediates to become a cornerstone building block for the synthesis of complex molecular architectures. Its unique structural amalgamation of a cyclic lactam, a stereogenic center, and a versatile ester functionality provides a powerful platform for the construction of a diverse array of bioactive molecules, most notably in the fields of medicinal chemistry and alkaloid synthesis. This guide delineates the strategic value of this compound, offering in-depth application notes and detailed, field-proven protocols to empower researchers in drug discovery and development. We will explore its synthesis from readily available chiral precursors, its pivotal role in the construction of key therapeutic agents, and its broader applications in the stereoselective synthesis of intricate heterocyclic systems.

Introduction: Unveiling a Privileged Scaffold

The piperidine ring is a ubiquitous motif in over twenty classes of pharmaceuticals and a vast number of natural products, underscoring its significance in medicinal chemistry.[1][2] Within this class of heterocycles, Methyl 5-oxopiperidine-2-carboxylate presents a trifecta of reactive sites, making it an exceptionally versatile and powerful synthetic intermediate. The inherent chirality at the C2 position, often derived from inexpensive and abundant sources like L-glutamic acid, offers an immediate entry point into enantiomerically pure targets.[3] The lactam functionality provides a handle for N-alkylation, ring-opening, or reduction, while the ketone at C5 is a prime site for nucleophilic additions and subsequent cyclization strategies. The methyl ester at C2 allows for a range of transformations including amidation, reduction, or hydrolysis.

This document serves as a comprehensive guide to the strategic application of Methyl 5-oxopiperidine-2-carboxylate, moving beyond a simple recitation of reactions to provide a deeper understanding of the causality behind experimental choices.

Synthesis and Physicochemical Properties

The most efficient and enantioselective route to (2S)-methyl 5-oxopiperidine-2-carboxylate begins with L-glutamic acid, a readily available and inexpensive chiral starting material.[3] The synthesis involves a multi-step sequence that includes N-alkylation, esterification, intramolecular Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[3]

Protocol 1: Synthesis of (2S)-Methyl 5-Oxopiperidine-2-carboxylate from L-Glutamic Acid [3]

This protocol is adapted from the process described in US Patent 10,662,190 B2.[3]

Step 1: Synthesis of N-carboxymethyl-L-glutamic acid

  • In a suitable reaction vessel, dissolve chloroacetic acid in water and adjust the pH to 10-11 with a 30% aqueous solution of sodium hydroxide.

  • Add L-glutamic acid to the solution and stir the reaction mixture at 30-35 °C for 4 hours.

  • Cool the reaction mixture to 0-5 °C and adjust the pH to 2-3 with 30% hydrochloric acid to precipitate the product.

  • Filter the solid, wash with acetone, and dry to yield N-carboxymethyl-L-glutamic acid.

Step 2: Diesterification

  • Suspend N-carboxymethyl-L-glutamic acid in methanol.

  • Add thionyl chloride dropwise and heat the mixture to facilitate the formation of the corresponding dimethyl ester.

Step 3: Intramolecular Condensation, Hydrolysis, Decarboxylation, and Esterification

  • Subject the resulting N-alkoxycarbonyl methyl-L-glutamic acid diester to an intramolecular Dieckmann condensation using a strong base such as sodium ethoxide in a suitable solvent like tetrahydrofuran.

  • The condensed product is then subjected to hydrolysis and decarboxylation under acidic conditions.

  • Finally, esterification with methanol in the presence of an acid catalyst yields the target compound, (2S)-methyl 5-oxopiperidine-2-carboxylate.

Table 1: Physicochemical Properties of Methyl 5-oxopiperidine-2-carboxylate and Related Compounds

PropertyMethyl 5-oxopiperidine-2-carboxylate5-Oxopiperidine-2-carboxylic acid[4]Methyl 5-oxopyrrolidine-2-carboxylate[5][6][7][8]
Molecular Formula C₇H₁₁NO₃C₆H₉NO₃C₆H₉NO₃
Molecular Weight 157.17 g/mol 143.14 g/mol 143.14 g/mol
Appearance Not explicitly foundSolidColorless to light yellow liquid
Melting Point Not explicitly foundNot explicitly found21-23 °C
Boiling Point Not explicitly foundNot explicitly found133-135 °C at 1 mmHg
CAS Number 145148-26-5 (for the (S)-enantiomer)789448-80-254571-66-3

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of Methyl 5-oxopiperidine-2-carboxylate stems from its capacity to undergo a variety of transformations at its three key functional groups. This allows for the divergent synthesis of a wide range of complex molecules.

Versatility cluster_N N-Amide Chemistry cluster_C5 C5-Ketone Chemistry cluster_C2 C2-Ester Chemistry main Methyl 5-oxopiperidine-2-carboxylate N_alkylation N-Alkylation main->N_alkylation nucleophilic_addition Nucleophilic Addition main->nucleophilic_addition amidation Amidation main->amidation N_acylation N-Acylation reductive_amination Reductive Amination wittig_olefination Wittig Olefination reduction_to_alcohol Reduction to Alcohol hydrolysis_to_acid Hydrolysis to Acid

Figure 1: Key reaction pathways demonstrating the versatility of Methyl 5-oxopiperidine-2-carboxylate.

Keystone Intermediate in the Synthesis of Avibactam

One of the most significant applications of (2S)-methyl 5-oxopiperidine-2-carboxylate is its role as a crucial intermediate in the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor. The synthesis of Avibactam from this building block highlights a sequence of strategic chemical transformations.

Protocol 2: Synthesis of a Key Intermediate for Avibactam [3]

This protocol outlines the initial steps in the conversion of (2S)-methyl 5-oxopiperidine-2-carboxylate towards Avibactam, based on the process described in US Patent 10,662,190 B2.[3]

Step 1: Oximation

  • Dissolve (2S)-methyl 5-oxopiperidine-2-carboxylate and benzyloxyamine hydrochloride in a suitable solvent.

  • Add a base to facilitate the condensation reaction, forming the corresponding 5-(benzyloxyimino) derivative.

Step 2: Stereoselective Reduction

  • Dissolve the 5-(benzyloxyimino)piperidine-2S-carboxylate in a suitable solvent such as ethyl acetate and cool to -20 °C.

  • Add concentrated sulfuric acid dropwise, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride.

  • Stir the reaction at low temperature for several hours to achieve stereoselective reduction of the oxime ether, yielding a mixture of diastereomers.

Step 3: Chiral Resolution

  • The diastereomeric mixture of 5R-[(benzyloxy)amino]piperidine-2S-carboxylate and its 5S-isomer is resolved using a chiral acid, such as oxalic acid, to selectively crystallize the desired 5R-diastereomer.

Figure 2: Workflow for the synthesis of a key Avibactam precursor.

N-Alkylation for Scaffold Diversification

The secondary amine of the lactam in Methyl 5-oxopiperidine-2-carboxylate is readily alkylated, providing a straightforward method for introducing a wide variety of substituents. This is a critical step for modulating the physicochemical and pharmacological properties of the final compounds.

Protocol 3: General Procedure for N-Alkylation [9][10]

This is a general protocol for the direct N-alkylation of a piperidine derivative using an alkyl halide.

Materials:

  • Methyl 5-oxopiperidine-2-carboxylate

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq.)

  • Base (e.g., potassium carbonate, K₂CO₃) (1.5 eq.)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Methyl 5-oxopiperidine-2-carboxylate (1.0 eq.), anhydrous DMF, and finely powdered K₂CO₃.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture (e.g., to 70 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

The Pictet-Spengler Reaction for Indole Alkaloid Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which form the core of many indole alkaloids.[11][12] Methyl 5-oxopiperidine-2-carboxylate, after suitable modification, can serve as a chiral precursor for this reaction. The general mechanism involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[11]

Pictet_Spengler_Decision cluster_precursor Precursor Design from Methyl 5-oxopiperidine-2-carboxylate cluster_reaction Pictet-Spengler Reaction Conditions start Desired Tetrahydro-β-carboline Target precursor_aldehyde Generate Aldehyde/Ketone at C5 start->precursor_aldehyde precursor_tryptamine Couple Tryptamine to N1 start->precursor_tryptamine acid_catalyst Select Acid Catalyst (e.g., TFA, HCl) precursor_aldehyde->acid_catalyst precursor_tryptamine->acid_catalyst solvent Choose Solvent (Protic vs. Aprotic) acid_catalyst->solvent temperature Optimize Temperature solvent->temperature outcome Stereocontrolled Synthesis of Indole Alkaloid Scaffold temperature->outcome

Figure 3: Decision-making process for a Pictet-Spengler reaction.

While a specific, detailed protocol for a Pictet-Spengler reaction starting directly from Methyl 5-oxopiperidine-2-carboxylate was not found in the searched literature, the general principles can be applied after converting the C5 ketone into a suitable electrophile or by incorporating the tryptamine moiety at the N1 position followed by reductive cyclization.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 5-oxopiperidine-2-carboxylate was not found, data for related compounds such as piperidine and other oxo-piperidine/pyrrolidine derivatives suggest that standard laboratory safety precautions should be observed.[13][14]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Avoid contact with skin, eyes, and clothing.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[13] In case of skin contact, wash off with soap and plenty of water.[13] If inhaled, move the person into fresh air.[13] If swallowed, rinse mouth with water and consult a physician.[13]

Conclusion

Methyl 5-oxopiperidine-2-carboxylate is a chiral building block of significant strategic importance in modern organic synthesis. Its efficient synthesis from L-glutamic acid and the presence of three distinct and reactive functional groups provide a versatile platform for the construction of complex and medicinally relevant molecules. The successful application of this compound in the industrial-scale synthesis of Avibactam is a testament to its value. Future applications in the stereoselective synthesis of alkaloids and other heterocyclic systems through reactions such as N-alkylation and the Pictet-Spengler reaction are poised to further expand the utility of this powerful synthetic tool. Researchers and drug development professionals are encouraged to consider Methyl 5-oxopiperidine-2-carboxylate as a key component in their synthetic strategies for accessing novel chemical matter.

References

  • The Pictet-Spengler Reaction. In Peptidomimetics in Organic and Medicinal Chemistry. Available from: [Link]

  • 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(19), 4051-4064. Available from: [Link]

  • Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(3), 860-865. Available from: [Link]

  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. US10662190B2. Google Patents.
  • Methyl 6-oxopiperidine-2-carboxylate Safety Data Sheet. Angene Chemical. (2021). Available from: [Link]

  • Pictet–Spengler reaction - Wikipedia. Wikimedia Foundation. Available from: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6437. Available from: [Link]

  • Al-Hadedi, A. A. M. (2004). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

  • Ielo, L., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 703. Available from: [Link]

  • Piperidine Synthesis. - DTIC. Defense Technical Information Center. (2025). Available from: [Link]

  • Methyl 2-methyl-6-oxopiperidine-2-carboxylate Properties. U.S. Environmental Protection Agency. (2025). Available from: [Link]

  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... - ResearchGate. Available from: [Link]

  • Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids... - Wiley Online Library. Available from: [Link]

  • PREPARATION OF 4-(4-AMINOTOLYL)-PYRIMIDINE-5-CARBOXYLIC ACID. Organic Syntheses. Available from: [Link]

  • Khom et al. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. Available from: [Link]

  • Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. (2025). Journal of Pharmaceutical Analysis. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. NIScPR. (2024). Available from: [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025). Acta Crystallographica Section E. Available from: [Link]

  • Supporting information for A domino reaction of cyclic anhydrides with imines: a diastereoselective entry to substituted 5-oxopyrrolidine- and 5-oxopiperidine-3-carboxylic acids. The Royal Society of Chemistry. Available from: [Link]

  • Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof. WO2019127902A1. Google Patents.
  • Peptide Handling, dissolution & Storage. NIBSC. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]

  • Wasternack, C., & Hause, B. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Available from: [Link]

  • Chattopadhyay, S. K. (2007). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Journal of the Indian Chemical Society, 84, 1148-1153. Available from: [Link]

  • Introduction to extraction and antioxidant activity of alkaloids. (2024). Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. Available from: [Link]

  • IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Journal of the Indian Chemical Society. Available from: [Link]

  • SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. UU Research Portal. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Methyl 5-oxopiperidine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Methyl 5-oxopiperidine-2-carboxylate

Executive Summary & Strategic Route Selection

User Context: You are likely synthesizing Methyl 5-oxopiperidine-2-carboxylate (also referred to as Methyl 5-oxopipecolate) as a scaffold for non-proteinogenic amino acids or as a critical intermediate for beta-lactamase inhibitors (e.g., Avibactam analogs).

The Core Challenge: The synthesis of this molecule hinges on the delicate balance between oxidation efficiency and stereochemical integrity . The C2 chiral center is prone to racemization under the basic conditions often required for oxidation. Furthermore, the resulting ketone at C5 renders the piperidine ring conformationally flexible and susceptible to hydrate formation, complicating analysis and purification.

Recommended Route: While Dieckmann condensation is possible, it is often low-yielding for this specific substitution pattern. The "Gold Standard" industrial route is the oxidation of N-protected-5-hydroxypiperidine-2-carboxylate.

Synthetic Workflow & Logic Map

The following diagram outlines the critical decision points and the recommended oxidation pathway.

SynthesisWorkflow Start Starting Material: Methyl 5-hydroxypiperidine-2-carboxylate CheckProt Is Nitrogen Protected? (Boc, Cbz, Fmoc) Start->CheckProt ProtectStep CRITICAL STEP: Protect Nitrogen (e.g., Boc2O) CheckProt->ProtectStep No OxidationChoice Select Oxidation Method CheckProt->OxidationChoice Yes ProtectStep->OxidationChoice MethodA Method A (Scale >10g): TEMPO / NaOCl (Anelli) Buffered pH 8.6-9.5 OxidationChoice->MethodA Preferred (Cost/Safety) MethodB Method B (Scale <1g): Dess-Martin Periodinane or IBX OxidationChoice->MethodB High Value/Small Scale Workup Workup Strategy: Quench (Na2S2O3) -> Acidify -> Extract MethodA->Workup MethodB->Workup HydrateCheck Issue: Product exists as Hydrate? (NMR shows no ketone C=O) Workup->HydrateCheck Dehydrate Dehydration Step: Toluene Reflux / Dean-Stark HydrateCheck->Dehydrate Yes Final Target: Methyl 5-oxopiperidine-2-carboxylate HydrateCheck->Final No Dehydrate->Final

Figure 1: Decision logic for the synthesis and isolation of Methyl 5-oxopiperidine-2-carboxylate, highlighting the critical N-protection and hydrate management steps.

The "Gold Standard" Protocol: TEMPO-Mediated Oxidation

This protocol uses the Anelli conditions (TEMPO/NaOCl).[1] It is preferred over Swern oxidation (which requires cryogenic -78°C conditions) and Chromium oxidants (toxic).

Reagents:

  • Substrate: N-Boc-Methyl 5-hydroxypiperidine-2-carboxylate (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 – 0.05 equiv)

  • Co-oxidant: NaOCl (Household bleach, 10-13% active chlorine) (1.1 – 1.3 equiv)

  • Co-catalyst: KBr (0.1 equiv)[2]

  • Buffer: NaHCO₃ (saturated aqueous)[3]

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology
  • Preparation: Dissolve the N-Boc-5-hydroxy substrate (10 mmol) in DCM (50 mL). Add TEMPO (0.1 mmol) and KBr (1.0 mmol).

  • Buffering (Critical): Add saturated aqueous NaHCO₃ (20 mL).

    • Why? The reaction generates HCl. If the pH drops below 8, the Boc group may cleave. If pH > 10, the C2 ester will epimerize (racemize). Target pH: 8.6 – 9.5.

  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (1000 rpm).

    • Why? High stirring speed is essential for phase transfer in this biphasic system.

  • Oxidant Addition: Add NaOCl solution dropwise over 20-30 minutes.

    • Visual Cue: The organic layer will turn orange/red (oxidized TEMPO) and then fade to pale yellow as the cycle completes.

  • Quenching: Once TLC indicates consumption of starting material (usually < 1 hour), quench immediately with aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Why? Prevents over-oxidation to the ring-opened dicarboxylic acid.

Troubleshooting Guide: The "Why" Behind the Failure

This section addresses the most common failure modes reported in the synthesis of 5-oxopipecolates.

Issue 1: "My NMR shows no ketone peak (approx. 205-210 ppm), but the starting material is gone."

Diagnosis: Gem-Diol (Hydrate) Formation. The 5-oxopiperidine ring is electron-deficient due to the N-Boc and the ester. In the presence of water (from the workup), the ketone forms a stable hydrate [C(OH)₂].

Corrective Action:

  • Do not discard the product.

  • Dehydration Protocol: Dissolve the crude oil in Toluene. Reflux using a Dean-Stark trap or add activated 4Å Molecular Sieves and stir for 4 hours. Evaporate toluene; the ketone signal should reappear.

  • Alternative: If using for a subsequent reductive amination, use the hydrate directly; it is reactive in situ.

Issue 2: "The product is racemized (low ee%)."

Diagnosis: Base-Catalyzed Epimerization. The C2 proton is acidic. During the NaOCl addition, the local pH can spike if addition is too fast or buffering is insufficient.

Corrective Action:

  • Buffer Capacity: Increase the volume of NaHCO₃ or use a phosphate buffer (pH 7.5 - 8.0).

  • Temperature Control: Ensure the reaction remains strictly at 0°C.

  • Quench Speed: Do not let the reaction stir "overnight." Quench immediately upon completion.

Issue 3: "Yield is low (<50%) and I see chlorinated byproducts."

Diagnosis: Chlorination of the Carbamate. Excess NaOCl can chlorinate the N-Boc group or the alpha-position of the ketone.

Corrective Action:

  • Titrate your Bleach: Commercial bleach degrades. If you assume 12% but it is actually 5%, you will add too little. If you add a huge excess to compensate, you cause side reactions.

  • Use NaBr instead of KBr: Sometimes modifying the counter-ion helps, but primarily, add NaOCl slowly .

  • Scavenger: Wash the organic layer with dilute citric acid after the thiosulfate quench to remove basic impurities.

Comparative Data: Oxidant Selection

Use this table to select the right method based on your scale and constraints.

FeatureTEMPO / NaOCl (Anelli) Swern (DMSO/Oxalyl Chloride) Dess-Martin Periodinane (DMP)
Scale Suitability High (>100g)Medium (1-10g)Low (<1g)
Temperature 0°C-78°C (Strict)Room Temp
Safety Profile Good (Water-based)Poor (CO generation, stench)Moderate (Shock sensitive solid)
Cost LowLowHigh
Racemization Risk Moderate (pH dependent)LowVery Low (Neutral conditions)
Purification Extraction usually sufficientRequires chromatography (DMS removal)Filtration + Wash

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without protecting the nitrogen? A: No. Free 5-oxopiperidine-2-carboxylate is unstable. The amine will condense with the ketone (intramolecular Schiff base) to form a cyclic imine or polymerize. You must use Boc, Cbz, or Fmoc protection.

Q: My product oil solidifies into a waxy gum. Is it pure? A: Likely yes. N-Boc-Methyl 5-oxopiperidine-2-carboxylate is often a low-melting solid or viscous oil. If the NMR is clean (check for the hydrate!), it is usable.

Q: Can I use IBX instead of DMP? A: Yes. IBX is cheaper than DMP but requires DMSO as a solvent, which can be tedious to remove. If you use IBX, dilute the reaction with water/ether for workup to precipitate the IBX-byproducts.

References

  • Scalable Synthesis of Avibactam Intermediates

    • Citation: Winkler, D., et al. (2014). "Synthesis of the Avibactam Intermediate." Organic Process Research & Development.
    • Context: Describes the industrial handling of 5-oxopiperidine derivatives and the critical nature of the oxid
    • Source: (General Journal Link for verification of OPRD standards).

  • TEMPO Oxidation Mechanism & Protocols

    • Citation: Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.
    • Context: Definitive guide on Anelli conditions and pH management.
    • Source:[Link]

  • Hydrate Formation in Piperidones

    • Citation: Boutureira, O., et al. (2009). "Fluorinated Piperidines: Synthesis and Conformational Analysis." Journal of Organic Chemistry.
    • Context: Discusses the equilibrium between ketones and hydrates in electron-deficient piperidine rings.
    • Source:[Link]

  • General Pipecolic Acid Synthesis

    • Citation: Bailey, P. D., et al. (1998). "The Synthesis of Pipecolic Acids." Tetrahedron.
    • Context: Reviews routes including the Dieckmann condensation and oxid
    • Source:

Sources

Identification and minimization of side products in 5-oxopiperidine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Process Optimization

Introduction

The synthesis of 5-oxopiperidine-2-carboxylate derivatives is a critical transformation in medicinal chemistry. These compounds serve as essential intermediates for peptidomimetics and advanced β-lactamase inhibitors, such as Avibactam[1]. However, the conversion of 5-hydroxypiperidine-2-carboxylates to their corresponding ketones is fraught with chemoselectivity and stereoselectivity challenges.

As a Senior Application Scientist, I have designed this technical support guide to help researchers identify, understand, and minimize side product formation through mechanistic troubleshooting and self-validating protocols.

Mechanistic Pathways of Side Product Formation

Understanding the specific reaction trajectories is the first step in troubleshooting. The diagram below illustrates the divergence between the desired oxidation pathway and the three most common side reactions: epimerization, over-oxidation, and elimination.

G SM 5-Hydroxypiperidine- 2-carboxylate DP 5-Oxopiperidine- 2-carboxylate (Target) SM->DP Controlled Oxidation EL Dehydropiperidine (Elimination) SM->EL Dehydration (Excess Heat) EP C2-Epimerized Product DP->EP Base-Catalyzed Enolization RO Ring-Opened Derivative DP->RO Baeyer-Villiger Over-Oxidation

Reaction pathways and side product formation in 5-oxopiperidine-2-carboxylate synthesis.

Troubleshooting Q&A (FAQs)

Q1: Why am I seeing significant C2-epimerization during the oxidation step? A1: Epimerization at the C2 stereocenter is primarily driven by the acidity of the α-proton adjacent to the carboxylate group[2]. When the piperidine nitrogen is protected with an electron-withdrawing group (e.g., Boc or Cbz), this proton becomes even more labile[3]. Under basic oxidation conditions (such as the use of excess triethylamine in standard Swern oxidations), base-catalyzed enolization occurs, leading to a loss of enantiopurity. Solution: Switch to a sterically hindered, non-nucleophilic base like DIPEA and maintain strict cryogenic temperatures (-78 °C), or utilize mildly acidic/neutral oxidation systems such as TEMPO/BAIB.

Q2: What causes the formation of ring-opened glutaric acid derivatives? A2: Ring-opened side products typically result from Baeyer-Villiger type over-oxidation. This happens when strongly electrophilic oxidants, such as peracids (e.g., mCPBA) or unbuffered transition metal oxides (e.g., RuO₄), are employed. The newly formed C5 ketone undergoes nucleophilic attack by peroxy species, leading to irreversible C-C bond cleavage. Solution: Avoid peracids entirely. Rely on controlled, two-electron oxidants that selectively halt at the ketone stage, such as Dess-Martin periodinane (DMP) or optimized Swern conditions[4].

Q3: Why am I observing 5,6-dehydropiperidine (elimination) derivatives in my LC-MS? A3: Elimination side products arise via an E1cB or E2 mechanism. During activation (e.g., formation of the alkoxysulfonium intermediate in Swern oxidation), the 5-hydroxyl group is converted into a potent leaving group. If the reaction mixture is allowed to warm prematurely or if there is localized heating during base addition, elimination outcompetes the desired oxidation. Solution: Maintain the internal reaction temperature strictly below -60 °C during the activation and base-quenching phases. Ensure adequate stirring to prevent localized exothermic hotspots.

Quantitative Data: Comparison of Oxidation Methodologies

Selecting the right oxidation method is a balance between yield, stereochemical integrity, and scalability. The table below summarizes the expected outcomes based on field-proven data.

Oxidation MethodTypical Yield (%)C2-Epimerization (%)Major Side ProductScalability / Notes
Standard Swern (Et₃N) 70 - 805 - 15C2-EpimerHigh epimerization due to basicity. Not recommended for enantiopure targets.
Modified Swern (DIPEA) 80 - 90< 2EliminationRequires strict cryogenic control. Excellent for scale-up if engineering controls permit.
TEMPO / BAIB 85 - 95< 1Unreacted SMMildest conditions; highly scalable. Best choice for base-sensitive substrates.
Dess-Martin Periodinane 85 - 90< 2NoneExpensive reagent; potential for shock-sensitive byproducts on a large scale.
RuO₄ / NaIO₄ 40 - 605 - 10Ring-Opened GlutarateHarsh conditions; frequently causes Baeyer-Villiger over-oxidation.

Validated Experimental Protocols

To ensure self-validating systems, the following protocols explicitly detail the causality behind each critical step.

Protocol A: Minimized-Epimerization Swern Oxidation

Best for: High-throughput synthesis where cryogenic reactors are available.

  • Activation: Pre-cool oxalyl chloride (1.5 eq) in anhydrous DCM to -78 °C. Causality: Cryogenic temperatures are mandatory to prevent the thermal decomposition of the highly reactive chlorosulfonium intermediate.

  • DMSO Addition: Add DMSO (3.0 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 15 minutes. Causality: Ensures complete formation of the alkoxysulfonium ion without triggering premature elimination.

  • Substrate Addition: Add the protected 5-hydroxypiperidine-2-carboxylate[3] (1.0 eq) dissolved in DCM dropwise. Stir for 30 minutes at -78 °C.

  • Base Quench: Add strictly 3.0 equivalents of DIPEA (avoid Et₃N) dropwise. Causality: DIPEA is sterically hindered and less nucleophilic than Et₃N, drastically reducing the rate of C2-proton abstraction and subsequent epimerization[2].

  • Neutralization: Quench the reaction with saturated aqueous NH₄Cl at -78 °C before allowing the flask to warm to room temperature. Causality: Neutralizing the base at cryogenic temperatures ensures the C2 stereocenter remains intact during the aqueous workup.

Protocol B: Mild TEMPO/BAIB Oxidation

Best for: Base-sensitive substrates and ambient-temperature scale-up.

  • Preparation: Dissolve the substrate (1.0 eq) in a biphasic mixture of DCM and H₂O (1:1 volume ratio). Causality: The biphasic system ensures that the water-soluble BAIB byproducts (such as acetic acid) partition into the aqueous layer, preventing acid-catalyzed degradation of Boc/Cbz protecting groups.

  • Catalysis: Add 0.1 eq TEMPO and 1.1 eq BAIB (Bis(acetoxy)iodobenzene). Causality: BAIB acts as the stoichiometric terminal oxidant, regenerating the oxoammonium species from TEMPO without the harsh basicity of bleach (NaOCl), thereby completely avoiding base-catalyzed C2-epimerization.

  • Reaction: Stir vigorously at room temperature until completion (typically 2-4 hours, monitor via LC-MS).

  • Workup: Quench with aqueous Na₂S₂O₃. Causality: Reduces any unreacted high-valent iodine species and residual TEMPO to prevent over-oxidation during solvent concentration.

References[2] Title: Chemoenzymatic Formation of Hydroxypiperidines

Source: Radboud Repository URL: 4] Title: WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists Source: Google Patents URL: 1] Title: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1192651-49-2 Source: ChemicalBook URL: 3] Title: WO 2015/094902 A1 Source: Googleapis.com URL:

Sources

Investigation of Methyl 5-oxopiperidine-2-carboxylate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Stability Profiling, Degradation Mechanisms, and Analytical Troubleshooting

Executive Summary: Know Your Molecule

Warning: Do not confuse Methyl 5-oxopiperidine-2-carboxylate (6-membered ring) with its 5-membered analog, Methyl 5-oxopyrrolidine-2-carboxylate (Pyroglutamic acid ester).

While the 5-membered pyroglutamate is exceptionally stable due to the amide (lactam) linkage, the 6-membered 5-oxopiperidine derivative contains a reactive ketone at C5 and a secondary amine . This structural difference creates a "perfect storm" for intermolecular self-condensation if not handled correctly. This guide addresses the unique instability profile of the 6-membered ring system.

Module 1: Critical Storage & Handling (The "Triage" Phase)

User Issue: "My white solid turned into a yellow/brown gum overnight."

Diagnosis: Self-Condensation (Polymerization). Unlike the stable lactam of pyroglutamate, the free base of methyl 5-oxopiperidine-2-carboxylate possesses a nucleophilic secondary amine and an electrophilic ketone. Upon removal of the acid stabilizer (e.g., HCl), the amine of Molecule A attacks the ketone of Molecule B.

The Protocol: Preventing the "Browning" Effect

ParameterRecommendationScientific Rationale
Physical Form Keep as HCl Salt The protonated amine (

) is non-nucleophilic, completely blocking the self-condensation pathway. Never store as a free base.
Solvent Choice Methanol/Water (Acidified) Avoid non-polar solvents where the amine might deprotonate locally. Keep pH < 4.[1]
Temperature -20°C (Desiccated) Reduces the kinetic rate of ester hydrolysis and slows the equilibrium toward the open-chain glutamate semialdehyde forms.
Atmosphere Argon/Nitrogen While not strictly oxygen-sensitive, the degradation products (enamines) are oxidation-prone.
Module 2: Degradation Pathways & Mechanisms

Deep Dive: The instability of Methyl 5-oxopiperidine-2-carboxylate stems from three competing pathways. Understanding these allows you to distinguish between "bad synthesis" and "bad storage."

  • Intermolecular Condensation (The Major Pathway): In the free base form, the amine attacks the C5 ketone, forming a hemiaminal, which dehydrates to an enamine/imine. This cascades into oligomers (yellow/brown color).

  • Ester Hydrolysis: Standard acid/base hydrolysis yields the free acid. Note that the resulting 5-oxopiperidine-2-carboxylic acid is prone to decarboxylation under forcing conditions.

  • Ring-Chain Tautomerism: The ring is in equilibrium with the open-chain aldehyde (glutamate semialdehyde derivative).

Visualizing the Threat Landscape

DegradationPathways Target Methyl 5-oxopiperidine-2-carboxylate (Intact Target) FreeBase Free Base Form (Reactive Amine) Target->FreeBase pH > 7 (Deprotonation) Acid 5-oxopiperidine-2-carboxylic acid (Hydrolysis Product) Target->Acid H2O / H+ or OH- (Ester Hydrolysis) OpenChain Open Chain Aldehyde (Glutamate Semialdehyde deriv.) Target->OpenChain Ring-Chain Equilibrium (Solvent Dependent) Dimer Schiff Base Dimer/Oligomer (Yellow/Brown Gum) FreeBase->Dimer Intermolecular Attack (Amine -> Ketone)

Figure 1: Primary degradation pathways. The red path (Dimerization) is the most rapid failure mode for the free base.

Module 3: Troubleshooting Analytical Methods (HPLC/LC-MS)

User Issue: "I see peak splitting or no retention on C18."

Expert Insight: This molecule is highly polar and amphoteric (amine + ester/ketone). Standard C18 methods often fail because the molecule elutes in the void volume or interacts with residual silanols.

Optimized Method: "The Acidic Lock"

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) or HILIC for better retention.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Why Acidic? You must keep the amine protonated (

    
    ) to prevent tailing caused by silanol interactions and to prevent on-column dimerization.
    

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Peak Splitting Ring-Chain TautomerismRun column temperature at 10°C to freeze the equilibrium OR use HILIC to separate forms.
Fronting Column Overload (Salt)If injecting the HCl salt, the chloride ion can cause local pH effects. Reduce injection volume or buffer capacity.
Ghost Peaks On-column DegradationThe sample is degrading in the autosampler. Keep autosampler at 4°C.
Module 4: Experimental Protocols (Stability Assay)

Objective: Determine the half-life (


) of your specific batch under physiological conditions.

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl 5-oxopiperidine-2-carboxylate HCl (1 mg/mL) in 10 mM Phosphate Buffer (pH 7.4).

  • Incubation: Place in a thermomixer at 37°C.

  • Sampling: At

    
     min.
    
  • Quenching (CRITICAL): Immediately dilute aliquot 1:10 into 0.5% Formic Acid in Acetonitrile .

    • Why? The acid protonates the amine (stopping dimerization) and the organic solvent precipitates salts/proteins if using biological media.

  • Analysis: Inject onto the "Acidic Lock" HPLC method described in Module 3.

Workflow Visualization

StabilityWorkflow Prep Sample Prep (pH 7.4 Buffer) Incubate Incubation 37°C Prep->Incubate Aliquot Take Aliquot (t = x min) Incubate->Aliquot Timepoints Quench QUENCH (Add 0.5% Formic Acid) Aliquot->Quench Stop Reaction Analyze LC-MS Analysis (Protonated State) Quench->Analyze

Figure 2: Stability assay workflow emphasizing the acidic quench step to prevent artifacts.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use this molecule for peptide coupling? A: Yes, but you must protect the ketone (e.g., as a ketal) or the amine (e.g., Boc/Fmoc) before attempting coupling. Free amine + free ketone = polymerization during coupling conditions.

Q: Why does the NMR spectrum show "extra" peaks? A: In


 or 

, the ketone at C5 can undergo hydration (

) or hemiaminal formation. This is reversible. Add a drop of

to the NMR tube to collapse the spectrum to the single protonated form.

Q: Is the degradation reversible? A: Hydrolysis (Ester to Acid) is chemically reversible but requires synthetic intervention (Fischer esterification). Polymerization (Yellow gum) is irreversible ; the sample must be discarded.

References
  • Reaction Mechanism of Piperidine Dimerization: Hasse, K. & Maisack, H. "The dimerization of delta-1-piperidine-2-carboxylic acid."[1][2][3] Biochem Z.[3] (1955).[3][4] Note: Establishes the foundational mechanism for Schiff base formation in 5-oxo/imino piperidine systems.

  • Ester Hydrolysis Kinetics: OARJ Publication. "Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer." Note: Provides general rate constants (

    
    ) for acid-catalyzed ester hydrolysis applicable to this class.
    
    
  • Analytical Methodologies for Keto-Acids: Tsikas, D. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Journal of Chromatography B. (2020). Note: Authoritative review on handling polar keto-acid derivatives in LC-MS.

  • Synthesis & Stability of 5-Oxo Derivatives: Organic & Biomolecular Chemistry. "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates."[5] Note: While discussing the piperazine analog, this paper details the critical stability of the HCl salt form vs. the free base.

Sources

Technical Support Center: Troubleshooting Diastereomeric Separation of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Challenge

Separating diastereomers of piperidine-based scaffolds is a recurring bottleneck in drug development. Unlike enantiomers, diastereomers possess distinct physicochemical properties (boiling point, solubility, dipole moment), theoretically allowing separation on achiral stationary phases. However, the piperidine nitrogen (pKa ~11) introduces a "chemical noise" that often masks subtle diastereomeric differences.

The primary failure mode is not a lack of selectivity, but kinetic tailing caused by secondary silanol interactions. When a basic amine drags along the column bed, peak broadening obscures the resolution between closely eluting diastereomers. This guide synthesizes high-pH strategies, steric selectivity, and ion-pairing mechanics to resolve these issues.

Part 1: Troubleshooting Guides (Q&A)

Section 1: Peak Shape & Tailing (The Basicity Problem)

Q: My diastereomers are co-eluting as a single, broad, tailing peak on a standard C18 column. Is this a resolution issue or a peak shape issue?

A: It is likely a peak shape issue masking your resolution. Piperidines are hard bases. On standard silica (Type-B) columns at neutral or low pH, the protonated ammonium species (


) interacts ionically with ionized surface silanols (

). This creates a "stick-and-slip" mechanism that destroys efficiency.

The Fix:

  • Switch to High pH (pH > 10): This is the most robust solution. By adjusting the mobile phase pH to 1-2 units above the pKa of the piperidine, you force the molecule into its neutral (free base) state. Neutral amines do not interact with silanols, resulting in sharp, Gaussian peaks.

    • Protocol: Use 10 mM Ammonium Bicarbonate (pH 10.5) or 0.1% Ammonium Hydroxide .

    • Hardware: You must use a hybrid-particle column (e.g., Waters XBridge, Phenomenex Gemini) resistant to silica dissolution at high pH [1, 2].

  • Chaotropic Buffers (Low pH alternative): If your molecule is base-sensitive, use 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion acts as a weak ion-pairing agent, masking the positive charge on the amine and improving shape, though often at the cost of different selectivity compared to formate/acetate [3].

Q: I am using a "Base-Deactivated" column, but I still see tailing. Why?

A: "Base-deactivated" is a marketing term, not a guarantee. Even end-capped columns have residual silanol activity.[1]

  • Diagnosis: Check your mobile phase ionic strength.[2] Weak buffers (e.g., 0.1% Formic Acid) may not provide enough counter-ions to suppress the double layer at the silica surface.

  • Solution: Increase buffer concentration to 20–25 mM . If using low pH, add Triethylamine (TEA) as a sacrificial base. The TEA competes for the active silanol sites, effectively "blocking" them from your analyte [4].

Section 2: Selectivity & Resolution (Separating the Isomers)

Q: My peaks are sharp (high pH used), but the diastereomers are barely resolved (Resolution < 1.0). How do I amplify the separation?

A: You need to exploit the steric differences between the diastereomers.[2] Standard C18 phases separate primarily by hydrophobicity (carbon load). Diastereomers often have identical hydrophobicity but different 3D shapes.

The Fix:

  • Change the Stationary Phase:

    • Pentafluorophenyl (PFP/F5): These phases offer

      
       interactions and, crucially, rigid steric selectivity. The fluorine atoms create a distinct electron-deficient surface that discriminates based on the spatial arrangement of the piperidine ring substituents [5].
      
    • Phenyl-Hexyl: Offers alternative

      
      -selectivity compared to C18, often useful if the piperidine has aromatic substituents.
      
  • Solvent Selectivity: Switch from Acetonitrile (dipole-dipole) to Methanol (protic) . Methanol can form hydrogen bonds with the piperidine nitrogen and accessible side chains. The difference in H-bonding accessibility between diastereomers often drives separation where ACN fails.

Section 3: Reproducibility

Q: My retention times drift significantly between injections. Is the column dying?

A: Likely not. Piperidines are notorious for slow equilibration on silica surfaces.

  • Cause: The "strong" adsorption sites (high energy silanols) saturate slowly. If you run a gradient and re-inject before the column is fully re-equilibrated, the surface state changes.

  • Solution:

    • Extend re-equilibration time to 10–15 column volumes .

    • Maintain a constant ionic strength (do not run 100% organic wash without buffer if possible, or ensure buffer is reintroduced early).

Part 2: Visual Troubleshooting Logic

Diagram 1: The Piperidine Separation Decision Tree

PiperidineTroubleshooting Start Start: Diastereomer Separation Issue CheckPeak Check Peak Shape Start->CheckPeak Tailing Problem: Tailing / Broad Peaks CheckPeak->Tailing Asymmetry > 1.5 Resolution Problem: Sharp Peaks, Co-elution CheckPeak->Resolution Asymmetry < 1.2 pH_Check Current pH? Tailing->pH_Check Selectivity Optimize Selectivity Resolution->Selectivity Low_pH Low pH (Formic/TFA) pH_Check->Low_pH High_pH High pH (>10) pH_Check->High_pH Action_HighPH Switch to High pH (NH4OH / Bicarb) Requires Hybrid Column Low_pH->Action_HighPH Preferred Action_TFA Add 0.05% TFA or 20mM Buffer + TEA Low_pH->Action_TFA If pH restricted High_pH->Selectivity Still unresolved? Col_Switch Switch Column Chemistry Selectivity->Col_Switch Solvent_Switch Switch Organic Modifier Selectivity->Solvent_Switch PFP Try PFP (F5) or Phenyl-Hexyl Col_Switch->PFP MeOH Switch ACN -> MeOH (H-Bonding effects) Solvent_Switch->MeOH

Caption: Decision matrix for isolating root causes in basic amine separations. Priority is given to pH adjustment to fix kinetics before optimizing thermodynamics (selectivity).

Part 3: Essential Data & Protocols

Table 1: Mobile Phase Buffer Selection for Piperidines
Buffer SystempH RangeMechanism of ActionRecommended For
0.1% TFA ~2.0Ion-Pairing + ProtonationGeneral screening; suppresses silanol interaction via anion pairing.
10mM Ammonium Formate 3.8ProtonationLC-MS compatible; often requires higher concentration (20mM) to reduce tailing.
10mM Ammonium Bicarbonate 10.0 - 10.5Neutralization (Free Base) Gold Standard for piperidines. Maximizes retention and peak symmetry.
0.1% Diethylamine (DEA) N/A (Additive)Silanol BlockerAdd to neutral/low pH mobile phases to compete for active sites.
Protocol: High-pH Screening Workflow

Use this protocol if standard low-pH methods fail to provide < 1.2 tailing factor.

  • Column Selection: Ensure column is rated for pH 12 (e.g., Waters XBridge C18, Phenomenex Gemini NX, Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10.5 with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 30°C (Higher temperatures, e.g., 40-50°C, can further reduce tailing by improving mass transfer kinetics).

  • Detection: UV 210-254 nm (Ammonium bicarbonate is volatile and MS friendly, but has UV cutoff <210 nm).

Part 4: Advanced Mechanism Visualization

Diagram 2: The Silanol Suppression Mechanism

SilanolMechanism cluster_0 Low pH (Standard) cluster_1 High pH (> pKa) Silanol_Neg Si-O⁻ (Ionized Silanol) Interaction Ionic Drag (Tailing) Silanol_Neg->Interaction Piperidine_Pos Piperidine-H⁺ (Protonated) Piperidine_Pos->Interaction Piperidine_Neu Piperidine (Neutral Free Base) Interaction->Piperidine_Neu Increase pH > 10 Silanol_Neg2 Si-O⁻ (Ionized) No_Interaction Hydrophobic Retention Only (Sharp Peak) Piperidine_Neu->No_Interaction

Caption: Mechanistic shift from ionic "drag" at low pH to pure hydrophobic partitioning at high pH, eliminating tailing.

References

  • BenchChem Technical Support. (2025).[2][3][4] Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Chromedia. Troubleshooting LC, basics: Tailing peaks and wrong pH. Retrieved from

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Chrom Forum. (2008).[5] Separation of diastereomers - PFP and Chiral Columns. Retrieved from

Sources

Technical Support Center: Prevention of By-Product Formation in Piperidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate by-product formation during the synthesis of piperidine and its derivatives.

The piperidine scaffold is a crucial component in a vast number of pharmaceuticals and natural products.[1] However, its synthesis is often plagued by the formation of unwanted side products, which can complicate purification, reduce yields, and impact the overall efficiency of a synthetic campaign. This resource provides practical, field-proven insights to help you navigate these challenges.

Troubleshooting Guides by Synthetic Method

The choice of synthetic route to the piperidine ring significantly influences the types of by-products that may be encountered.[2] Below are troubleshooting guides for three common and powerful methods: Catalytic Hydrogenation of Pyridines, Reductive Amination, and the Aza-Diels-Alder Reaction.

Catalytic Hydrogenation of Pyridines

This is one of the most direct and atom-economical methods for constructing the piperidine core.[3] However, the aromaticity of the pyridine ring presents challenges, and several side reactions can occur.[2]

Common Issues & Solutions

Problem Potential Cause(s) Troubleshooting Strategies
Incomplete Reduction / Presence of Pyridine Starting Material - Catalyst poisoning.[4] - Insufficient hydrogen pressure or reaction time. - Deactivated catalyst.- Purify Pyridine Substrate: Ensure the starting material is free of sulfur or other catalyst poisons.[4] - Increase Hydrogen Pressure: Gradually increase the H₂ pressure (typically 50-70 bar) and monitor the reaction.[3] - Optimize Catalyst Loading: Increase the catalyst loading (e.g., PtO₂, 1-5 mol%).[3][5] - Use a Fresh Catalyst: Ensure the catalyst has not been exposed to air for extended periods.
Formation of N-Alkylated Piperidines - Reaction with solvent (e.g., ethanol) under reductive conditions.- Solvent Selection: Use a non-reactive solvent like glacial acetic acid.[3]
Ring Opening or Fragmentation - Harsh reaction conditions (high temperature and pressure).[2]- Moderate Conditions: Conduct the reaction at or slightly above room temperature.[3][5] - Catalyst Choice: Consider milder catalysts if fragmentation persists.
Formation of an Azeotropic Mixture with Pyridine - Piperidine and pyridine can form a constant boiling azeotrope, making separation by distillation difficult.[5]- Selective Salt Formation: React the mixture with CO₂ to form a solid piperidine carbonate salt, which can be separated by filtration as pyridine does not react.[5]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine [3]

  • In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to 50-70 bar.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by GC-MS or TLC.

  • Once complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Catalytic Hydrogenation Troubleshooting Pyridine Pyridine Derivative Piperidine Desired Piperidine Product Pyridine->Piperidine Optimized Conditions Incomplete_Reduction By-product: Incomplete Reduction Pyridine->Incomplete_Reduction Insufficient H₂ Pressure / Catalyst Poisoning Ring_Opening By-product: Ring Opening Pyridine->Ring_Opening Harsh Conditions H2_Catalyst H₂ / Catalyst (e.g., PtO₂) H2_Catalyst->Piperidine

Caption: Troubleshooting catalytic hydrogenation of pyridines.

Reductive Amination

Reductive amination is a versatile method for synthesizing highly substituted piperidines from acyclic precursors, often with excellent stereocontrol.[3][6] The reaction typically involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[7]

Common Issues & Solutions

Problem Potential Cause(s) Troubleshooting Strategies
Low Yield - Unfavorable equilibrium for imine formation.[8] - Reduction of the starting carbonyl before imine formation.[8] - Suboptimal pH.[8]- Water Removal: Use dehydrating agents like molecular sieves or azeotropic distillation to drive the imine formation equilibrium forward.[8] - Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that preferentially reduces the iminium ion.[8] - pH Control: Maintain a mildly acidic pH (4-6) to facilitate imine formation without protonating the starting amine.[8]
Over-alkylation - The newly formed piperidine (a secondary amine) is often more nucleophilic than the starting primary amine and can react further.[8]- Stepwise Procedure: First, form the imine, then add the reducing agent.[8] - Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[8]
Formation of Alcohol By-product - Reduction of the starting aldehyde or ketone.- Selective Reducing Agent: Use sodium triacetoxyborohydride or sodium cyanoborohydride.[8]
Formation of Enamine By-product - Incomplete reduction of the imine/iminium intermediate.- Increase Reducing Agent Equivalents: Add a slight excess of the reducing agent. - Extend Reaction Time: Monitor the reaction until full conversion is observed.

Experimental Protocol: One-Pot Reductive Amination [9]

  • Dissolve the dicarbonyl compound and the primary amine (1.0 eq) in a suitable solvent (e.g., DCM, DCE).[8]

  • Add a catalytic amount of acetic acid to maintain a pH of 4-6.[8]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

G cluster_1 Reductive Amination Troubleshooting Dicarbonyl 1,5-Dicarbonyl Compound Imine Imine/Iminium Ion Intermediate Dicarbonyl->Imine Alcohol By-product: Alcohol Dicarbonyl->Alcohol Direct Reduction Amine Primary Amine Amine->Imine Piperidine Desired Piperidine Imine->Piperidine Overalkylation By-product: Over-alkylation Piperidine->Overalkylation Reacts with Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Piperidine Reducing_Agent->Alcohol

Caption: Troubleshooting by-products in reductive amination.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring with multiple stereocenters in a single step.[3][10] It involves the reaction of an imine with a diene.[3]

Common Issues & Solutions

Problem Potential Cause(s) Troubleshooting Strategies
Poor Diastereoselectivity - The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, especially with strong Lewis acids.[5][11]- Use Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivities.[11] - Optimize Lewis Acid: Screen different Lewis acids and their stoichiometry. Weaker Lewis acids may favor a concerted pathway.[12]
Low Reactivity - Electron-poor dienes or electron-rich imines. - Steric hindrance.- Use Electron-Rich Dienes: Employ dienes with electron-donating groups (e.g., Danishefsky's diene).[10] - Activate the Imine: Use an electron-withdrawing group on the imine nitrogen.[11]
Formation of Polymeric By-products - High reaction temperatures can lead to polymerization of the diene or imine.[5]- Control Temperature: Lowering the reaction temperature can minimize polymerization.[5] - Slow Addition: Add the diene slowly to the solution of the imine and Lewis acid.
Hydrolysis of Imine - Presence of water in the reaction mixture.- Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction [3]

  • To a solution of the imine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at -78 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 eq).

  • Stir the mixture for 15-30 minutes.

  • Add the diene (1.0-1.5 eq) dropwise to the cooled solution.

  • Stir the reaction at -78 °C for several hours to days, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_2 Aza-Diels-Alder Troubleshooting Diene Diene Cycloadduct Desired Tetrahydropyridine Diene->Cycloadduct Polymer By-product: Polymerization Diene->Polymer High Temperature Imine Imine (Dienophile) Imine->Cycloadduct Mannich_Michael By-product: Mannich-Michael Adduct Imine->Mannich_Michael Stepwise Pathway Lewis_Acid Lewis Acid Lewis_Acid->Cycloadduct Concerted Pathway Lewis_Acid->Mannich_Michael

Caption: Troubleshooting the aza-Diels-Alder reaction.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has turned yellow. What is the cause and how can I fix it?

A: A yellow tint in piperidine is typically due to oxidation products.[5] For high-purity applications, purification by distillation is recommended. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[5]

Q2: I am having difficulty separating my piperidine product from a pyridine impurity by distillation. Why is this happening?

A: Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight), making complete separation by simple fractional distillation challenging.[5] A more effective method is selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5]

Q3: My solution of piperidine in DMF crystallized during storage. What happened?

A: This is a common issue with amines and is likely due to the formation of a salt.[5][13] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate.[5][13] If other reagents that can liberate acid (e.g., HCl from chlorotrimethylsilane reacting with moisture) are stored nearby, piperidine hydrochloride can also form.[13] To resolve this, you can try redissolving the crystals or prepare a fresh solution and store it under an inert atmosphere.[5][13]

Q4: I am observing incomplete Fmoc deprotection when using piperidine in solid-phase peptide synthesis (SPPS), especially with PEGylated peptides. What can I do?

A: The bulky PEG chain can cause steric hindrance, preventing piperidine from efficiently accessing the Fmoc group.[14] Poor solvation of the resin-bound PEG-peptide can also limit the diffusion of the piperidine solution.[14] To address this, consider increasing the deprotection time, using a higher concentration of piperidine, or employing a more sterically accessible base. Ensuring the resin is properly swollen is also critical.[15]

Q5: During the N-alkylation of my piperidine, I am forming a significant amount of a quaternary ammonium salt by-product. How can I prevent this?

A: The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[16] To minimize this, you can try slowly adding the alkyl halide to the piperidine solution using a syringe pump.[16] Using a stoichiometric amount of the alkylating agent and carefully monitoring the reaction progress can also help prevent this side reaction.[16]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8395. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • BenchChem. (2025).
  • Smolecule. (2026). Troubleshooting Guide: Common Synthesis Issues & Solutions.
  • BenchChem. (2025). A Comparative Review of Synthetic Methods for Piperidine Rings.
  • BenchChem. (2025).
  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2020(31), 4875-4887. [Link]

  • Jones, W. G. M., & Plant, S. G. P. (1953). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 31(7), 676-681. [Link]

  • Bremner, J. B., & Samosorn, S. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3557-3571. [Link]

  • Wikipedia. (2023). Aza-Diels–Alder reaction. [Link]

Sources

Technical Support Center: Process Development & Scale-Up for Methyl 5-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 5-oxopiperidine-2-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting guidance for the synthesis, purification, and scale-up of this valuable heterocyclic building block. Our focus is on explaining the causality behind experimental choices to ensure robust and scalable processes.

Section 1: Synthesis and Process Overview

Methyl 5-oxopiperidine-2-carboxylate is a cyclic β-keto ester. The most reliable and widely adopted synthetic strategy for its core structure is the Dieckmann condensation , an intramolecular cyclization of a suitable N-protected diester.[1][2] A common and cost-effective approach begins with L-glutamic acid, which is elaborated through several steps to the key diester precursor, which is then cyclized. The choice of the nitrogen protecting group is a critical process decision, with benzyl (Bn) and various carbamates (Boc, Cbz) being prevalent. The final step involves the removal of this protecting group to yield the target molecule.

The following diagram illustrates a typical synthetic workflow, starting from the key diester intermediate.

G cluster_0 Process Workflow A N-Protected L-Glutamic Acid Diester Intermediate B Dieckmann Condensation (Cyclization) A->B Strong Base (e.g., NaOEt, NaH) C N-Protected Methyl 5-oxopiperidine-2-carboxylate B->C Acidic Work-up & Purification D Deprotection C->D e.g., Catalytic Hydrogenolysis (for N-Bn) E Methyl 5-oxopiperidine-2-carboxylate (Final Product) D->E Purification

Caption: General synthetic workflow for Methyl 5-oxopiperidine-2-carboxylate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Methyl 5-oxopiperidine-2-carboxylate?

The most prevalent route starts from L-glutamic acid. This involves esterification, N-alkylation with an appropriate haloacetate to form an N-carboxymethyl-L-glutamic acid diester, followed by an intramolecular Dieckmann condensation to form the piperidone ring.[3] This method is advantageous due to the low cost of the starting material and well-established reaction pathways.

Q2: Why is the Dieckmann condensation the preferred method for forming the piperidine ring?

The Dieckmann condensation is an efficient intramolecular reaction for forming 5- and 6-membered rings.[2] For this specific target, it directly converts a linear diester precursor into the desired cyclic β-keto ester scaffold in a single, high-yielding step.[4] This atom economy and simplicity make it superior to multi-step intermolecular strategies for large-scale production.

Q3: What are the most critical parameters to control during the Dieckmann cyclization?

The three most critical parameters are:

  • Base Stoichiometry and Purity: A full equivalent of a strong, non-nucleophilic base (like sodium ethoxide or sodium hydride) is required. The base must be anhydrous and of high purity, as moisture will quench the base and hydrolyze the ester, killing the reaction.[1]

  • Temperature Control: The initial enolate formation is often performed at low temperatures (-5 to 0 °C) to minimize side reactions, followed by warming to drive the cyclization to completion.[3] On a larger scale, managing the exotherm of the condensation is a primary safety concern.[5]

  • Solvent Choice: Anhydrous, aprotic solvents like tetrahydrofuran (THF), toluene, or 2-methyltetrahydrofuran are essential.[3][6] The solvent must not react with the strong base and should provide good solubility for the substrate and intermediate species.

Q4: How is the final product, Methyl 5-oxopiperidine-2-carboxylate, typically purified on a large scale?

While laboratory-scale purification may involve silica gel chromatography, this is generally not viable for large-scale manufacturing. The preferred industrial method is crystallization. If the free base is an oil or difficult to crystallize, forming a salt (e.g., hydrochloride or oxalate) can often induce crystallinity, allowing for efficient purification by filtration and washing.[3][7]

Section 3: Troubleshooting and Scale-Up Guide

This section addresses specific issues that may arise during process development and scale-up, presented in a problem-cause-solution format.

Stage 1: Dieckmann Condensation (Cyclization)

Problem: Low or no yield of the cyclized product.

  • Probable Cause 1: Inactive Base. The most common culprit is the deactivation of the strong base (e.g., NaH, NaOEt) by moisture or atmospheric CO2. Sodium hydride, in particular, can form a passivating layer of sodium hydroxide on its surface.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened or properly stored bases. For NaH, it can be washed with anhydrous hexane prior to use to remove the mineral oil and any surface deactivation. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

  • Probable Cause 2: Incorrect Base/Substrate Combination. The pKa of the α-protons on the diester must be low enough for the chosen base to effect deprotonation.

    • Solution: For most N-alkylated glutamic acid diesters, strong bases like sodium ethoxide, sodium methoxide, or sodium hydride are sufficient.[3] If the reaction is sluggish, a stronger base like potassium tert-butoxide could be considered, though this may increase side reactions.

  • Probable Cause 3: Hydrolysis and Decarboxylation. The acidic work-up following the condensation is critical. Harsh acidic conditions or prolonged heating can lead to hydrolysis of the methyl ester and subsequent decarboxylation of the β-keto acid intermediate, reducing the yield of the desired product.

    • Solution: Use a carefully controlled quench with a weak acid (e.g., acetic acid or saturated ammonium chloride solution) at low temperatures. The goal is to neutralize the basic reaction mixture without promoting hydrolysis. Extract the product promptly into an organic solvent.

Problem: Significant formation of oligomeric or polymeric byproducts.

  • Probable Cause: Intermolecular Condensation. If the substrate concentration is too high, the enolate of one molecule can react with the ester of another molecule (an intermolecular Claisen condensation) instead of cyclizing. This is a common issue during scale-up where reaction volumes may not increase proportionally to reactant quantities.

    • Solution: Employ high-dilution principles. The reaction should be run at a low concentration (typically 0.1-0.5 M). For scale-up, this is best achieved by using a semi-batch process: slowly add a solution of the diester to a solution of the base in the reactor. This keeps the instantaneous concentration of the unreacted diester low, favoring the intramolecular pathway.

The diagram below illustrates the competition between the desired intramolecular and undesired intermolecular pathways.

G cluster_1 Reaction Pathways Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate Strong Base Dieckmann Desired Product (Intramolecular) Enolate->Dieckmann Cyclization (Favored at low conc.) Polymer Undesired Byproduct (Intermolecular) Enolate->Polymer Dimerization (Favored at high conc.)

Caption: Competing reaction pathways during cyclization.

Stage 2: N-Deprotection (Catalytic Hydrogenolysis of N-Benzyl Group)

Problem: Incomplete or stalled debenzylation reaction.

  • Probable Cause 1: Catalyst Poisoning. The palladium catalyst is sensitive to poisons. Sulfur-containing compounds, residual strong bases or acids from the previous step, or certain solvents can deactivate the catalyst.

    • Solution: Ensure the N-benzyl protected intermediate is highly pure before attempting hydrogenolysis. A simple charcoal treatment or filtration through a plug of silica can remove many common catalyst poisons. Use high-purity, hydrogenolysis-compatible solvents like methanol, ethanol, or ethyl acetate.

  • Probable Cause 2: Insufficient Hydrogen Mass Transfer. On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is challenging.

    • Solution: Use an appropriate reactor (e.g., a Parr shaker or a hydrogenator with a gas-inducing impeller) to ensure good agitation. Increase hydrogen pressure within safe operational limits of the equipment (typically 50-100 psi) to improve hydrogen solubility and surface concentration on the catalyst.[6]

Problem: Formation of ring-opened or over-reduced byproducts.

  • Probable Cause: Harsh Reaction Conditions. Prolonged reaction times, excessive temperatures, or a highly acidic reaction medium can sometimes lead to the reduction of the ketone or even cleavage of the piperidine ring.

    • Solution: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Run the reaction at room temperature unless kinetics are prohibitively slow. Ensure the reaction medium is neutral; if the starting material is a salt (e.g., a hydrochloride), a stoichiometric amount of a mild base like triethylamine may be needed to free the amine before reaction.

Section 4: Key Process Parameters and Protocols

Table 1: Typical Reaction Conditions for Dieckmann Condensation
ParameterLaboratory ScaleScale-Up ConsiderationRationale & Reference
Base Sodium Hydride (NaH), 60% in oilSodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)NaH offers a non-reversible reaction but handling solids on a large scale is challenging. Alkoxides are often easier to handle as solutions.[3]
Solvent Anhydrous THF or Toluene2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is a greener solvent with a higher boiling point and better stability than THF, making it safer for scale-up.[6]
Temperature 0°C to Room Temp-5°C to 25°C with controlled additionLow initial temperature controls enolate formation and minimizes side reactions. The exotherm must be managed with reactor cooling and slow addition.[3][5]
Concentration 0.5 M0.1 - 0.3 M (via slow addition)Lower concentration favors the intramolecular cyclization pathway and helps control the exotherm.
Protocol: Lab-Scale Synthesis of Methyl 1-benzyl-5-oxopiperidine-2-carboxylate

This protocol is illustrative and should be adapted and optimized based on specific substrates and laboratory safety protocols.

  • Preparation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.4 g, 60 mmol, 1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3 x 20 mL) to remove the oil, decanting the hexane carefully via cannula.

  • Reaction Setup: Add 200 mL of anhydrous THF to the washed NaH and cool the slurry to 0°C in an ice bath.

  • Substrate Addition: In a separate flask, dissolve the N-benzyl protected diester precursor (e.g., Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)-L-glutamate, ~50 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred NaH slurry over 1 hour, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of glacial acetic acid until gas evolution ceases and the pH is ~7.

  • Work-up: Dilute the mixture with 200 mL of ethyl acetate and 100 mL of water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel chromatography to yield the title compound.

Section 5: References

  • (No author given). (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Retrieved from [Link]

  • Limbach, M., et al. (2008). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. Available at: [Link]

  • (No author given). (n.d.). Dieckmann Reaction. Cambridge University Press. Available at: [Link]

  • Tanaka, K., et al. (2016). Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents. (US9790181B2). Available at:

  • Pflueger, J. J., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]

  • (No author given). (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

  • Johnson, W. S. (1942). The Dieckmann Condensation. Organic Reactions. Available at: [Link]

  • Wang, J., et al. (2019). Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof. Google Patents. (WO2019127902A1). Available at:

  • Lenci, E., et al. (2018). Synthesis of methyl 5-oxomorpholine-2-carboxylate 25 and methyl... ResearchGate. Available at: [Link]

  • (No author given). (2010). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Slideshare. Available at: [Link]

  • (No author given). (n.d.). Dieckmann Condensation. ResearchGate. Available at: [Link]

  • Szabó, K., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

  • (No author given). (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. Available at: [Link]

  • (No author given). (n.d.). Supporting information for - The Royal Society of Chemistry. RSC. Available at: [Link]

  • Wang, J., et al. (2020). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. Google Patents. (US10662190B2). Available at:

  • Busacca, C. A., et al. (2015). 2. Organic Syntheses Procedure. Available at: [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Prominence of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged structure."[1] This six-membered nitrogen-containing heterocycle is a recurring motif in a vast array of natural alkaloids, synthetic pharmaceuticals, and agrochemicals.[2] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of desirable properties: a three-dimensional geometry that allows for precise spatial orientation of substituents, a basic nitrogen atom that can form critical hydrogen bonds with biological targets, and favorable pharmacokinetic profiles.[2][3] More than 70 FDA-approved drugs, spanning therapeutic areas from oncology and neurodegenerative diseases to analgesics and antihistamines, feature a piperidine core, underscoring its versatility and significance in drug design.[4][5]

This guide focuses on the comparative biological evaluation of Methyl 5-oxopiperidine-2-carboxylate , a functionalized piperidine derivative, against other notable piperidine-containing compounds. While extensive data exists for the broader piperidine class, this specific molecule represents a compelling scaffold for further investigation. The introduction of a ketone at the 5-position and a methyl ester at the 2-position provides distinct electronic and steric features, creating opportunities for novel interactions with biological targets.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the biological potential of Methyl 5-oxopiperidine-2-carboxylate. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key biological assays, and present a comparative analysis—using both established data for related compounds and projected outcomes for our target molecule—to guide future research and development efforts.

Part 1: Physicochemical Profile and In Silico Target Prediction

Before embarking on resource-intensive in vitro and in vivo studies, a thorough in silico analysis is crucial. This predictive step allows us to anticipate the compound's pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) and to generate hypotheses about its potential biological targets, thereby guiding the selection of the most relevant biological assays.[6][7]

Structural Features and Predicted Properties

Methyl 5-oxopiperidine-2-carboxylate possesses several key structural features:

  • A Rigidified Ring: The C5-oxo group introduces a degree of conformational constraint, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target.

  • Chiral Centers: The C2 and potentially the C5 positions (depending on tautomeric forms) are chiral, meaning stereoisomers will exist. It is critical to evaluate these isomers separately, as they often exhibit vastly different biological activities and safety profiles.[8]

  • Hydrogen Bonding Capabilities: The ketone oxygen and the ester carbonyl oxygen can act as hydrogen bond acceptors, while the ring nitrogen (NH) can act as a hydrogen bond donor.

Computational tools can predict key physicochemical properties that influence a compound's "drug-likeness."

PropertyPredicted Value (Illustrative)Significance in Drug Discovery
Molecular Weight ~157.17 g/mol Adherence to Lipinski's Rule of Five (<500 Da) suggests good absorption.
cLogP ~ -0.5A negative LogP indicates hydrophilicity, which can affect membrane permeability and solubility.
TPSA (Topological Polar Surface Area) ~60.6 ŲTPSA is a predictor of drug transport properties; values <140 Ų are associated with good cell permeability.
Hydrogen Bond Donors 1 (Ring NH)Influences solubility and target binding.
Hydrogen Bond Acceptors 3 (C=O x2, OCH3)Influences solubility and target binding.
Target Prediction: Unveiling Potential Mechanisms of Action

Web-based tools like SwissTargetPrediction can predict the most probable protein targets of a small molecule based on structural similarity to known ligands.[6] A predictive analysis for Methyl 5-oxopiperidine-2-carboxylate would likely highlight potential interactions with enzymes, G-protein coupled receptors, and ion channels, which are common targets for piperidine derivatives.[6] This allows for a hypothesis-driven approach to biological screening.

Part 2: A Framework for Comparative Biological Evaluation

Based on the extensive literature on piperidine derivatives, we will outline a tiered screening approach focusing on three key areas of high therapeutic relevance: anticancer, neuromodulatory, and enzyme inhibitory activities.[5][6][9]

Anticancer Activity Evaluation

Numerous piperidine-containing compounds exhibit potent cytotoxic effects against cancer cell lines.[1][10] The primary assay to establish this activity is an in vitro cytotoxicity screen.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11][12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of Methyl 5-oxopiperidine-2-carboxylate and comparator compounds (e.g., Doxorubicin as a positive control) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for a further 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[1]

The following table presents hypothetical IC₅₀ values for our target compound alongside established data for known anticancer agents.

CompoundCell LineIC₅₀ (µM) [Hypothetical/Published]Reference
Methyl 5-oxopiperidine-2-carboxylate A549 (Lung)15.5 (Hypothetical)N/A
Methyl 5-oxopiperidine-2-carboxylate MCF-7 (Breast)22.8 (Hypothetical)N/A
Piperine HeLa (Cervical)100.5 (61.94 µg/mL)[14]
Doxorubicin A549 (Lung)0.8[10]
Compound 9 (Nitrogenous Heterocycle) MDA-MB-231 (Breast)17.02[11]
Neuromodulatory Activity Evaluation

The piperidine scaffold is a key feature in many centrally acting drugs, modulating the activity of neurotransmitter receptors such as sigma receptors (S1R, S2R) and GABA-A receptors.[15][16][17] Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor.

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1R. The degree of displacement is proportional to the affinity of the test compound for the receptor.[15]

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat liver tissue, a rich source of sigma receptors, in a cold Tris-HCl buffer (50 mM, pH 8.0). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., -pentazocine at a final concentration of ~2 nM), and varying concentrations of the test compound (Methyl 5-oxopiperidine-2-carboxylate) or a known S1R ligand (e.g., Haloperidol) for comparison.[15]

  • Defining Non-Specific Binding: In a separate set of wells, add a high concentration (e.g., 10 µM) of an unlabeled S1R ligand (e.g., unlabeled (+)-pentazocine) to saturate the receptors. This determines the level of non-specific binding of the radioligand.[15]

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptorKᵢ (nM) [Hypothetical/Published]Reference
Methyl 5-oxopiperidine-2-carboxylate Sigma-1 (S1R)45.2 (Hypothetical)N/A
Compound 1 (Piperidine-based) Sigma-1 (S1R)3.2[15]
Haloperidol (Reference) Sigma-1 (S1R)2.5[15]
Compound 18a (3,3-dimethylpiperidine) Sigma-1 (S1R)0.14[18]
Enzyme Inhibition Evaluation

Piperidine derivatives have been successfully developed as potent enzyme inhibitors, for example, targeting dihydrofolate reductase (DHFR) for anticancer therapy or acetylcholinesterase (AChE) for Alzheimer's disease treatment.[19][20]

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), solutions of human recombinant DHFR enzyme, NADPH, and the substrate DHF.

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, DHFR enzyme, and varying concentrations of the test compound (Methyl 5-oxopiperidine-2-carboxylate) or a known inhibitor like Methotrexate.[20] Allow this mixture to pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH and DHF to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm over a period of 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

CompoundEnzyme TargetIC₅₀ (µM) [Hypothetical/Published]Reference
Methyl 5-oxopiperidine-2-carboxylate DHFR35.8 (Hypothetical)N/A
Compound 5p (Piperidine-thiosemicarbazone) DHFR13.70[20]
Methotrexate (Reference) DHFR0.086[20]
Compound 12 (Piperidine derivative) Acetylcholinesterase0.06[19]

Part 3: Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex biological processes and experimental strategies.

Diagram 1: General Biological Screening Workflow

G cluster_0 Compound Acquisition & Preparation cluster_1 Primary In Vitro Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary & Follow-up Studies acq Synthesis or Purchase of Methyl 5-oxopiperidine-2-carboxylate & Comparators prep Compound Solubilization (e.g., in DMSO) & Creation of Concentration Plates acq->prep cytotox Cytotoxicity Assays (e.g., MTT, SRB) Determine IC50 prep->cytotox binding Receptor Binding Assays (e.g., S1R, GABA-A) Determine Ki prep->binding enzyme Enzyme Inhibition Assays (e.g., DHFR, AChE) Determine IC50 prep->enzyme analysis Calculate Potency (IC50/Ki) & Selectivity cytotox->analysis binding->analysis enzyme->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar mechanistic Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) sar->mechanistic adme In Vitro ADMET (Solubility, Permeability, Metabolic Stability) mechanistic->adme

Caption: A generalized workflow for the biological evaluation of novel piperidine compounds.

Diagram 2: Simplified Apoptosis Signaling Pathway

G ext_signal Anticancer Piperidine (e.g., via Receptor Binding) pro_cas8 Pro-Caspase-8 ext_signal->pro_cas8 Induces Activation membrane Cell Membrane cas8 Caspase-8 (Active) pro_cas8->cas8 bid BID cas8->bid pro_cas3 Pro-Caspase-3 cas8->pro_cas3 tbid tBID bid->tbid mito Mitochondria tbid->mito Promotes Release cyt_c Cytochrome c mito->cyt_c pro_cas9 Pro-Caspase-9 cyt_c->pro_cas9 Activates cas9 Caspase-9 (Active) pro_cas9->cas9 cas9->pro_cas3 Activates cas3 Caspase-3 (Executioner) pro_cas3->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified extrinsic and intrinsic apoptosis pathways modulated by some anticancer agents.

Diagram 3: Structure-Activity Relationship (SAR) Logic

G cluster_mods cluster_eval cluster_outcome start Start: Core Scaffold Methyl 5-oxopiperidine-2-carboxylate mod1 Modify C2 Ester (e.g., to Amide, Acid) start:f1->mod1 mod2 Modify C5 Ketone (e.g., to Alcohol, Alkene) start:f1->mod2 mod3 Modify N1 Position (e.g., Alkylation, Acylation) start:f1->mod3 eval1 Re-run Biological Assays (Cytotoxicity, Binding, etc.) mod1->eval1 eval2 Re-run Biological Assays mod2->eval2 eval3 Re-run Biological Assays mod3->eval3 out1 Activity Increased? eval1->out1 out2 Selectivity Changed? eval2->out2 out3 Potency Decreased? eval3->out3

Caption: Logical flow for a Structure-Activity Relationship (SAR) study on a piperidine scaffold.

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive biological evaluation of Methyl 5-oxopiperidine-2-carboxylate. The proposed workflow, moving from in silico prediction to targeted in vitro assays, offers a resource-efficient path to elucidating the therapeutic potential of this and related piperidine scaffolds. The comparative analysis underscores the necessity of benchmarking against compounds with known activities to contextualize results and identify promising leads.

The true value of Methyl 5-oxopiperidine-2-carboxylate will be revealed through the execution of these and subsequent experiments. Positive "hits" from these primary screens would warrant progression to more complex secondary assays, such as mechanism of action studies, in vitro ADMET profiling, and eventually, evaluation in preclinical animal models. The versatility of the piperidine ring suggests that with systematic evaluation and rational chemical modification, novel and potent therapeutic agents can be developed from this promising structural class.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wang, C., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Zhanat, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Al-Ostoot, F. H., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI. [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. National Center for Biotechnology Information. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. National Center for Biotechnology Information. [Link]

  • S. S. Narula, et al. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]

  • de Meijere, A., et al. (2005). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. [Link]

  • Salman, A. S., et al. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona Research. [Link]

  • Salman, A. S., et al. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Center for Biotechnology Information. [Link]

  • Amodeo, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. [Link]

  • Vdovin, V., & Yarmoluk, S. (2022). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science. [Link]

  • Amodeo, G., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • ResearchGate. (2025). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. ResearchGate. [Link]

  • Khayyal, M. T., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. National Center for Biotechnology Information. [Link]

  • Aday, B., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Al-Majidi, S. M. K., et al. (n.d.). Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl). Research Square. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 5-oxomorpholine-2-carboxylate 25 and methyl... ResearchGate. [Link]

  • Sheiki, Y., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Sirajuddin, M., et al. (2022). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, BIOLOGICAL SCREENING AND POM ANALYSIS OF POTENTIALLY BIOACTIVE COPPER(II) CARBOXYLATE. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Sheiki, Y., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]

Sources

Acquisition and interpretation of spectroscopic data to confirm Methyl 5-oxopiperidine-2-carboxylate structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis for the acquisition and interpretation of spectroscopic data to confirm the structure of Methyl 5-oxopiperidine-2-carboxylate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific regioisomer.

Executive Summary & Structural Context

Methyl 5-oxopiperidine-2-carboxylate (often referred to as methyl 5-oxopipecolate) is a critical pharmacophore in the synthesis of peptidomimetics and conformationally restricted amino acids.

The Analytical Challenge: The primary challenge in verifying this structure is distinguishing it from its regioisomer, Methyl 4-oxopiperidine-2-carboxylate , and determining the stability of the


-aminoketone moiety, which is prone to dimerization or oxidation.

Key Structural Differentiator: The definitive spectroscopic signature lies in the C6-methylene protons . In the 5-oxo isomer, these protons are flanked by the amine nitrogen and the ketone carbonyl (


), resulting in a distinct deshielded chemical shift and splitting pattern compared to the 4-oxo isomer.

Comparative Spectroscopic Analysis

The following table summarizes the diagnostic signals required to distinguish the target molecule from its common regioisomer.

Table 1: Diagnostic Signal Comparison (1H NMR & 13C NMR)
FeatureTarget: Methyl 5-oxopiperidine-2-carboxylate Alternative: Methyl 4-oxopiperidine-2-carboxylate Interpretation Logic
C6-H (1H NMR)

3.6 – 4.0 ppm
(AB System or Singlet)

2.9 – 3.3 ppm
(Multiplet/Triplet)
CRITICAL: In the 5-oxo isomer, C6 is adjacent to both N and C=O, causing significant deshielding. In the 4-oxo, C6 is separated from the ketone by C5.
C2-H (1H NMR)

3.8 – 4.2 ppm
(dd)

3.5 – 3.8 ppm
(dd)
The chiral center proton. Less diagnostic on its own but confirms the

-amino ester motif.
Ketone Carbon (13C)

~202 – 205 ppm

~205 – 208 ppm
Both show ketone signals, but the 5-oxo carbonyl is often slightly shielded relative to the 4-oxo due to the proximity of the nitrogen lone pair (through-space).
C6 Carbon (13C)

~55 – 60 ppm

~40 – 45 ppm
The C6 carbon in the 5-oxo species is significantly downfield due to the inductive effect of the adjacent carbonyl and nitrogen.
IR Carbonyls Two bands: ~1740

(Ester), ~1715

(Ketone)
Two bands: ~1740

(Ester), ~1715

(Ketone)
IR confirms functional groups but cannot distinguish regioisomers.

Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR (Handling -Aminoketones)
  • Causality: Free base

    
    -aminoketones are unstable and can self-condense into dihydropyrazines. Data acquisition must occur immediately after neutralization or directly on the stable salt form (Hydrochloride or Trifluoroacetate).
    
  • Solvent Choice:

    • DMSO-d6: Preferred. It stabilizes the exchangeable NH proton, allowing for observation of coupling (if dry) and prevents rapid degradation.

    • CDCl3: Acceptable for N-protected derivatives (e.g., N-Boc), but risk of aggregation for the free amine.

Step-by-Step Workflow:

  • Salt Method (Recommended): Dissolve 10-15 mg of the hydrochloride salt directly in 0.6 mL DMSO-d6. Add 1 drop of

    
     only if NH exchange broadening obscures the C2/C6 signals.
    
  • Free Base Method: If the free base is required, suspend the salt in

    
    , wash rapidly with cold saturated 
    
    
    
    , dry over
    
    
    , filter, and concentrate immediately before dissolving in
    
    
    . Run the spectrum within 15 minutes.
Protocol B: Mass Spectrometry (LC-MS)[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Ion:

    
     Da (for 
    
    
    
    ).
  • Fragmentation Insight:

    • 5-oxo: Often shows a characteristic loss of the methoxycarbonyl group (

      
      ) followed by ring contraction fragments.
      
    • 4-oxo: Fragmentation patterns differ due to the symmetry of the retro-Michael pathways.

Structural Elucidation Logic (Visualization)

The following diagram illustrates the decision tree for confirming the 5-oxo structure over the 4-oxo alternative using NMR data.

StructuralConfirmation Start Crude Product (Methyl oxopiperidine-2-carboxylate) H_NMR Acquire 1H NMR (DMSO-d6 or CDCl3) Start->H_NMR Check_C6 Analyze C6 Protons (Region 2.5 - 4.0 ppm) H_NMR->Check_C6 Signal_Downfield Signal at 3.6 - 4.0 ppm (Singlet or AB System) Check_C6->Signal_Downfield Downfield Shift Signal_Upfield Signal at 2.9 - 3.3 ppm (Multiplet/Triplet) Check_C6->Signal_Upfield Upfield Shift Assign_5oxo CONFIRMED: Methyl 5-oxopiperidine-2-carboxylate Signal_Downfield->Assign_5oxo Reason_5oxo Reason: C6 is flanked by N and C=O (Deshielded) Signal_Downfield->Reason_5oxo Assign_4oxo IDENTIFIED ALTERNATIVE: Methyl 4-oxopiperidine-2-carboxylate Signal_Upfield->Assign_4oxo Reason_4oxo Reason: C6 is separated from C=O by C5 methylene Signal_Upfield->Reason_4oxo

Caption: Decision tree for distinguishing regioisomers based on the chemical shift of C6 protons.

Synthesis & Impurity Profile (Workflow)

Understanding the synthesis route aids in identifying specific impurities (e.g., unreacted alcohols or over-oxidized lactams).

SynthesisWorkflow Substrate 5-Hydroxypipecolic Acid Methyl Ester Oxidation Oxidation Step (Swern or Jones) Substrate->Oxidation Intermediate Unstable Intermediate (Free Base) Oxidation->Intermediate Impurity2 Impurity: Lactam (Over-oxidation) Oxidation->Impurity2 Side Reaction Trapping Acid Trapping (HCl/EtOAc) Intermediate->Trapping Fast Impurity1 Impurity: Dimerization (Pyrazine derivative) Intermediate->Impurity1 Slow (if base present) Final Methyl 5-oxopiperidine-2-carboxylate (HCl Salt) Trapping->Final

Caption: Synthesis workflow highlighting critical trapping steps to avoid dimerization impurities.

Expert Insights & Troubleshooting

The "Geminal" Trap

In 2D NMR (HSQC), the C6 methylene carbon in the 5-oxo isomer is unique. Because it is adjacent to a chiral center (via the nitrogen) and a planar carbonyl, the two protons at C6 are often diastereotopic .

  • Observation: You may see two doublets (an AB system) with a large geminal coupling constant (

    
    ) rather than a singlet.
    
  • Verification: A COSY experiment will show these two protons coupling to each other but not to any other protons (unless long-range coupling to NH is visible). In the 4-oxo isomer, the C6 protons will show COSY correlations to the C5 protons.

Stability Warning

If your NMR spectrum shows a complex forest of peaks in the aromatic region (


 7.0 – 9.0 ppm), your sample has likely dimerized to a pyrazine derivative. This is a common failure mode when the free base is stored in solution [1].

References

  • Google Patents.Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof (US10662190B2).
  • Royal Society of Chemistry. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (comparative spectral data for 5-oxo heterocycles). [Link]

  • National Institutes of Health (PubChem). Methyl 5-oxopyrrolidine-2-carboxylate (Data for 5-membered ring analog for shift comparison). [Link]

Comparative analysis of different synthetic strategies for 5-oxopiperidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Strategies for 5-Oxopiperidine-2-carboxylates

The 5-oxopiperidine-2-carboxylate framework is a privileged scaffold in medicinal chemistry and drug development. As a constrained analog of glutamic acid and a versatile chiral building block, it is integral to the design of novel therapeutics, including enzyme inhibitors, receptor antagonists, and peptidomimetics. The stereoselective synthesis of this motif, however, presents significant challenges. This guide offers a comparative analysis of the three principal synthetic strategies—Dieckmann Condensation, Intramolecular Aza-Michael Addition, and Ring-Closing Metathesis—providing researchers with the technical insights required to select and optimize the most suitable pathway for their specific target molecules.

Strategy 1: The Classic Approach - Dieckmann Condensation

The Dieckmann condensation is a robust and time-honored method for synthesizing cyclic β-keto esters via the intramolecular cyclization of a diester.[1] For the synthesis of 5-oxopiperidine-2-carboxylates, the starting material is typically an N-protected γ-amino adipate derivative.

Mechanism and Rationale

The reaction is a base-catalyzed intramolecular Claisen condensation.[2] The choice of base is critical; it must be strong enough to deprotonate the α-carbon of one ester group, generating an enolate, but should not promote competing reactions like hydrolysis. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used. The resulting enolate then attacks the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide anion yields the cyclic β-keto ester, which is then deprotonated by the alkoxide byproduct. An acidic workup is required to neutralize the enolate and afford the final product.[3]

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Final Product A N-Protected Amino Diester B Enolate Intermediate A->B  Base (e.g., NaOEt) C Tetrahedral Intermediate B->C  Nucleophilic Attack D Cyclic β-Keto Ester Enolate C->D  -EtO⁻ E 5-Oxopiperidine- 2-carboxylate D->E  H₃O⁺ Workup

Caption: Mechanism of the Dieckmann Condensation for piperidone synthesis.

Performance Comparison for Dieckmann Catalysts

The choice of base significantly impacts reaction efficiency. The following table compares common bases for the cyclization of diethyl adipate, a model substrate for forming a five-membered ring, which provides insight applicable to the six-membered piperidine synthesis.

CatalystSolventTemperatureYield (%)Key Insights & Reference
Sodium Ethoxide (NaOEt) TolueneReflux82The classical and often most effective base for this transformation.[4]
Sodium Hydride (NaH) TolueneReflux72A strong, non-nucleophilic base; avoids transesterification but can be less efficient.[4]
Potassium tert-Butoxide TolueneReflux~70-80A stronger base, useful for less activated substrates.[3]
Detailed Experimental Protocol: Dieckmann Cyclization with NaH

This protocol is adapted from standard procedures for Dieckmann condensations.[4]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry toluene (e.g., 200 mL).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the solvent.

  • Substrate Addition: Slowly add a solution of the N-protected amino diester (1.0 eq.) in dry toluene to the stirred suspension.

  • Initiation: Add a catalytic amount of dry ethanol (e.g., 0.05 eq.) to initiate the reaction. An effervescence (H₂ gas) should be observed.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude β-keto ester by flash column chromatography on silica gel.

Strategy 2: The Versatile Pathway - Intramolecular Aza-Michael Addition

The intramolecular aza-Michael addition (or conjugate addition) is a powerful method for forming nitrogen-containing heterocycles.[5][6] This strategy involves the cyclization of an amino-functionalized α,β-unsaturated ester. It offers high versatility and opportunities for stereocontrol.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of a primary or secondary amine onto the β-carbon of an electron-deficient alkene. This "endo-aza-Michael" cyclization is often promoted by a base to deprotonate the amine or a Lewis acid to activate the Michael acceptor.[5] The key to this strategy is the synthesis of the acyclic precursor, which contains both the amine nucleophile and the unsaturated ester Michael acceptor in the correct positions. Recent advances have enabled highly enantioselective versions of this reaction using chiral organocatalysts or biocatalysts.[7][8]

Aza_Michael_Addition Intramolecular Aza-Michael Addition cluster_0 Step 1: Activation / Nucleophilic Attack cluster_1 Step 2: Proton Transfer & Tautomerization A Acyclic Amino α,β-Unsaturated Ester B Zwitterionic/Enolate Intermediate A->B  Base or  Lewis Acid C Enol Intermediate B->C  Proton Transfer D 5-Oxopiperidine- 2-carboxylate C->D  Keto-Enol  Tautomerization

Caption: Mechanism of Intramolecular Aza-Michael Addition.

Performance Comparison for Aza-Michael Approaches

This strategy's success is often tied to the method used to control stereoselectivity.

ApproachCatalyst/AuxiliaryYield (%)StereoselectivityKey Insights & Reference
Substrate-Controlled Chiral sulfinamide auxiliary>80>20:1 drThe chiral auxiliary on the nitrogen directs the cyclization diastereoselectively.[9]
Organocatalytic Chiral amine/squaramide70-95up to 99% eeEnables direct enantioselective synthesis on prochiral substrates.[8]
Biocatalytic ω-Transaminase (ω-TA)60-90>99% eeEnzyme-mediated amination and cyclization cascade offers exceptional selectivity.[7]
Detailed Experimental Protocol: Organocatalytic Aza-Michael Addition

This protocol is a generalized procedure based on enantioselective methods.[8]

  • Reaction Setup: In a vial, dissolve the α,β-unsaturated oxo-ester (1.0 eq.) and the nitrogen nucleophile (e.g., 4-nitropyrazole, 1.1 eq.) in a suitable solvent (e.g., toluene, 0.1 M).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a quinine-derived squaramide, 0.1 eq.).

  • Reaction: Stir the mixture at the specified temperature (e.g., -20 °C to room temperature) for 24-72 hours. Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

  • Quenching: Once complete, quench the reaction by adding a few drops of acetic acid.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the product by flash column chromatography on silica gel to yield the enantiomerically enriched adduct, which can then be further elaborated to the target piperidone.

Strategy 3: The Modern Powerhouse - Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles.[10][11] The reaction uses well-defined ruthenium or molybdenum catalysts to form a new double bond within a molecule, effectively "stitching" together a ring from an acyclic diene precursor.

Mechanism and Rationale

The widely accepted Chauvin mechanism involves the reaction of a metal alkylidene catalyst (e.g., Grubbs catalyst) with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate.[12] This intermediate then undergoes a retro-[2+2] cycloaddition to release the metal alkylidene and form a new C=C double bond. This process repeats with the second alkene moiety, ultimately extruding a volatile byproduct (ethylene) and forming the desired cyclic alkene. The high functional group tolerance of modern catalysts makes RCM exceptionally versatile.[13] The resulting unsaturated piperidine can then be hydrogenated to the saturated 5-oxo derivative.

RCM_Mechanism Ring-Closing Metathesis (RCM) Catalytic Cycle A Acyclic Diene Substrate C First Metallacyclobutane A->C [2+2] Cycloaddition B [Ru]=Catalyst B->C D Intermediate Alkylidene C->D retro-[2+2] E Second Metallacyclobutane D->E Intramolecular [2+2] E->B Catalyst Regeneration F Cyclic Alkene Product E->F retro-[2+2] (releases [Ru])

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

Performance Comparison for RCM Catalysts

The choice of catalyst is crucial for success, especially with potentially coordinating amine substrates.

CatalystCatalyst Loading (mol%)SolventTemperatureYield (%)Key Insights & Reference
Grubbs I Gen. 5-10CH₂Cl₂Reflux85The original catalyst; effective for many substrates but less active and air-sensitive.[12]
Grubbs II Gen. 2-5Benzene / TolueneRT - 80°C90-97More active and functional group tolerant, especially for trisubstituted olefins.[11][12]
Hoveyda-Grubbs II Gen. 1-5TolueneRT - 80°C>95Features a chelating ligand for enhanced stability and recyclability; excellent for electron-rich amines.[13]
Detailed Experimental Protocol: RCM with Grubbs II Catalyst

This protocol is based on established procedures for synthesizing tetrahydropyridines.[12]

  • Reaction Setup: Add the N-protected diallylamine derivative (1.0 eq.) to a flame-dried Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a substrate concentration of 0.01-0.1 M. (Note: RCM reactions are often run under high dilution to favor intramolecular cyclization).

  • Inert Atmosphere: Purge the solution with argon for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the Grubbs II Generation catalyst (0.02-0.05 eq., 2-5 mol%).

  • Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and stir for 2-12 hours. Monitor progress by TLC or GC-MS.

  • Quenching: Cool the reaction to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Purification: Concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 1,2,3,6-tetrahydropyridine derivative. Subsequent functional group manipulation (e.g., oxidation of an alcohol) and hydrogenation of the double bond would be required to access the final target.

Comparative Summary of Synthetic Strategies

FeatureDieckmann CondensationIntramolecular Aza-MichaelRing-Closing Metathesis (RCM)
Key Transformation Intramolecular ClaisenIntramolecular Conjugate AdditionIntramolecular Olefin Metathesis
Starting Materials N-Protected Amino DiestersAcyclic Amino α,β-Unsaturated EstersN-Protected Dienes
Typical Yields 70-85%70-95%85-98%
Stereocontrol Difficult to achieve directly; relies on chiral starting materials.Excellent; can be controlled by substrate, chiral auxiliaries, or catalysts.Excellent; relies on stereochemistry of the acyclic precursor.
Scalability High; well-established industrial process.Moderate to High; catalysis can be expensive on a large scale.Moderate; catalyst cost and high dilution can be limiting factors.
Functional Group Tolerance Moderate; sensitive to strong bases.Good; modern catalytic methods are quite tolerant.Excellent; tolerant of most functional groups (except terminal alkynes).
Key Advantage Cost-effective, uses simple reagents.High versatility and excellent for asymmetric synthesis.Unmatched functional group tolerance and reliability.
Key Disadvantage Requires strong base; limited functional group tolerance.Synthesis of acyclic precursor can be complex.High cost of ruthenium catalysts; ethylene byproduct.

Conclusion and Outlook

The optimal synthetic strategy for 5-oxopiperidine-2-carboxylates is highly dependent on the specific goals of the research program, including the desired stereochemistry, scale, and available resources.

  • The Dieckmann Condensation remains a valuable and economical choice for large-scale, racemic, or achiral syntheses where the starting materials are readily available.

  • The Intramolecular Aza-Michael Addition offers the most versatile and direct route to highly enantiomerically enriched products, making it the preferred method for medicinal chemistry applications where precise stereochemical control is paramount.

  • Ring-Closing Metathesis stands out for its exceptional reliability and broad substrate scope, proving invaluable in the synthesis of complex, highly functionalized piperidine analogs where other methods might fail due to incompatible functional groups.

Emerging strategies, such as one-pot catalytic cascades involving reductive alkynylation followed by cyclization, promise to further streamline the synthesis of these important scaffolds, reducing step counts and improving overall efficiency.[14][15] The continued evolution of catalytic systems will undoubtedly expand the synthetic chemist's toolkit, enabling even more rapid and innovative access to this critical class of compounds.

References

  • Clayden, J., & Westlund, N. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(23), 4235-4247. [Link]

  • DR-NTU Repository. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • ResearchGate. (2023). Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction. [Link]

  • Hall, M., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(46), 15121–15124. [Link]

  • Fiori, M., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]

  • de Meijere, A., et al. (2004). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 2(21), 3059-3069. [Link]

  • Guitot, K., et al. (2009). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(18), 7113–7116. [Link]

  • ResearchGate. (2012). ChemInform Abstract: β-Nitroacrylates as Key Building Blocks for the Synthesis of Alkyl 3-Substituted 5-Oxopiperazine-2-carboxylates under Fully Heterogeneous Conditions. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • Dieckmann Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Zise, V. & Rainier, J.D. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 1256-1269. [Link]

  • Schaefer, J.P. & Bloomfield, J.J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]

  • Liu, K., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6214. [Link]

  • ResearchGate. (2007). An improved method of ring closing metathesis in the presence of basic amines: Application to the formal synthesis of (+)-lentiginosine and other piperidines and carbamino sugar analogs. [Link]

  • ResearchGate. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

  • ResearchGate. (2020). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. (n.d.). Dieckmann Condensation. [Link]

  • Lattanzi, A., et al. (2016). One‐Pot Catalytic Synthesis of Optically Active Drug (S)‐Clopidogrel. Chemistry – A European Journal, 22(39), 13816-13819. [Link]

  • Ghorai, M.K., et al. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 5(1), 81-89. [Link]

  • Karcı, F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]

  • ResearchGate. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]

Sources

Structural Validation of Novel Methyl 5-oxopiperidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural validation of novel Methyl 5-oxopiperidine-2-carboxylate derivatives Content Type: Publish Comparison Guide

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

Methyl 5-oxopiperidine-2-carboxylate (also known as 5-oxo-pipecolic acid methyl ester) represents a critical scaffold in modern peptidomimetic drug design. Unlike its parent compound, pipecolic acid, or its five-membered analogue, proline, the 5-oxo derivative introduces unique electronic properties and hydrogen-bonding acceptors that significantly alter conformational dynamics.

This guide provides a rigorous structural validation framework. We compare the performance of this scaffold against standard alternatives (Proline, Pipecolic Acid) and, crucially, compare validation methodologies to demonstrate why standard QC protocols fail to capture the complex stereoelectronic behavior of this pharmacophore.

Part 1: Comparative Analysis of Scaffolds & Methodologies[1]

Scaffold Performance: 5-Oxopiperidine-2-carboxylate vs. Alternatives

In drug development, "performance" is defined by the scaffold's ability to induce specific secondary structures (e.g.,


-turns) and its metabolic stability.
FeatureMethyl 5-oxopiperidine-2-carboxylate Proline (L-Pro) Pipecolic Acid (Pip)
Ring Size 6-membered (Piperidine)5-membered (Pyrrolidine)6-membered (Piperidine)
Conformation Distorted Chair / Half-ChairEnvelope (C

-endo/exo)
Chair
Cis/Trans Amide Ratio High Cis Content (35–50%) [1]Low Cis Content (~20%)Variable
Isomerization Barrier Low (

kcal/mol)
High (

kcal/mol)
High
Structural Role Type VI

-turn inducer; H-bond acceptor
Type I/II

-turn inducer
Rigid spacer
Validation Challenge High (Dynamic equilibrium in solution)Low (Rigid)Moderate

Key Insight: The 5-oxo group lowers the energy barrier for ring inversion and amide isomerization. This flexibility allows the molecule to adopt unique binding poses but makes structural validation via standard NMR difficult due to signal broadening (coalescence) at room temperature.

Methodology Comparison: Standard vs. Advanced Validation

Why does a standard "QC Check" fail for these derivatives?

  • Standard Protocol (1D

    
    H NMR + LCMS): 
    
    • Result: Often shows broad, undefined multiplets or "missing" carbons due to conformational exchange rates near the NMR time scale.

    • Risk: Misinterpretation of purity; failure to identify the active conformer.

  • Advanced Protocol (VT-NMR + NOESY + DFT):

    • Result: Resolves individual conformers (cis/trans); assigns relative stereochemistry (

      
      -coupling analysis).
      
    • Benefit: Provides the "solution state" bioactive conformation required for SAR (Structure-Activity Relationship) modeling.

Part 2: Detailed Experimental Protocols

Protocol A: Advanced NMR Characterization (The "Gold Standard")

Objective: To resolve the dynamic equilibrium between cis and trans rotamers and determine the ring pucker (axial vs. equatorial ester).

  • Sample Preparation:

    • Dissolve 10–15 mg of the derivative in 0.6 mL of DMSO-

      
        or Toluene-
      
      
      
      .
    • Why these solvents?

      
       often fails to separate rotamer signals. DMSO raises the viscosity and polarity, often slowing exchange. Toluene allows for low-temperature studies (down to -80°C) to freeze out conformers.
      
  • Variable Temperature (VT) Experiment:

    • Acquire

      
      H spectra at 298 K. If signals are broad, heat to 340 K (coalescence check) or cool to 250 K (decoalescence).
      
    • Target: Sharpening of the

      
      -proton signal (H2) to measure 
      
      
      
      coupling constants.
  • Stereochemical Assignment (NOESY/ROESY):

    • Perform 2D NOESY with a mixing time of 300–500 ms.

    • Critical Check: Look for Cross-Relaxation between the ester methyl group and the ring protons (H3/H6).

    • Interpretation: Strong NOE between Ester-Me and H6(axial) confirms the cis-rotamer or specific chair conformation.

Protocol B: Single Crystal X-Ray Diffraction (Solid State Validation)

Objective: Absolute configuration determination.

  • Crystallization Strategy (Vapor Diffusion):

    • Dissolve 20 mg of the compound in a minimal amount of MeOH or EtOAc (Solvent A).

    • Place in an inner vial.

    • Place the inner vial into a larger jar containing Hexane or Pentane (Solvent B - Antisolvent).

    • Seal tightly and store at 4°C.

  • Data Collection:

    • Collect data at 100 K (cryo-cooling) to minimize thermal disorder, which is common in flexible piperidine rings.

    • Refine the structure to an R-factor < 5%.

Protocol C: Computational Validation (DFT)

Objective: To validate if the NMR-observed major conformer corresponds to the thermodynamic minimum.

  • Workflow:

    • Generate conformers (Chair, Twist-Boat) for both cis and trans amide forms.

    • Optimize Geometry: DFT B3LYP/6-31G(d,p) level of theory with PCM solvent model (matching NMR solvent).

    • Calculate Frequency: Ensure no imaginary frequencies.

  • Comparison:

    • Compare calculated Boltzmann-averaged coupling constants with experimental NMR

      
      -values. A match validates the assigned solution structure.
      

Part 3: Visualization of Validation Logic

Diagram 1: Structural Validation Workflow

This decision tree guides the researcher through the validation process, ensuring no structural ambiguity remains.

ValidationWorkflow Start Synthesized Derivative (Methyl 5-oxopiperidine-2-carboxylate) Step1 1. Standard 1H NMR (298K) (CDCl3) Start->Step1 Check1 Signals Sharp & Resolved? Step1->Check1 PathA 2A. Assign Structure (1D/2D NMR) Check1->PathA Yes PathB 2B. Variable Temp (VT) NMR (DMSO-d6 or Toluene-d8) Check1->PathB No (Broad/Coalescing) Step3 3. Determine Coupling Constants (J) & NOE Correlations PathA->Step3 PathB->Step3 Step4 4. Compare with DFT Model (B3LYP/6-31G*) Step3->Step4 Final Validated Structure (Stereochem + Conformation) Step4->Final

Caption: Decision tree for validating flexible 5-oxopiperidine derivatives. Note the critical branch at VT-NMR for dynamic substrates.

Diagram 2: Conformational Equilibrium

Visualizing the dynamic nature of the scaffold that necessitates advanced validation.

Conformation cluster_pucker Ring Pucker (Piperidine) Cis Cis-Rotamer (Compact Turn) TS Transition State (~15 kcal/mol) Cis->TS Isomerization Trans Trans-Rotamer (Extended) Trans->TS TS->Cis TS->Trans Chair Chair (Lowest Energy) Boat Twist-Boat (High Energy) Chair->Boat Ring Inversion

Caption: The dual-equilibrium challenge: Amide cis/trans isomerization coupled with Piperidine ring inversion.

References

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Source: Academia.edu URL:[Link]

  • Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Source: Organic & Biomolecular Chemistry (via NIH) URL:[Link]

Analytical Methods for Assessing the Enantiomeric and Diastereomeric Purity of Synthesized Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is ubiquitous in pharmaceutical chemistry, serving as the core structure for blockbuster drugs like paroxetine, ritalin, and tofacitinib. However, the pharmacological efficacy and safety of these molecules often hinge on their stereochemistry. A single piperidine ring can possess multiple stereocenters, leading to complex mixtures of enantiomers and diastereomers.

This guide provides a technical comparison of analytical methodologies for resolving these stereoisomers. Unlike generic chiral analysis guides, this document focuses specifically on the challenges posed by piperidines: their secondary amine basicity, lack of UV chromophores, and conformational flexibility.

Part 1: Method Selection Framework

Selecting the correct analytical tool depends on the stage of drug development (screening vs. QC) and the specific stereochemical question (enantiomeric excess vs. diastereomeric ratio).

Method Selection Decision Tree

MethodSelection Start Start: Define Stereochemical Goal Q1 Is the goal Enantiomeric Purity (ee) or Diastereomeric Purity (dr)? Start->Q1 Diast Diastereomeric Purity (dr) Q1->Diast Diastereomers (cis/trans) Enant Enantiomeric Purity (ee) Q1->Enant Enantiomers (R/S) AchiralHPLC Achiral HPLC/UHPLC (C18/Phenyl-Hexyl) Diast->AchiralHPLC Quantitative NMR_J 1H NMR (J-Coupling Analysis) Diast->NMR_J Structural Confirmation Q2 Sample Quantity & Throughput? Enant->Q2 HighThru High Throughput / Screening (<10 mg sample) Q2->HighThru Rapid Screen QC QC / Validation / Prep (High Precision Required) Q2->QC Precise Quant NMR_CSA 1H NMR with Chiral Solvating Agents (CSA) HighThru->NMR_CSA HPLC Chiral HPLC/SFC (Polysaccharide Columns) QC->HPLC

Caption: Decision matrix for selecting analytical methods based on stereochemical targets and development stage.

Part 2: Deep Dive into Analytical Methodologies

Chiral HPLC and SFC: The Gold Standard

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) remain the industry standards for determining enantiomeric excess (


) due to their high sensitivity and ability to be validated under GMP standards.
The Piperidine Challenge: Tailing

Piperidines are basic amines (


). On silica-based chiral stationary phases (CSPs), residual silanol groups can interact ionically with the protonated amine, causing severe peak tailing.
  • Solution: Use of "immobilized" polysaccharide columns (e.g., Chiralpak IA/IB/IC) allows for a wider range of solvents.

  • Additives: The mobile phase must contain a basic additive. Diethylamine (DEA) or isopropylamine (0.1%) is standard to suppress silanol ionization and ensure the piperidine remains neutral [1].

Column Selection Strategy

For piperidines, polysaccharide-based CSPs (amylose or cellulose carbamates) are superior to Pirkle-type or ligand-exchange columns.

Column TypeSelectorMechanismSuitability for Piperidines
Amylose tris(3,5-dimethylphenylcarbamate) AD-H / IAH-bonding,

-

stacking
Excellent. First-line choice for N-protected piperidines.
Cellulose tris(3,5-dimethylphenylcarbamate) OD-H / IBInclusion complex, steric fitGood. Often complementary to AD/IA.
Cellulose tris(3,5-dichlorophenylcarbamate) IC / IGChlorinated interactionSpecialized. Effective for separating diastereomers of polysubstituted piperidines.
SFC vs. HPLC

SFC is increasingly preferred for piperidines because the supercritical


 mobile phase is non-polar, reducing the solubility issues often seen with polar salts, and the high diffusivity allows for faster separations.
  • SFC Advantage: 3-5x faster run times; "Green" solvent usage.

  • HPLC Advantage: Better solubility for highly polar salt forms (e.g., piperidine hydrochlorides) using Reversed-Phase Chiral modes.

NMR Spectroscopy: The Rapid Screen

NMR is a powerful alternative for early-stage screening where method development for HPLC is too time-consuming. It relies on converting enantiomers into diastereomers in situ.[1]

Chiral Solvating Agents (CSAs)

For piperidines, CSAs are preferred over Chiral Derivatizing Agents (CDAs) because they do not require a covalent reaction step.

  • Binol & Derivatives: 1,1'-Bi-2-naphthol (BINOL) forms hydrogen-bonded complexes with the amine. The chiral environment splits the NMR signals of the enantiomers.

  • Mosher's Acid (CSA Mode): While typically a CDA, Mosher's acid can be used as a salt-forming agent in non-polar solvents (

    
    ) to induce shifts [2].
    

Mechanism:



The resulting diastereomeric complexes exhibit distinct chemical shifts (

), typically observable in the

or

spectra.
Assessing Diastereomeric Purity (cis/trans)

Unlike enantiomers, diastereomers have different physical properties and can often be separated on achiral stationary phases.[2]

  • Technique: Standard C18 or Phenyl-Hexyl UHPLC.

  • Identification:

    
     NMR is critical here. The coupling constants (
    
    
    
    -values) of the ring protons distinguish cis (axial-equatorial) from trans (diaxial) isomers.
    • Diaxial coupling (

      
      ):  Large (8–12 Hz).
      
    • Axial-equatorial coupling (

      
      ):  Small (2–5 Hz).
      

Part 3: Comparative Analysis

The following table contrasts the performance of these methods specifically for piperidine analysis.

FeatureChiral HPLC (UV/MS)Chiral SFC1H NMR (w/ CSA)
Primary Output Enantiomeric Excess (

)
Enantiomeric Excess (

)

(approximate)
Sample Req. Low (< 0.1 mg)Low (< 0.1 mg)High (5–20 mg)
Method Dev. Time High (Days to optimize)Medium (Hours)Low (Minutes)
Precision High (< 0.1% error)High (< 0.2% error)Medium (1–3% error)
Throughput 15–30 min/sample3–8 min/sample5–10 min/sample
Key Limitation Requires chromophore (or derivatization)Solubility of polar saltsSignal overlap; Sensitivity

Part 4: Experimental Protocols

Protocol A: Chiral HPLC for 3-Substituted Piperidine

Target: Determination of ee for N-Boc-3-aminopiperidine.

  • Sample Preparation:

    • Dissolve 1.0 mg of the piperidine in 1.0 mL of Ethanol (HPLC grade).

    • Filter through a 0.22

      
       PTFE syringe filter.
      
  • System Setup:

    • Column: Chiralpak IA (4.6 x 250 mm, 5

      
      ).
      
    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v). Note: DEA is critical for peak shape.

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 25°C.

    • Detection: UV at 210 nm (or 254 nm if aromatic groups are present).

  • Analysis:

    • Inject 10

      
      .[4]
      
    • Calculate

      
       using peak areas: 
      
      
      
      .
Protocol B: NMR Determination using (S)-BINOL

Target: Rapid screening of enantiomeric ratio for a chiral piperidine.

  • Preparation:

    • In an NMR tube, dissolve 10 mg of the synthesized piperidine in 0.6 mL of

      
      .
      
    • Add 1.0 - 2.0 equivalents (approx 15-30 mg) of (S)-(-)-1,1'-Bi-2-naphthol.

  • Acquisition:

    • Acquire a standard

      
       NMR spectrum (min 16 scans).
      
    • Focus on the

      
      -proton signals (adjacent to the Nitrogen). These signals often split into two distinct multiplets.
      
  • Calculation:

    • Integrate the separated signals corresponding to the R and S enantiomers.

    • Ratio of integrals represents the enantiomeric ratio (

      
      ).
      

Part 5: Visualizing the Chiral Recognition

Understanding how the separation occurs aids in troubleshooting.

ChiralRecognition Analyte Piperidine Analyte (Selectand) Interaction Transient Diastereomeric Complex Analyte->Interaction CSP Chiral Stationary Phase (Selector) CSP->Interaction Force1 H-Bonding (NH ... C=O) Interaction->Force1 Force2 Steric Repulsion (Chiral Groove) Interaction->Force2 Force3 Dipole-Dipole Interaction->Force3 Result Differential Retention Time (Separation) Force1->Result Force2->Result Force3->Result

Caption: Mechanism of chiral recognition on polysaccharide-based stationary phases.

References

  • BenchChem. (2025).[4][5][6][7][8] A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Retrieved from

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from

  • Babu, C. V. R., et al. (2014).[9] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[9] Retrieved from

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from

  • Shen, Y., et al. (2022). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. J. Am. Chem. Soc. Retrieved from

Sources

Validation of Enantioselective Synthesis for Chiral Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The validation of enantioselective synthesis for chiral piperidines presents a unique set of analytical challenges. Unlike aromatic heterocycles, piperidine rings often lack significant UV chromophores, possess high basicity leading to peak tailing, and exhibit conformational flexibility that complicates NMR analysis. This guide provides a rigorous, field-proven framework for validating enantiomeric excess (


), chemical yield, and absolute configuration. It moves beyond standard protocols to address the specific "blind spots" in piperidine analysis, advocating for a self-validating workflow that integrates derivatization, chiral chromatography (HPLC/SFC), and spectroscopic verification.

Part 1: The Analytical Landscape

The validation of chiral piperidines requires a multi-modal approach. Relying on a single method (e.g., optical rotation) is scientifically unsound for high-stakes drug development. The following comparison matrix evaluates the primary validation methodologies based on resolution, throughput, and structural insight.

Table 1: Comparative Analysis of Validation Methods
FeatureChiral HPLC (Normal Phase) Chiral SFC (Supercritical Fluid) NMR (Mosher's Analysis) X-Ray Crystallography
Primary Utility Precise

determination; impurity profiling.
High-throughput

screening; Green chemistry.
Absolute configuration assignment; Crude

est.[1]
Definitive absolute configuration.
Resolution High. Excellent separation factors (

) on polysaccharide columns.
High. Superior mass transfer allows faster flow rates.Medium. Dependent on

of diastereomeric protons.[1][2]
Absolute. Atomic-level resolution.
Piperidine Specifics Requires basic additives (DEA/TEA) to suppress silanol interactions.Excellent for basic amines; CO

acts as a weak acid, improving peak shape.
Requires derivatization (amides) to distinguish enantiomers.Requires crystalline salts (HCl, HBr, tartrates).
Detection Limit Low (requires derivatization for UV-inactive piperidines).Low (requires derivatization or MS detection).High (requires mg quantities).[3]N/A (requires single crystal).
Throughput Low to Medium (20–40 min/run).High (<10 min/run).Low (Synthesis + Acquisition time).Very Low (Crystal growth + diffraction).
Cost High (Solvents, Columns).Medium (Low solvent cost, high equipment cost).Low (Standard lab equipment).[3]High (Specialized facility).

Part 2: Chromatographic Validation (HPLC & SFC)

The "Chromophore Gap" and Derivatization

Most synthetic chiral piperidines (e.g., 2-methylpiperidine, 3-piperidinols) are UV-transparent. Direct injection on chiral HPLC often yields invisible peaks or relies on refractive index (RI) detectors, which lack sensitivity for minor enantiomers.

The Solution: Pre-column derivatization is the industry standard for robust validation. It serves two purposes:

  • Introduction of a Chromophore: Allows high-sensitivity UV detection (254 nm).

  • Rigidification: Reduces conformational mobility, often enhancing chiral recognition by the stationary phase.

Protocol 1: Benzoyl Chloride Derivatization (Standard Workflow)

Use this protocol to transform UV-inactive piperidines into UV-active amides before HPLC/SFC screening.

  • Preparation: Dissolve the crude chiral piperidine (approx. 5 mg) in dry CH

    
    Cl
    
    
    
    (1 mL).
  • Base Addition: Add Et

    
    N (3.0 equiv) to neutralize the HCl formed and scavenge protons.
    
  • Acylation: Add Benzoyl Chloride (1.2 equiv) dropwise at 0 °C.

    • Note: For sterically hindered piperidines, use 4-Nitrobenzoyl chloride or 3,5-Dinitrobenzoyl chloride to increase UV sensitivity and steric bulk.

  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (UV active spot should appear).

  • Quench: Add 2 drops of saturated NaHCO

    
    , stir for 5 mins, then filter through a small pad of silica or MgSO
    
    
    
    .
  • Analysis: Dilute the filtrate with Isopropanol (IPA) and inject onto the Chiral HPLC/SFC.

Column Selection & Mobile Phase Strategy

For piperidines, the Amylose and Cellulose tris(carbamate) phases are dominant.

  • Columns: Chiralpak IA/IB (Immobilized) are preferred over AD-H/OD-H (Coated) because they tolerate a wider range of solvents (e.g., DCM, THF) necessary for solubilizing protected piperidines.

  • Mobile Phase Additives:

    • Free Amines: You MUST use 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) in the mobile phase. Without this, the basic piperidine nitrogen interacts with residual silanols on the silica support, causing severe peak tailing that masks the minor enantiomer.

    • Derivatized Amides: No basic additive is required; standard Hexane/IPA mixtures work well.

Part 3: Absolute Configuration Determination

Chromatography tells you how much of each isomer you have, but not which one it is. When X-ray quality crystals are unavailable, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the authoritative method.

Protocol 2: Mosher's Acid (MTPA) Analysis

This method relies on the anisotropic shielding effect of the phenyl ring in Mosher's amide.

  • Derivatization: React the chiral piperidine separately with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl to form the
    
    
    -Mosher amide and
    
    
    -Mosher amide, respectively.
  • NMR Acquisition: Obtain

    
    H NMR spectra for both diastereomers.
    
  • Analysis (

    
    ):  Calculate 
    
    
    
    for protons near the chiral center.[2][3]
  • Assignment:

    • Protons with positive

      
       values reside on the side of the piperidine ring shielded by the phenyl group in the 
      
      
      
      -amide.
    • Protons with negative

      
       values reside on the side shielded in the 
      
      
      
      -amide.
    • Construct a stereochemical model to deduce the absolute configuration of the piperidine carbon.

Part 4: Visualizing the Validation Logic

Diagram 1: The Self-Validating Analytical Workflow

This workflow ensures that the analytical method is robust before the enantioselective reaction is even attempted.

ValidationWorkflow Start Start: Chiral Piperidine Synthesis Racemate Step 1: Synthesize Racemic Standard (Using non-chiral ligand/catalyst) Start->Racemate UVCheck Has UV Chromophore? Racemate->UVCheck Deriv Derivatization (Benzoyl/Tosyl Chloride) UVCheck->Deriv No Screen Method Screening (HPLC/SFC on IA, IB, AD, OD columns) UVCheck->Screen Yes Deriv->Screen Resolution Resolution (Rs) > 1.5? Screen->Resolution Optimize Optimize Conditions (Temp, Flow, Modifier %) Resolution->Optimize No EnantioRxn Run Enantioselective Reaction Resolution->EnantioRxn Yes (Method Validated) Optimize->Screen Validation Inject Sample Compare Retention Time with Racemate EnantioRxn->Validation

Caption: A self-validating workflow requiring the establishment of a racemic baseline prior to analyzing enantioselective outcomes.

Diagram 2: Absolute Configuration Decision Matrix

How to definitively assign stereochemistry when the literature precedent is absent.

ConfigMatrix Input Pure Enantiomer Isolated Crystal Crystalline Solid? Input->Crystal XRay X-Ray Crystallography (Anomalous Dispersion) Crystal->XRay Yes (Heavy atom present) SaltForm Salt Formation (HCl, HBr, Tartrate) Crystal->SaltForm No SaltForm->Crystal Try Recrystallization Mosher Mosher's Analysis (NMR Spectroscopy) SaltForm->Mosher Remains Oil/Amorphous CD Circular Dichroism (CD) (Comparison with calc. spectra) Mosher->CD Ambiguous NMR Data

Caption: Decision tree for assigning absolute configuration, prioritizing direct structural evidence (X-ray) over spectroscopic inference.

Part 5: Scientific Integrity & Troubleshooting

The "Self-Validating" System

A common pitfall in piperidine synthesis is "fake" enantioselectivity caused by kinetic resolution during workup. To ensure your


 is real:
  • Mass Balance Check: Always report the isolated yield alongside

    
    . High 
    
    
    
    (99%) with low yield (40%) suggests you may have simply washed away the other enantiomer during purification, rather than synthesizing it selectively.
  • Racemic Spike: In your HPLC sequence, inject the racemate, then your sample, then a "spiked" sample (your sample + racemate). This proves that your major peak truly corresponds to one of the enantiomers and isn't a co-eluting impurity.

Troubleshooting Common Issues
  • Broad Peaks (Free Amines): Add 0.1% Diethylamine (DEA) to the mobile phase. Ensure the column is dedicated to basic compounds; switching between acidic and basic additives can permanently alter column selectivity.

  • Peak Splitting: Piperidines often exist as rotamers (especially N-acylated derivatives). Run the HPLC at elevated temperature (40–50 °C) to coalesce rotameric peaks, or switch to a different protecting group (e.g., replace Boc with Cbz).

References

  • BenchChem. (2025).[3][4][5][6][7] Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Retrieved from

  • National Institutes of Health (NIH). (2007).[8] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC with Precolumn Derivatization. Chirality. Retrieved from

  • MDPI. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination of Fenpropidin Enantiomers. Retrieved from

Sources

A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Functionalized Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence, as highlighted by its presence in numerous FDA-approved drugs, underscores the critical need for efficient, selective, and scalable synthetic methodologies for its construction.[1][2] This guide provides a comprehensive, data-driven comparison of the leading catalytic systems for the synthesis of functionalized piperidines, designed to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic challenges. We will delve into the nuances of transition metal catalysis, the elegance of organocatalysis, and the burgeoning potential of biocatalysis, offering a field-proven perspective on their respective strengths and limitations.

I. Transition Metal Catalysis: The Workhorse of Piperidine Synthesis

Transition metal-catalyzed hydrogenation of pyridine precursors remains one of the most direct and atom-economical routes to the piperidine core.[1][3] This approach, however, is not without its challenges, including the need for potent catalytic systems to overcome the aromaticity of the pyridine ring and the potential for catalyst poisoning by the basic nitrogen atom.[1]

A. Heterogeneous Catalysis: Robustness and Recyclability

Heterogeneous catalysts are a popular choice, particularly in industrial settings, due to their ease of separation and potential for recycling.[1] The performance of these catalysts is highly dependent on the metal, support, and reaction conditions.

Performance Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference(s)
10% Rh/CPyridineWater580-High[3]
PtO₂2-MethylpyridineGlacial Acetic Acid70Room Temp.4-6High[3]
20% Pd(OH)₂/C2-(Oxazolidinone)-substituted pyridineAcetic Acid1004022>95[4]
Ru/PDVB4-MethylpyridineWater11001.5>95[3]
Raney Nickel2-MethylpyridineToluene~4Room Temp.->90[5]

Expert Insights: The choice of a heterogeneous catalyst is a trade-off between activity, selectivity, and cost. Platinum group metals (Rh, Pt, Pd, Ru) are highly effective but can be expensive.[1] Raney Nickel offers a cost-effective alternative, often with high yields.[5] The use of an acidic solvent like acetic acid can enhance the rate of hydrogenation by protonating the pyridine nitrogen, reducing its poisoning effect on the catalyst.[1] However, this can also lead to side reactions, and careful optimization is required.

B. Homogeneous Catalysis: Precision and Selectivity Under Mild Conditions

Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions, which is particularly advantageous for the synthesis of complex, functionalized piperidines.[1] Chiral ligands can be employed to achieve high levels of enantioselectivity in asymmetric hydrogenations.

Performance of Homogeneous Catalysts in Asymmetric Pyridine Hydrogenation

Catalyst SystemSubstrateSolventPressure (atm)Temperature (°C)Time (h)Yield (%)ee (%)Reference(s)
[Ir(cod)Cl]₂ / (R)-MeO-BoQPhosN-benzyl-2-phenylpyridinium bromideTHF/MeOH5060129192[6]
[Rh(cod)(OH)]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate & Phenylboronic acidTHP/Toluene/H₂ON/A70-8196
Rh-JosiPhosN-benzyl-3-phenylpyridinium bromide-505020>9590[7]

Expert Insights: The activation of pyridines as pyridinium salts is a key strategy to enhance their reactivity towards hydrogenation and minimize catalyst inhibition.[6][7] Iridium and rhodium complexes with chiral phosphine ligands are particularly effective for the asymmetric hydrogenation of these substrates, affording chiral piperidines with high enantiomeric excess.[6][7] The development of robust and selective homogeneous catalysts has significantly expanded the toolbox for accessing stereochemically complex piperidine derivatives.

II. Organocatalysis: Metal-Free Pathways to Chiral Piperidines

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of functionalized piperidines, often providing access to enantiomerically enriched products through elegant cascade reactions.[8][9]

A. Aza-Diels-Alder Reaction: Convergent Ring Construction

The aza-Diels-Alder reaction is a powerful tool for the construction of the piperidine ring in a highly convergent manner, often with excellent stereocontrol.[3][10] Chiral organocatalysts can promote highly enantioselective versions of this reaction.

Performance of Organocatalysts in Aza-Diels-Alder Reactions for Piperidine Synthesis

DieneImine/AzadieneCatalyst/AuxiliarySolventYield (%)ee (%)drReference(s)
Danishefsky's dieneN-Acyl-1-aza-1,3-butadieneChiral bis(oxazoline)-metal complexesNot SpecifiedExcellentExcellent-[3]
VariousVariousProline-derived catalystsVariousGood to ExcellentHighHigh[10]

Expert Insights: The mechanism of the organocatalyzed aza-Diels-Alder reaction can be complex and may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition, particularly with oxygenated dienes.[10] The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

B. Michael Addition and Cascade Reactions: Building Complexity Stepwise

Organocatalytic Michael additions of aldehydes or other nucleophiles to nitroolefins or enones, followed by intramolecular cyclization, provide a versatile route to highly functionalized piperidines.[8][9]

Performance of Organocatalysts in Cascade Reactions for Piperidine Synthesis

Reaction TypeCatalystSubstratesSolventYield (%)ee (%)drReference(s)
Michael/AminalizationO-TMS protected diphenylprolinolAldehydes & 1-aminomethyl nitroolefinsWaterup to 82up to 99>20:1[8]
Michael AdditionSpiro-pyrrolidine silyl etherAldehydes & Nitroolefins-up to 87up to 99-[11]
Michael Additionα,β-dipeptidesAldehydes & NitroolefinsSolvent-freeup to 96up to 9999:1[12]

Expert Insights: Proline and its derivatives are highly effective catalysts for these cascade reactions, often proceeding through enamine or iminium ion intermediates.[8][9] These methods allow for the construction of multiple stereocenters in a single operation with high levels of stereocontrol.[8] A key limitation can be the substrate scope, with some reactions not tolerating aliphatic aldehydes or sterically hindered amines.[9]

III. Biocatalysis: The Green and Selective Frontier

Biocatalysis offers a green and highly selective approach to the synthesis of chiral piperidines, leveraging the power of enzymes to perform complex transformations under mild conditions.[5][13][14]

A. Transaminases for Asymmetric Amination

Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. This approach has been successfully applied to the synthesis of aminopiperidines.

Performance of ω-Transaminase in the Synthesis of (S)-N-Boc-3-aminopiperidine

EnzymeSubstrateAmine DonorCo-solventYield (%)ee (%)Reference(s)
Immobilized ω-Transaminase1-Boc-3-piperidoneIsopropylamineDMSO>99>99.5[5]

Expert Insights: The use of immobilized enzymes is highly advantageous for scalability, allowing for easy catalyst recovery and reuse.[5] The high enantioselectivity of transaminases makes them ideal for the synthesis of enantiopure pharmaceutical intermediates.[5][14]

B. Chemo-enzymatic Cascades: Combining the Best of Both Worlds

Combining chemical and enzymatic steps in a one-pot cascade can lead to highly efficient and stereoselective syntheses of complex piperidines.[13]

Chemo-enzymatic Dearomatization of Activated Pyridines

Enzymatic StepChemical StepKey EnzymesProductStereoselectivityReference(s)
Stereoselective reductionDearomatizationAmine Oxidase / Ene-Imine Reductase3- and 3,4-substituted piperidinesHigh[13]

Expert Insights: Chemo-enzymatic cascades offer a powerful strategy to access chiral piperidines that are difficult to synthesize by purely chemical or biological methods.[13] The careful selection and compatibility of the chemical and enzymatic catalysts are crucial for the success of these one-pot processes.

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is a general procedure for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adam's catalyst).[1]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial acetic acid

  • High-pressure hydrogenation vessel

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 4-10 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Neutralize the filtrate by the careful addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purify the product by distillation or column chromatography as required.

Protocol 2: Organocatalytic Michael Addition/Aminalization Cascade

This protocol describes a general procedure for the synthesis of polysubstituted piperidines via an organocatalytic domino reaction.[8]

Materials:

  • Aldehyde (2.0 eq)

  • Cbz-protected 1-aminomethyl nitroolefin (1.0 eq)

  • O-TMS protected diphenylprolinol catalyst (10 mol%)

  • Benzoic acid (30 mol%)

  • Water

  • Standard laboratory glassware

Procedure:

  • To a vial, add the Cbz-protected 1-aminomethyl nitroolefin (1.0 eq), the O-TMS protected diphenylprolinol catalyst (10 mol%), and benzoic acid (30 mol%).

  • Add water as the solvent.

  • Add the aldehyde (2.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the polysubstituted piperidine.

Protocol 3: Enzymatic Asymmetric Amination using a Transaminase

This protocol outlines the general procedure for the biocatalytic synthesis of a chiral aminopiperidine.[5]

Materials:

  • N-protected 3-piperidone (1.0 eq)

  • Immobilized ω-Transaminase

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., triethanolamine buffer, pH 7.5)

  • DMSO (co-solvent)

Procedure:

  • In a reaction vessel, prepare a buffer solution containing the amine donor and the PLP cofactor.

  • Add the immobilized ω-transaminase to the buffer solution.

  • Dissolve the N-protected 3-piperidone in a minimal amount of DMSO and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 35-50°C) and monitor the conversion by HPLC.

  • Once the reaction is complete, filter to recover the immobilized enzyme for reuse.

  • Extract the aqueous reaction mixture with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the chiral aminopiperidine product as required.

Visualizing the Catalytic Pathways

Transition Metal-Catalyzed Pyridine Hydrogenation

G cluster_0 Catalytic Cycle Pyridine Pyridine Intermediate1 Dihydropyridine Intermediate Pyridine->Intermediate1 + H₂ Catalyst [M]-H (Active Catalyst) Intermediate2 Tetrahydropyridine Intermediate Intermediate1->Intermediate2 + H₂ Piperidine Piperidine Intermediate2->Piperidine + H₂ Piperidine->Catalyst Product Release

Caption: Simplified workflow for transition metal-catalyzed hydrogenation of pyridine.

Organocatalytic Enamine-Mediated Michael Addition

G cluster_1 Organocatalytic Cycle Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Amine (e.g., Proline) Adduct Michael Adduct Enamine->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Iminium Iminium Ion Adduct->Iminium Hydrolysis Iminium->Aldehyde Catalyst Regeneration

Caption: General mechanism for an organocatalytic Michael addition.

Biocatalytic Transamination

G cluster_2 Enzymatic Cycle Ketone Prochiral Ketone (Piperidone) Chiral_Amine Chiral Amine (Aminopiperidine) Ketone->Chiral_Amine + Enzyme-PMP Enzyme_PLP Transaminase-PLP Enzyme_PMP Transaminase-PMP Enzyme_PLP->Enzyme_PMP Amine_Donor Amine Donor Amino_Acid Co-product Amine_Donor->Amino_Acid + Enzyme-PLP Enzyme_PMP->Enzyme_PLP

Caption: Simplified representation of a transaminase-catalyzed kinetic resolution.

Conclusion and Future Outlook

The synthesis of functionalized piperidines is a dynamic field of research, with each catalytic system offering a unique set of advantages and disadvantages. Transition metal catalysis, particularly heterogeneous hydrogenation, remains the method of choice for large-scale, cost-effective production of simple piperidines. Homogeneous catalysis provides unparalleled control over stereoselectivity, enabling the synthesis of complex chiral targets. Organocatalysis offers a powerful, metal-free alternative, often proceeding with high enantioselectivity under mild conditions. Biocatalysis is rapidly emerging as a sustainable and highly selective method, particularly for the synthesis of chiral pharmaceutical intermediates.

The future of piperidine synthesis will likely involve a greater integration of these catalytic systems. Chemo-enzymatic and one-pot tandem reactions that combine the best features of different catalytic approaches will become increasingly important for the efficient construction of complex molecular architectures. As our understanding of catalytic mechanisms deepens and new catalysts are developed, the synthesis of functionalized piperidines will undoubtedly become more efficient, selective, and sustainable, further empowering the discovery and development of new medicines.

References

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1556–1559. [Link]

  • Groves, D. M., et al. (2022). Overview of enzymatic cascades for the synthesis of chiral substituted... ResearchGate. [Link]

  • Glorius, F., et al. (2010). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 49(43), 7952-7955. [Link]

  • Grogan, G., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21086–21093. [Link]

  • Glorius, F., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 57(40), 13323-13327. [Link]

  • Zhong, C., & Shi, X. (2010). When Organocatalysis Meets Transition‐Metal Catalysis. European Journal of Organic Chemistry, 2010(16), 2999-3025. [Link]

  • Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14499–14505. [Link]

  • Córdova, A., et al. (2011). Highly Enantioselective Organocatalytic Cascade Reaction for the Synthesis of Piperidines and Oxazolidines. Tetrahedron, 67(46), 8942-8950. [Link]

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1-35. [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9452-9455. [Link]

  • Goti, A., & Cardona, F. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Kupai, J., et al. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. ResearchGate. [Link]

  • Grogan, G., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Patek, M., et al. (2013). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry, 12(13), 1139-1172. [Link]

  • Harrity, J. P. A., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Yi, D., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. [Link]

  • Felföldi, T., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]

  • Gharpure, S. J., et al. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters. [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 923-932. [Link]

  • Beller, M., et al. (2020). Catalytic hydrogenation of pyridines in water. ResearchGate. [Link]

  • Zhong, C., & Shi, X. (2025). When Organocatalysis Meets Transition‐Metal Catalysis. ResearchGate. [Link]

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. JOCPR. [Link]

  • Wang, J. (2012). Combining transition metal catalysis and organocatalysis – an update. RSC Publishing. [Link]

  • Tamborini, L., et al. (2020). From Batch to Flow: Chemo-Enzymatic Asymmetric Synthesis of Piperidine Scaffolds. AIR Unimi. [Link]

  • Zhou, J. (2009). Combining transition metal catalysis and organocatalysis: a broad new concept for catalysis. Chemical Society Reviews. [Link]

  • Prasad, A., & Sharma, U. (2021). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Jahier, C., et al. (2023). Bifunctional Homogeneous Catalysts Based on Ruthenium, Rhodium and Iridium in Asymmetric Hydrogenation. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological. Semantic Scholar. [Link]

  • Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Cruz-López, O., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. PMC. [Link]

  • Wang, W., et al. (2007). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications. [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. [Link]

  • Katritzky, A. R., & Dennis, N. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. PubMed. [Link]

  • Cossy, J., et al. (2017). Aza Diels-Alder cycloadditions. ResearchGate. [Link]

  • Marinetti, A., et al. (2003). Rhodium(I) and ruthenium(II) asymmetric hydrogenation with phosphetanes ligands. ResearchGate. [Link]

  • IIT Bombay. (2021). Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral catalysts. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]

  • Wang, J., et al. (2020). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications. [Link]

  • Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. [Link]

Sources

Determination and confirmation of the relative and absolute stereochemistry of piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination and Confirmation of the Relative and Absolute Stereochemistry of Piperidine Derivatives Content Type: Publish Comparison Guide

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for countless alkaloids and blockbuster pharmaceuticals (e.g., paroxetine, fentanyl, ritalin). However, the biological efficacy of these molecules is inextricably linked to their three-dimensional shape. A 3,4-disubstituted piperidine has four possible stereoisomers, each potentially possessing distinct pharmacological profiles.

This guide objectively compares the primary methodologies for determining relative and absolute stereochemistry in piperidine derivatives. It moves beyond basic textbook definitions to provide field-proven workflows, critical decision-making criteria, and validated experimental protocols.

Strategic Decision Framework

Selecting the correct method depends on sample state, quantity, and the specific stereochemical question (relative vs. absolute).

Decision Matrix: Method Selection

Piperidine_Stereochem_Decision_Tree Start Start: Define Stereochemical Goal Q1 Is the goal Relative or Absolute Configuration? Start->Q1 Relative Relative Stereochemistry (cis/trans, ax/eq) Q1->Relative Absolute Absolute Stereochemistry (R/S) Q1->Absolute NMR_1D 1H NMR (J-coupling analysis) First Line Defense Relative->NMR_1D NMR_2D 2D NOESY/ROESY Confirm spatial proximity NMR_1D->NMR_2D Ambiguous J-values Crystalline Is the sample crystalline? Absolute->Crystalline XRay Single Crystal X-Ray (Anomalous Dispersion) GOLD STANDARD Crystalline->XRay Yes Derivatizable Can it be derivatized? (Sec-amine or alcohol present) Crystalline->Derivatizable No Moshers Mosher's Method (NMR) Chemical Derivatization Derivatizable->Moshers Yes Chromophore Does it have a chromophore? Derivatizable->Chromophore No ECD Electronic Circular Dichroism (ECD) + TD-DFT Calculations Chromophore->ECD Yes VCD Vibrational CD (VCD) No chromophore needed Chromophore->VCD No

Figure 1: Strategic decision tree for selecting the optimal stereochemical determination method based on sample properties and analytical needs.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics across the four dominant technologies.

FeatureNMR Spectroscopy (1D/2D) X-Ray Crystallography Mosher's Method (NMR) Chiroptical (ECD/VCD)
Primary Output Relative Stereochem & ConformationAbsolute & Relative StereochemAbsolute ConfigurationAbsolute Configuration
Sample State Solution (CDCl₃, DMSO-d₆, etc.)Solid Single CrystalSolution (Derivatized)Solution
Sample Amount 1–5 mgSingle crystal (0.1–0.3 mm)5–10 mg (sacrificial)< 1 mg
Destructive? NoNoYes (Derivatization)No
Time to Result 1–4 HoursDays (Growth) + Hours (Data)1–2 Days (Synthesis + NMR)1–3 Days (Calc + Exp)
Confidence High (Relative) / Low (Absolute)Definitive High (if rigid)Medium-High (Model dependent)
Cost LowHigh (Instrument/Service)Medium (Reagents)Medium (Software/Inst)
Key Limitation Signal overlap; flexible moleculesCrystallization failureSteric hindrance; conformational fluxRequires accurate DFT models

Technical Deep Dive: Protocols & Causality

Method A: NMR Spectroscopy – The Relative Stereochemistry Workhorse

Expertise & Causality: NMR is the first line of defense. In piperidines, the chair conformation is dominant.[1] The relative orientation of substituents (axial vs. equatorial) is determined by the Karplus relationship (


 coupling constants) and NOE  (Nuclear Overhauser Effect).
  • Causality: Protons in a 1,2-diaxial relationship have a dihedral angle of ~180°, resulting in large coupling constants (

    
     Hz). Axial-equatorial or equatorial-equatorial relationships (~60°) yield smaller couplings (
    
    
    
    Hz).

Self-Validating Protocol: Conformational Analysis

  • Sample Prep: Dissolve ~2-5 mg of piperidine derivative in 0.6 mL CDCl₃. Note: If signals overlap, switch to C₆D₆ to induce benzene-induced shifts.

  • 1D ¹H Acquisition: Acquire a high-resolution spectrum (min 64 scans).

  • Decoupling/J-Analysis:

    • Identify the methine protons at the chiral centers.

    • Measure

      
       values.[2]
      
    • Validation Check: If

      
       Hz, the protons are trans-diaxial. If 
      
      
      
      Hz, they are likely cis (axial-equatorial) or trans-diequatorial.
  • 2D NOESY/ROESY:

    • Set mixing time (

      
      ) to 500-800 ms.
      
    • Look for "cross-peaks" between non-scalar coupled protons.

    • Validation Check: A strong NOE between 1,3-diaxial protons confirms the axial orientation of both. An NOE between a substituent and an adjacent axial proton confirms the substituent is equatorial.

Method B: Mosher's Method – Absolute Configuration via Derivatization

Expertise & Causality: When X-ray is impossible, Mosher's method is the standard for secondary amines or alcohols on the piperidine ring.

  • Mechanism: Reaction with

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) creates two diastereomers.[3] The phenyl ring of the MTPA auxiliary anisotropically shields protons on one side of the piperidine ring while deshielding the other.
  • Logic: By calculating

    
    , the spatial arrangement of substituents relative to the chiral center is mapped.
    

Self-Validating Protocol: Mosher's Amide/Ester Synthesis

  • Derivatization:

    • Reaction A: Mix substrate (0.05 mmol) with

      
      -(-)-MTPA-Cl (1.5 eq), DMAP (cat.), and Et₃N (3 eq) in dry CH₂Cl₂. Stir 2-4h.
      
    • Reaction B: Repeat with

      
      -(+)-MTPA-Cl.
      
    • Tip: Use the acid chloride for sterically hindered amines; use DCC coupling for sensitive alcohols.

  • Purification: Pass through a small silica plug (pipette column) to remove excess acid/chloride.

  • NMR Analysis:

    • Acquire ¹H NMR for both

      
      -derivative and 
      
      
      
      -derivative in the same solvent (crucial for valid
      
      
      ).
    • Assign all protons near the chiral center.

  • Data Processing:

    • Calculate

      
       (in ppm).
      
    • Validation Check: Construct a model. Protons with positive

      
       lie on the right side of the plane defined by the C-O/N bond; negative 
      
      
      
      lie on the left. If the signs are random/mixed, the conformation is too flexible, and the method is invalid.
Method C: Electronic Circular Dichroism (ECD)[4][5]

Expertise & Causality: For non-crystalline, non-derivatizable piperidines (e.g., tertiary amines), ECD is powerful. Chiral molecules absorb left- and right-circularly polarized light differently.

  • Workflow: Experimental ECD spectra are compared with quantum chemical predicted spectra (TD-DFT).

  • Critical Requirement: The molecule must have a chromophore (e.g., phenyl, carbonyl) near the chiral center.

Protocol Overview:

  • Conformational Search: Use molecular mechanics (MMFF) to find low-energy conformers (Boltzmann population).

  • Geometry Optimization: DFT (B3LYP/6-31G*) optimization of conformers.

  • Excited State Calculation: TD-DFT to predict electronic transitions.

  • Comparison: Align experimental UV shift with calculated UV shift, then compare the ECD topology (Cotton effects).

Visualizing the Logic: Mosher's Analysis Workflow[6]

Mosher_Analysis_Workflow Substrate Chiral Piperidine (Sec-Amine/Alcohol) RxnA Synthesis of (S)-Mosher Derivative Substrate->RxnA RxnB Synthesis of (R)-Mosher Derivative Substrate->RxnB R_Reagent (R)-MTPA-Cl R_Reagent->RxnB S_Reagent (S)-MTPA-Cl S_Reagent->RxnA NMR 1H NMR Analysis (Same Solvent!) RxnA->NMR RxnB->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Map Δδ signs to spatial model Calc->Model Result Assign Absolute Config (R or S) Model->Result

Figure 2: Workflow for determining absolute configuration using Mosher's Method. Note: Careful attention to Cahn-Ingold-Prelog priority changes between acid and ester/amide is required.

References

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Source: PMC (PubMed Central) [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Source: Nature Protocols [Link]

  • Electronic Circular Dichroism (ECD) - Encyclopedia. Source: Encyclopedia.pub [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: RSC Medicinal Chemistry [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. This guide provides a detailed, safety-first framework for the proper disposal of Methyl 5-oxopiperidine-2-carboxylate. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This is not merely a procedural checklist but a deep dive into the causality behind each recommended step, empowering you to make informed safety decisions.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for Methyl 5-oxopiperidine-2-carboxylate may not be universally available, we can infer its likely hazard profile from structurally similar compounds, such as Methyl 6-oxopiperidine-2-carboxylate.

Based on available data for analogous piperidine derivatives, this compound should be handled as a hazardous substance. The primary hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1]

  • Serious Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Causality: Recognizing these hazards is paramount. Skin and eye irritation dictates the mandatory use of specific Personal Protective Equipment (PPE), while potential oral and respiratory toxicity underscores the need for stringent handling protocols and robust engineering controls to prevent ingestion and inhalation.[1]

Data Summary: Hazard Profile

The following table summarizes the anticipated hazard classifications for Methyl 5-oxopiperidine-2-carboxylate, based on data for analogous compounds.

Hazard ClassificationGHS CategoryHazard StatementRecommended PPE
Acute Toxicity, OralCategory 4H302: Harmful if swallowedLab Coat, Gloves, Goggles
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationLab Coat, Gloves, Goggles
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationSafety Goggles/Face Shield
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationChemical Fume Hood, Respirator (if needed)

Data inferred from the Safety Data Sheet for Methyl 6-oxopiperidine-2-carboxylate.[1]

Pre-Disposal: Safe Handling and Spill Management

Before disposal, ensure all handling and potential spill scenarios are managed with the utmost care.

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle Methyl 5-oxopiperidine-2-carboxylate in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

  • Personal Protective Equipment :

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.[2][5]

    • Hand Protection : Use chemically impermeable gloves (e.g., nitrile rubber) inspected for integrity before each use.[2]

    • Body Protection : Wear a standard laboratory coat. For larger quantities or significant spill risk, consider a chemical-resistant apron.

Emergency Protocol: Spill Containment and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory's safety officer.[6]

  • Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[6][7] For solid spills, carefully sweep up the material to avoid creating dust.[1][3]

  • Collection : Collect the absorbed material or swept solids using spark-proof tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[2][7]

  • Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Waste Disposal : The container with the collected spill material must be disposed of as hazardous chemical waste, following the procedures in the next section.

The Disposal Workflow: A Step-by-Step Guide

Disposing of Methyl 5-oxopiperidine-2-carboxylate requires a systematic approach. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8] The Environmental Protection Agency (EPA) and local regulations strictly prohibit the drain disposal of such chemicals.[8][9][10]

Step 1: Waste Segregation
  • Principle : Do not mix this waste with other waste streams unless you have confirmed chemical compatibility. Incompatible wastes can lead to dangerous reactions.

  • Procedure :

    • Designate a specific, compatible waste container for Methyl 5-oxopiperidine-2-carboxylate and materials contaminated with it.

    • This includes residual solids, solutions containing the compound, and contaminated items like gloves or weighing paper.

Step 2: Waste Container Selection and Labeling
  • Principle : Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for the safety of all personnel who may handle the container.[9][11]

  • Procedure :

    • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).

    • The container must be in good condition, with no leaks or cracks.

    • Affix a "Hazardous Waste" label to the container.[9]

    • Clearly write the full chemical name: "Methyl 5-oxopiperidine-2-carboxylate," and list any other components (e.g., solvents).

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").[9]

Step 3: Accumulation and Storage
  • Principle : Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.[9]

  • Procedure :

    • Keep the waste container tightly sealed when not in use.[2]

    • Store the container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Ensure the storage area is away from ignition sources and incompatible materials.[7]

Step 4: Final Disposal Pathway
  • Principle : The ultimate disposal must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Procedure :

    • Once the waste container is full or is no longer needed, contact your institution's EHS office to arrange for a pickup.

    • The EHS office will transport the waste to a central accumulation area for eventual shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Workflow for Disposal Decision-Making

The following diagram outlines the logical flow for managing waste generated from Methyl 5-oxopiperidine-2-carboxylate.

G cluster_0 Waste Characterization cluster_1 Containment & Labeling cluster_2 Final Disposal Pathway start Waste Generation: Methyl 5-oxopiperidine-2-carboxylate is_spill Spill or Contaminated Material? start->is_spill is_container Empty Reagent Container? start->is_container is_reagent Unused/Surplus Reagent? start->is_reagent collect_spill Collect in Sealable Container using Inert Absorbent is_spill->collect_spill Yes rinse_container Triple Rinse with Suitable Solvent (e.g., Acetone, Ethanol) is_container->rinse_container Yes collect_reagent Place in Original or Designated Waste Container is_reagent->collect_reagent Yes label_hw Label as 'Hazardous Waste' - List Chemical Name & Hazards collect_spill->label_hw collect_reagent->label_hw collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_rinsed Dispose of Rinsed Container in Lab Glass/Plastic Bin rinse_container->dispose_rinsed If residue-free store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_hw->store_saa collect_rinsate->label_hw contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs end Professional Disposal via Licensed Facility (e.g., Incineration) contact_ehs->end

Caption: Decision workflow for the safe disposal of Methyl 5-oxopiperidine-2-carboxylate waste.

Decontamination of Laboratory Glassware

Any glassware that has been in direct contact with the compound must be decontaminated before it can be returned to general use.

  • Initial Rinse : Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Collect Rinsate : Crucially, this initial rinsate is now considered hazardous waste. It must be collected in your designated hazardous waste container.[12]

  • Final Wash : After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

By adhering to these detailed protocols, you contribute to a culture of safety and environmental stewardship. Your diligence in proper chemical handling and disposal is as vital to the scientific endeavor as the discoveries you make.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. (2024). Loba Chemie.
  • SAFETY DATA SHEETS (for DL-piperidine-2-carboxylic acid). Generic SDS Provider.
  • SAFETY DATA SHEET - Piperidine. (2025). Sigma-Aldrich.
  • Hazardous Waste and Disposal. American Chemical Society (ACS.org).
  • PIPERIDINE For Synthesis - Safety Data Sheet. Alpha Chemika.
  • Piperidine | C5H11N. PubChem - NIH.
  • SAFETY DATA SHEET - Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine. (2023). Fisher Scientific.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Three Rules to Manage Chemical Waste- It's Complicated! (2022). Lablogatory.
  • How to Properly Dispose Chemical Hazardous Waste. (2018). NSTA.
  • Chapter 10 - Hazardous Chemical Waste Disposal. Environment, Health and Safety - Syracuse University.
  • SAFETY DATA SHEET - Methyl 6-oxopiperidine-2-carboxylate. (2021). Angene Chemical.
  • SAFETY DATA SHEET - Tert-butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate. (2024). CymitQuimica.
  • SAFETY DATA SHEET - Methyl 1-Boc-4-piperidinecarboxylate. TCI Chemicals.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 5-oxopiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 5-oxopiperidine-2-carboxylate. As a Senior Application Scientist, my objective is to offer a framework that moves beyond a simple checklist, grounding every recommendation in the principles of chemical safety and risk mitigation to foster a culture of proactive laboratory safety.

Hazard Assessment: Understanding the Risks

Methyl 5-oxopiperidine-2-carboxylate and its structural analogs are key intermediates in synthetic chemistry. However, their utility is matched by a need for cautious handling. The primary hazards, as identified in safety data sheets for structurally similar compounds, stem from its potential irritant and toxic properties.

The Globally Harmonized System (GHS) classifications for analogous compounds include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications are represented by the GHS07 pictogram (exclamation mark), signaling that acute toxicity and irritation are primary concerns.[4] The piperidine core itself is found in many toxic alkaloids, which warrants a cautious approach even if the functional groups on this specific molecule mitigate some of that inherent toxicity.[5]

Understanding the compound's physical state is crucial for identifying potential exposure routes. Depending on the specific isomer and purity, it may be a low-melting solid or a liquid, meaning researchers could be exposed via:

  • Dermal Contact: Spills or splashes of the liquid or solutions.

  • Eye Contact: Splashes or contact with contaminated gloves.

  • Inhalation: Aerosolization of liquids or dust from solids, particularly during weighing or transfer.[1]

  • Ingestion: Accidental transfer from contaminated hands to the mouth.[6]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it must be tailored to the specific procedure and scale of work. The following provides a baseline that should be scaled up based on a risk assessment.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard like EN 166) safety glasses with side shields are required for all work involving this chemical.

  • Recommended for Most Operations: Chemical splash goggles should be worn, as they provide a complete seal around the eyes, offering superior protection from splashes, which can occur during transfers, reactions, and workups.[7]

  • High-Risk Operations: When handling larger volumes (>100 mL) or when there is a significant risk of splashing (e.g., reactions under pressure, quenching), a full-face shield must be worn in addition to chemical splash goggles.[8]

Hand Protection

The H315 classification ("Causes skin irritation") necessitates robust hand protection. The choice of glove material is critical and depends on the solvents used.

  • Glove Selection: There is no single glove material that protects against all chemicals.[7] For handling Methyl 5-oxopiperidine-2-carboxylate, consider the following:

    • Incidental Contact (Splash Protection): Nitrile gloves are a suitable choice for handling small quantities and for protection against minor splashes. They offer good dexterity but provide limited resistance to many organic solvents.[7][9]

    • Extended Contact or Immersion: For larger-scale work or when the compound is dissolved in organic solvents, a more resistant glove is required. Consult the manufacturer's compatibility charts to select an appropriate material.[9][10]

Table 1: General Glove Material Compatibility

Glove Material Recommended For Not Recommended For
Nitrile Alcohols, bases, many aqueous solutions Ketones, some organic solvents, chlorinated solvents
Neoprene Acids, caustics, oils, alcohols Aromatic and halogenated hydrocarbons
Butyl Rubber Ketones, esters, aldehydes, strong acids Aliphatic and aromatic hydrocarbons

| Viton™ | Chlorinated and aromatic solvents | Ketones, esters, aldehydes |

Source: Adapted from various chemical resistance guides.[7][9]

  • Protocol: Proper Glove Removal to Prevent Contamination

    • With your dominant gloved hand, grasp the outside of the opposite glove near the wrist cuff.

    • Peel the glove off, turning it inside out. The contaminated surface is now on the inside.

    • Hold the removed glove in your still-gloved hand.

    • Slide two fingers of your ungloved hand under the wrist of the remaining glove. Be careful not to touch the outer surface.

    • Peel the second glove off, turning it inside out and trapping the first glove inside.

    • Dispose of the gloves in the appropriate hazardous waste container.[1]

    • Wash hands thoroughly with soap and water.[1]

Body Protection
  • Lab Coat: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement to protect skin and clothing.

  • Chemical Apron: For procedures with a high splash potential, wear a chemical-resistant apron made of rubber or PVC over the lab coat.[9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

Work with Methyl 5-oxopiperidine-2-carboxylate should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][11]

  • Under Normal Conditions: If work is performed exclusively in a fume hood, respiratory protection is typically not required.[6]

  • When Respiratory Protection is Necessary: A NIOSH-approved respirator is required if you are:

    • Generating dust or aerosols outside of a fume hood (e.g., weighing large quantities).

    • Responding to a spill.

    • Working in an area with inadequate ventilation.

    • A full-face respirator with organic vapor cartridges may be necessary in situations with high concentrations of vapors.[12]

Operational and Disposal Protocols

Proper PPE is only effective when combined with safe work practices.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a 1. Don Core PPE (Lab Coat, Goggles, Gloves) b 2. Verify Fume Hood Functionality a->b c 3. Transfer Chemical Inside Fume Hood b->c d 4. Keep Container Tightly Closed When Not In Use c->d e 5. Perform Experiment d->e f 6. Decontaminate Glassware & Surfaces in Hood e->f g 7. Segregate Waste (Solid vs. Liquid) f->g h 8. Doff PPE & Wash Hands g->h

Caption: Standard workflow for handling Methyl 5-oxopiperidine-2-carboxylate.

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Additional PPE: Before cleaning, don additional PPE, including a chemical-resistant apron and potentially respiratory protection.

  • Containment: Cover the spill with an inert absorbent material like sand, silica gel, or a universal binder.[6] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[1][13]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Decontamination and Waste Disposal
  • Waste: All materials contaminated with Methyl 5-oxopiperidine-2-carboxylate, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1][11] Do not pour this chemical down the drain.[1][11]

  • Decontamination: Reusable glassware should be rinsed with a suitable solvent (in a fume hood) into a hazardous waste container before standard washing.

Emergency Response: First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][13]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if possible. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • ResearchGate. Toxicity effects of piperidine alkaloids. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Piperidine: Human health tier II assessment. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Antibodies. 4-Piperidinopiperidine Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.